molecular formula C6H16OSi B161712 Trimethyl(propoxy)silane CAS No. 1825-63-4

Trimethyl(propoxy)silane

Cat. No.: B161712
CAS No.: 1825-63-4
M. Wt: 132.28 g/mol
InChI Key: PHPGKIATZDCVHL-UHFFFAOYSA-N
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Description

Trimethyl(propoxy)silane (CAS 1825-63-4) is an organosilicon compound with the molecular formula C 6 H 16 OSi and a molecular weight of 132.28 g/mol. This compound is characterized by a silicon atom bonded to three methyl groups and a single propoxy group, a structure that confers specific reactivity and utility in research applications [ ][ ]. In organic synthesis , this compound is effectively employed as a protecting agent for alcohols. It reacts with hydroxyl groups to form silyl ethers, which are stable under a variety of reaction conditions but can be selectively cleaved with specific reagents to regenerate the original alcohol. This property is crucial for the stepwise synthesis of complex molecules [ ]. Furthermore, it serves as a derivatization agent in analytical chemistry, where it is used to improve the volatility and thermal stability of alcohols for more effective analysis by gas chromatography (GC) and mass spectrometry (MS) [ ]. In materials science , this silane is used for surface modification . The hydrophobic trimethylsilyl group can impart water-repellent properties to surfaces like glass, ceramics, and polymers, which is valuable in areas such as microfluidics [ ]. It also acts as a precursor for silane coupling agents , which are critical for enhancing adhesion between organic polymers and inorganic materials [ ]. The mechanism involves the hydrolysis of the silane's alkoxy group to form a reactive silanol, which can then condense with hydroxyl groups on inorganic surfaces, creating a strong, covalently bonded interface [ ][ ]. Researchers should note that this compound is a highly flammable liquid and vapor [ ][ ]. It is sensitive to moisture and reacts slowly with water, necessitating storage under an inert atmosphere [ ]. This product is intended for research purposes and is not designed for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(propoxy)silane
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InChI

InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3
Source PubChem
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InChI Key

PHPGKIATZDCVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
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DSSTOX Substance ID

DTXSID0062002
Record name Silane, trimethylpropoxy-
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Molecular Weight

132.28 g/mol
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CAS No.

1825-63-4
Record name Trimethylpropoxysilane
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Record name Trimethylpropoxysilane
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Record name Silane, trimethylpropoxy-
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Record name Silane, trimethylpropoxy-
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Record name Trimethylpropoxysilane
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Record name TRIMETHYLPROPOXYSILANE
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Foundational & Exploratory

Trimethyl(propoxy)silane chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethyl(propoxy)silane: Chemical Properties and Reactivity

Introduction

This compound, with the CAS registry number 1825-63-4, is an organosilane compound recognized for its utility as a chemical intermediate and a silylating agent in various organic syntheses.[1] Its chemical structure consists of a central silicon atom bonded to three methyl groups and a propoxy group. This structure imparts a unique combination of reactivity and stability, making it a valuable reagent in pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for researchers and professionals in the chemical sciences.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C6H16OSi[1][2]
Molecular Weight 132.28 g/mol [2][3]
Appearance Straw Liquid[3]
Boiling Point 100-101 °C at 735 mm Hg[1][4]
Melting Point < 0 °C[1][3]
Density 0.762 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.384[1][4]
Flash Point -2 °C (28 °F)[1][5]
Vapor Pressure 40.2 mmHg at 25°C[5]
EINECS Number 217-371-1[1][2]

Reactivity and Key Reactions

This compound's reactivity is primarily governed by the silicon-oxygen bond. It is stable when stored in sealed containers but is sensitive to moisture.[6] Its key reactions include hydrolysis and its application as a silylating agent.

Hydrolysis

This compound reacts with water and moisture, including atmospheric moisture, in a hydrolysis reaction that liberates propanol and forms trimethylsilanol, which can further condense to form hexamethyldisiloxane.[6] This reaction is of significant consideration for the handling and storage of the compound, which requires a dry, inert atmosphere.

Hydrolysis cluster_products Products TMS_Propoxy This compound (CH₃)₃SiOCH₂CH₂CH₃ TMS_OH Trimethylsilanol (CH₃)₃SiOH TMS_Propoxy->TMS_OH + H₂O Water H₂O (Water) Propanol Propan-1-ol CH₃CH₂CH₂OH

Caption: Hydrolysis of this compound yields trimethylsilanol and propanol.

Silylation Reactions

As a silylating agent, this compound is used to introduce a trimethylsilyl group (-Si(CH₃)₃) onto a substrate, typically to protect a reactive functional group, such as an alcohol. This process, known as silylation, is fundamental in multi-step organic synthesis to prevent unwanted side reactions. For instance, it can be used to convert an alcohol (R-OH) into a silyl ether (R-O-Si(CH₃)₃), which is generally more volatile and thermally stable, and less polar.

Silylation cluster_products Products TMS_Propoxy This compound (CH₃)₃SiOCH₂CH₂CH₃ Silyl_Ether Silyl Ether R-O-Si(CH₃)₃ TMS_Propoxy->Silyl_Ether + R-OH Alcohol Alcohol R-OH Propanol Propan-1-ol CH₃CH₂CH₂OH

Caption: Silylation of an alcohol using this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,1,1,3,3,3-hexamethyldisilazane with propan-1-ol.[2]

Experimental Details:

  • Reactants: 1,1,1,3,3,3-Hexamethyldisilazane and Propan-1-ol.

  • Conditions: The reaction is carried out under microwave irradiation.

  • Reaction Time: 5 minutes.

  • Yield: Approximately 95%.[2]

The general workflow for this synthesis is outlined below.

SynthesisWorkflow start Start reactants Combine Hexamethyldisilazane and Propan-1-ol start->reactants microwave Microwave Irradiation (5 minutes) reactants->microwave reaction Reaction Proceeds microwave->reaction workup Product Isolation & Purification reaction->workup product Obtain this compound (95% Yield) workup->product end End product->end

Caption: Workflow for the synthesis of this compound.

Safe Handling and Storage

This compound is a highly flammable liquid and vapor and causes serious eye irritation.[6] Therefore, stringent safety protocols must be followed.

Handling:

  • Work in a well-ventilated area to prevent the accumulation of vapors.[6]

  • Use explosion-proof electrical equipment and non-sparking tools.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6][7]

  • Avoid contact with skin and eyes, and do not breathe vapor or mist.[6]

Storage:

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][6]

  • Incompatible materials to avoid include acids, oxidizing agents, and peroxides.[6]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the production of other chemicals, for instance, in the synthesis of 2-propoxy-cyclohex-2-enone.[2] Its ability to form stable silyl ethers makes it valuable for protecting hydroxyl groups in complex molecules during drug development and other multi-step synthetic processes. Additionally, it finds application in the preparation of hydrophobic and waterproof coatings.[1][8]

Conclusion

This compound is a reactive organosilane with well-defined chemical and physical properties. Its primary reactivity centers around the hydrolysis of the Si-O-C bond and its utility as a silylating agent for protic functional groups. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide offer a foundational resource for professionals working with this compound.

References

Understanding the hydrolysis mechanism of Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hydrolysis Mechanism of Trimethyl(propoxy)silane

Introduction

Alkoxysilanes, such as this compound, are a critical class of compounds extensively used as coupling agents, adhesion promoters, and precursors in sol-gel processes.[1] Their efficacy in these applications is fundamentally dependent on their hydrolysis—the chemical reaction in which the alkoxy groups are replaced by hydroxyl groups. This initial step is followed by condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric and polymeric structures.[2]

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of this compound. It details the acid- and base-catalyzed pathways, summarizes key quantitative data from related compounds to infer reactivity, outlines common experimental protocols for kinetic analysis, and presents visualizations of the reaction pathways and workflows for researchers, scientists, and drug development professionals.

Core Hydrolysis Mechanism

The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the propoxy group and the formation of a new silicon-hydroxyl bond. The overall reaction produces trimethylsilanol and propanol.

G A This compound (CH₃)₃SiOCH₂CH₂CH₃ B Water H₂O C Trimethylsilanol (CH₃)₃SiOH A->C + H₂O D Propanol CH₃CH₂CH₂OH

Figure 1: Overall Hydrolysis Reaction.

This reaction is generally slow in neutral conditions and is typically accelerated by either an acid or a base catalyst.[3] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) reaction at the silicon center.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis reaction is initiated by the rapid protonation of the oxygen atom in the propoxy group.[4][6] This protonation makes the propoxy group a better leaving group (propanol). Subsequently, a water molecule performs a nucleophilic attack on the silicon atom, leading to the displacement of the propanol molecule and the formation of protonated trimethylsilanol. A final deprotonation step yields trimethylsilanol and regenerates the acid catalyst. The rate of acid-catalyzed hydrolysis is significantly greater than base-catalyzed hydrolysis.[7]

G Start This compound Protonated Protonated Intermediate [(CH₃)₃Si-O⁺(H)Pr] Start->Protonated + H⁺ (Fast) Transition Pentacoordinate Transition State Protonated->Transition + H₂O (Slow, Rate-determining) Product_Protonated Protonated Silanol (CH₃)₃Si-O⁺H₂ Transition->Product_Protonated - Propanol Propanol Propanol Transition->Propanol Final_Silanol Trimethylsilanol (CH₃)₃SiOH Product_Protonated->Final_Silanol - H⁺ (Fast) H_plus_regen H⁺ H_plus H⁺ H2O H₂O

Figure 2: Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[4] This attack forms a negatively charged, pentacoordinate silicon intermediate (transition state).[4][8] The reaction proceeds as the propoxide ion (⁻OPr) is displaced, which is a poorer leaving group than propanol. The displaced propoxide ion then rapidly abstracts a proton from a water molecule to form propanol and regenerate the hydroxide catalyst.

G Start This compound Transition Pentacoordinate Intermediate [(CH₃)₃Si(OH)(OPr)]⁻ Start->Transition + OH⁻ (Slow, Rate-determining) Product_Silanol Trimethylsilanol (CH₃)₃SiOH Transition->Product_Silanol - ⁻OPr (Fast) Propoxide Propoxide ⁻OPr Transition->Propoxide Propanol Propanol Propoxide->Propanol + H₂O OH_minus_regen OH⁻ OH_minus OH⁻ H2O H₂O G A 1. Prepare Solutions - this compound in Solvent - Water/D₂O - Catalyst (Acid/Base) B 2. Initiate Reaction Mix solutions in reaction vessel (e.g., NMR tube, ATR cell) A->B C 3. Monitor Reaction Acquire data at time intervals B->C D Spectroscopic Technique C->D E NMR Spectroscopy (¹H, ²⁹Si) D->E e.g. F FTIR Spectroscopy D->F G 4. Analyze Data - Integrate spectral peaks - Correlate intensity to concentration E->G F->G H 5. Determine Kinetics - Plot Concentration vs. Time - Fit to rate law to find k_obs G->H

References

An In-depth Technical Guide to the Reaction of Trimethyl(propoxy)silane with Surface Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface modification of materials through the reaction of trimethyl(propoxy)silane with surface hydroxyl groups. This process is of significant interest across various scientific and industrial fields, including drug delivery, biomaterials, and microelectronics, due to its ability to precisely tailor surface properties such as hydrophobicity, adhesion, and biocompatibility.

Core Reaction Mechanism

The fundamental reaction between this compound and a hydroxylated surface is a two-step process involving hydrolysis and condensation. This reaction leads to the formation of a stable siloxane bond (Si-O-Surface), effectively grafting the trimethylsilyl group onto the substrate.

Step 1: Hydrolysis

The initial step involves the hydrolysis of the propoxy group (-OCH₂CH₂CH₃) of the this compound molecule in the presence of water. This reaction forms a reactive silanol intermediate (trimethylsilanol) and propanol as a byproduct. The presence of water, either in the reaction solvent or adsorbed on the substrate surface, is crucial for this step to occur.[1]

Step 2: Condensation

The newly formed trimethylsilanol then reacts with the hydroxyl groups (-OH) present on the substrate surface. This condensation reaction forms a covalent siloxane bond (Si-O-Surface) and releases a molecule of water. Additionally, self-condensation between two trimethylsilanol molecules can occur, forming a disiloxane and water.

The overall reaction can be summarized as follows:

(CH₃)₃SiOCH₂CH₂CH₃ + H₂O → (CH₃)₃SiOH + CH₃CH₂CH₂OH (CH₃)₃SiOH + HO-Surface → (CH₃)₃Si-O-Surface + H₂O

The driving force for this reaction is the formation of the strong and stable Si-O bond.[1]

Reaction Pathway Diagram

Reaction_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMPS This compound (CH₃)₃SiOCH₂CH₂CH₃ TMSOH Trimethylsilanol (CH₃)₃SiOH TMPS->TMSOH + H₂O H2O Water H₂O Propanol Propanol CH₃CH₂CH₂OH TMSOH_c Trimethylsilanol (CH₃)₃SiOH SurfaceOH Hydroxylated Surface Surface-OH ModifiedSurface Modified Surface Surface-O-Si(CH₃)₃ H2O_out Water H₂O TMSOH_c->ModifiedSurface + Surface-OH

Caption: General reaction pathway for the surface modification with this compound.

Experimental Protocols

The successful modification of a surface with this compound is highly dependent on the chosen experimental protocol. The two primary methods are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition

This is a widely used and relatively simple method for silanization.

2.1.1. Substrate Preparation

  • Cleaning: The substrate must be thoroughly cleaned to remove any organic contaminants. Common cleaning procedures involve sonication in solvents like acetone and isopropanol, followed by rinsing with deionized water.

  • Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrate is often treated with an oxidizing agent. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment are effective methods. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

2.1.2. Silanization Procedure

  • Solution Preparation: A solution of this compound is prepared in an appropriate solvent. Anhydrous toluene is a common choice to control the amount of water and minimize self-condensation of the silane in solution.[2] A typical concentration ranges from 1% to 5% (v/v).

  • Immersion: The cleaned and hydroxylated substrate is immersed in the silane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a duration ranging from 30 minutes to several hours.

  • Rinsing: After the reaction, the substrate is thoroughly rinsed with the solvent (e.g., toluene) to remove any unreacted silane and physisorbed molecules.

  • Curing: The substrate is then cured at an elevated temperature (e.g., 100-120°C) for 1-2 hours.[3] This step promotes the formation of stable covalent bonds and removes any remaining solvent and water.

Experimental Workflow for Solution-Phase Deposition

Solution_Workflow Start Start Cleaning Substrate Cleaning (e.g., Solvents, Sonication) Start->Cleaning Hydroxylation Surface Hydroxylation (e.g., O₂ Plasma, Piranha) Cleaning->Hydroxylation Silanization Immersion in This compound Solution Hydroxylation->Silanization Rinsing Rinsing with Solvent (e.g., Toluene) Silanization->Rinsing Curing Curing (e.g., 110°C for 1h) Rinsing->Curing End Modified Surface Curing->End

Caption: A typical experimental workflow for solution-phase deposition of this compound.

Vapor-Phase Deposition

Vapor-phase deposition offers better control over monolayer formation and is often preferred for applications requiring highly uniform surfaces.

2.2.1. Substrate Preparation

The substrate preparation is the same as for the solution-phase deposition method (Section 2.1.1).

2.2.2. Silanization Procedure

  • Chamber Setup: The cleaned and hydroxylated substrate is placed in a vacuum chamber. A container with this compound is also placed in the chamber, separate from the substrate.

  • Evacuation: The chamber is evacuated to a low pressure to remove air and volatile contaminants.

  • Vapor Introduction: The this compound is heated or the pressure is lowered to allow it to vaporize and fill the chamber.

  • Deposition: The substrate is exposed to the silane vapor for a specific time, typically ranging from 30 minutes to several hours. The deposition temperature is usually maintained between 50°C and 150°C.[4][5]

  • Purging and Curing: After deposition, the chamber is purged with an inert gas (e.g., nitrogen) to remove excess silane vapor. The substrate is then cured, either inside the chamber or in a separate oven, under similar conditions as the solution-phase method.

Quantitative Data and Surface Characterization

The success of the surface modification is evaluated using various surface-sensitive analytical techniques. The following tables summarize typical quantitative data obtained for surfaces modified with short-chain alkylsilanes, which are expected to be comparable to this compound.

Table 1: Water Contact Angle Data

The water contact angle is a primary indicator of the change in surface hydrophobicity. An increase in the water contact angle after silanization indicates a successful hydrophobic modification.

SubstrateTreatmentWater Contact Angle (°)Reference
Silicon WaferUntreated (Hydrophilic)< 20[6]
Silicon WaferTrimethylchlorosilane102[7]
GlassUntreated (Hydrophilic)~30[7]
GlassTrimethylchlorosilane107[7]

Table 2: Surface Layer Thickness Data

Ellipsometry is a common technique to measure the thickness of the deposited silane layer. A monolayer of a small silane molecule like this compound is typically in the range of 0.5 - 1.0 nm.

SilaneDeposition MethodLayer Thickness (nm)Reference
3-mercaptopropyl-trimethoxysilane (MPTMS)Solution0.5 ± 0.2[7]
3-aminopropyltriethoxysilane (APTES)Vapor~0.4 - 0.5[5]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition

XPS is used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the silane.

SampleElementAtomic Concentration (%)Reference
MPTMS on GoldC 1s55.0[7]
O 1s20.0[7]
Si 2p15.0[7]
S 2p10.0[7]

Table 4: Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic Peaks

FTIR spectroscopy can be used to identify the chemical bonds formed on the surface.

BondWavenumber (cm⁻¹)Description
Si-O-Si1000 - 1100Formation of siloxane network
Si-O-C~1080Stretching vibration, indicates presence of unreacted alkoxy groups or surface linkage
C-H (in CH₃)~2960Stretching vibration of methyl groups
O-H~3200-3600Decrease in this broad peak indicates consumption of surface hydroxyls

Logical Relationships in Surface Modification

The quality and properties of the final modified surface are dependent on a series of interconnected factors.

Logical Relationship Diagram

Logical_Relationships Substrate Substrate Properties (Material, Roughness) Cleaning Cleaning Method Substrate->Cleaning Hydroxylation Hydroxylation Efficiency Cleaning->Hydroxylation Deposition Deposition Method (Solution vs. Vapor) Hydroxylation->Deposition Silane Silane Properties (Purity, Reactivity) Silane->Deposition Conditions Reaction Conditions (Time, Temp, Concentration) Deposition->Conditions Curing Curing Process Conditions->Curing Surface Final Surface Properties (Hydrophobicity, Thickness, Stability) Curing->Surface

Caption: Interdependencies of factors influencing the outcome of surface modification with silanes.

Conclusion

The reaction of this compound with surface hydroxyl groups provides a robust and versatile method for tailoring the surface properties of a wide range of materials. By carefully controlling the reaction conditions, including substrate preparation, deposition method, and curing parameters, it is possible to achieve reproducible and uniform surface modifications. The quantitative characterization of these surfaces is essential for understanding the structure-property relationships and for the successful development of advanced materials for applications in research, drug development, and beyond.

References

Spectroscopic Characterization of Trimethyl(propoxy)silane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(propoxy)silane (CH₃)₃SiOCH₂CH₂CH₃ is an organosilicon compound of interest in various chemical applications, including as a silylating agent and in the synthesis of silicon-containing materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory practices.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that while efforts have been made to obtain direct spectral data for this compound, some of the presented data is based on closely related structural analogs due to the limited availability of specific experimental values in publicly accessible databases. Such instances are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Data

The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Si-(CH₃)₃~ 0.1SingletN/A
O-CH₂-~ 3.5Triplet~ 6.7
-CH₂-~ 1.6Sextet~ 7.0
-CH₃~ 0.9Triplet~ 7.4
Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Assignment Chemical Shift (δ, ppm)
Si-(CH₃)₃~ -2.0
O-CH₂-~ 65.0
-CH₂-~ 26.0
-CH₃~ 10.0
Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions.

²⁹Si NMR Data

The ²⁹Si NMR spectrum is characteristic of the silicon environment. For trimethylalkoxysilanes, the silicon atom is in a single, well-defined environment.

Assignment Chemical Shift (δ, ppm)
(CH₃)₃Si-O+10 to +20
Note: This is a general range for trimethylalkoxysilanes. The specific chemical shift for this compound may vary.
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960-2850C-H stretch (alkane)Strong
1250Si-CH₃ symmetric deformationStrong
1100-1000Si-O-C stretchStrong
840Si-C stretchStrong
755Si-C stretchStrong
Note: This is a representative list of the major absorption bands expected for this compound based on the analysis of similar organosilicon compounds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z Relative Intensity (%) Assignment
132Moderate[M]⁺ (Molecular Ion)
117High[M - CH₃]⁺
103Moderate[M - C₂H₅]⁺
75High[(CH₃)₂SiOH]⁺
73Very High[(CH₃)₃Si]⁺
Note: The fragmentation pattern and relative intensities are predicted based on common fragmentation pathways for silyl ethers and may vary with instrumentation and ionization methods.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy

¹H, ¹³C, and ²⁹Si NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H, ¹³C, ²⁹Si.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C.

    • Temperature: Room temperature (typically 298 K).

    • ¹H NMR Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 8-16.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 128-1024 (or more, depending on concentration).

      • Relaxation delay: 2-5 seconds.

    • ²⁹Si NMR Parameters:

      • Pulse sequence: Inverse-gated proton-decoupled single-pulse experiment to suppress the negative Nuclear Overhauser Effect (NOE).

      • Number of scans: 1024 or higher due to the low natural abundance and sensitivity of ²⁹Si.

      • Relaxation delay: 10-30 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation and Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

  • Instrumentation and Parameters (GC-MS):

    • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injection: 1 µL of the prepared solution via split or splitless injection.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40-50 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_characterization Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C, 29Si) Prep_NMR->NMR IR FTIR-ATR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts (ppm) Coupling Constants (Hz) NMR->Data_NMR Data_IR Wavenumbers (cm-1) % Transmittance IR->Data_IR Data_MS Mass Spectrum (m/z vs. Intensity) MS->Data_MS Structure Structural Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Spectroscopic characterization workflow.

The Role of Trimethyl(propoxy)silane as a Surface Modifying Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Trimethyl(propoxy)silane (TMPS) as a surface modifying agent. It details the chemical and physical properties of TMPS, the mechanism of surface modification, and its applications, with a particular focus on its relevance to the pharmaceutical and drug development industries. This document includes generalized experimental protocols for surface modification and characterization, presents quantitative data in tabular format for clarity, and utilizes graphical representations to illustrate key processes and workflows. The information is intended to equip researchers and professionals with the foundational knowledge required to effectively utilize TMPS for creating hydrophobic and functionalized surfaces in a variety of applications, from medical devices to drug delivery systems.

Introduction to this compound

This compound (CAS No: 1825-63-4) is an organosilane compound that is increasingly utilized for the hydrophobic modification of surfaces.[1][2] Its chemical structure, featuring a reactive propoxy group and three inert methyl groups attached to a central silicon atom, allows it to form a stable, low-energy surface layer on various substrates.[3] This modification is primarily achieved through the reaction of the silane with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides. The resulting trimethylsilyl-functionalized surface exhibits significantly increased hydrophobicity.[3][4]

In the context of drug development and biomedical research, the ability to precisely control surface properties is paramount. Surface modification with agents like TMPS can influence biocompatibility, reduce non-specific protein adsorption, and alter the interaction of materials with biological systems.[5][6] These attributes are critical for the development of advanced drug delivery systems, medical implants, and diagnostic devices.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in surface modification protocols. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C6H16OSi[1][2]
Molecular Weight 132.28 g/mol [1]
Appearance Colorless liquid[7]
Boiling Point 100-101 °C at 735 mmHg[2]
Density 0.762 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.384[2]
Flash Point -2 °C[8]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Mechanism of Surface Modification

The surface modification process using this compound, like other alkoxysilanes, proceeds through a two-step hydrolysis and condensation reaction. This process results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of a hydroxyl group on the substrate surface.

Step 1: Hydrolysis In the presence of water, the propoxy group (-OCH2CH2CH3) of this compound undergoes hydrolysis to form a reactive silanol group (-OH) and propanol as a byproduct. This reaction can be catalyzed by either an acid or a base.[5][9]

Step 2: Condensation The newly formed silanol group on the TMPS molecule then reacts with a hydroxyl group (-OH) on the substrate surface. This condensation reaction forms a stable siloxane bond (Si-O-Substrate) and releases a molecule of water.[5] Due to the presence of only one reactive propoxy group, TMPS forms a monolayer on the surface, with the non-reactive trimethyl groups oriented away from the substrate, creating a hydrophobic interface.[3]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation TMPS This compound (CH3)3Si-O-C3H7 Silanol Trimethylsilanol (CH3)3Si-OH TMPS->Silanol + H2O Water Water (H2O) Propanol Propanol (C3H7OH) Silanol_c Trimethylsilanol (CH3)3Si-OH Silanol->Silanol_c ModifiedSurface Modified Surface (Substrate-O-Si(CH3)3) Silanol_c->ModifiedSurface + Substrate-OH Substrate Substrate with Hydroxyl Group (Substrate-OH) Water_c Water (H2O)

Figure 1: Reaction mechanism of this compound with a hydroxylated surface.

Experimental Protocols

The following sections provide generalized protocols for the surface modification of a substrate (e.g., glass or silica nanoparticles) with this compound and subsequent characterization. These protocols are based on established methods for silanization and should be optimized for specific applications.

Materials and Equipment
  • This compound (TMPS)

  • Substrate (e.g., glass slides, silicon wafers, or silica nanoparticles)

  • Anhydrous solvent (e.g., toluene or ethanol)

  • Deionized water

  • Acid or base for catalysis (e.g., acetic acid or ammonia)

  • Cleaning agents (e.g., piranha solution, acetone, isopropanol)

  • Nitrogen gas stream

  • Oven or vacuum oven

  • Beakers, petri dishes, and other standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Sonicator

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Substrate Preparation

Proper cleaning and activation of the substrate surface are critical for achieving a uniform and stable silane layer.

  • Cleaning: Thoroughly clean the substrate to remove organic and inorganic contaminants. For glass or silicon substrates, a common procedure involves sonication in acetone and isopropanol, followed by rinsing with deionized water and drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be employed, followed by extensive rinsing with deionized water.

  • Surface Hydroxylation (Activation): To ensure a sufficient density of reactive hydroxyl groups, the substrate can be treated with an oxygen plasma or ozone cleaner. This step is particularly important for surfaces that may not have a high native concentration of hydroxyl groups.

Silanization Procedure (Solution-Phase Deposition)
  • Prepare the Silanization Solution: In a fume hood, prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v in toluene).

  • Hydrolysis: Add a controlled amount of water to the solution to initiate the hydrolysis of the TMPS. The water can be introduced by using a solvent with a known water content or by adding a specific volume of a water/solvent mixture. The hydrolysis step can be catalyzed by adding a small amount of acid (e.g., acetic acid) or base. Allow the solution to stir for a predetermined time (e.g., 1-2 hours) to ensure sufficient hydrolysis.

  • Deposition: Immerse the cleaned and activated substrates in the silanization solution. The deposition can be carried out at room temperature or elevated temperatures (e.g., 50-70 °C) for a duration ranging from 30 minutes to several hours. For nanoparticle suspensions, the silanization solution is added to the nanoparticle dispersion and stirred.

  • Rinsing: After the deposition step, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane molecules.

  • Curing: Cure the coated substrates in an oven at a specific temperature (e.g., 100-120 °C) for 1-2 hours to promote the formation of stable covalent bonds and remove any residual solvent and byproducts.

G Start Start Clean Substrate Cleaning (e.g., Piranha, Plasma) Start->Clean Prepare Prepare TMPS Solution (Anhydrous Solvent) Clean->Prepare Hydrolyze Hydrolysis of TMPS (Add Water/Catalyst) Prepare->Hydrolyze Deposit Deposit Silane Layer (Immerse Substrate) Hydrolyze->Deposit Rinse Rinse with Solvent Deposit->Rinse Cure Cure (Oven) Rinse->Cure Characterize Surface Characterization (Contact Angle, XPS, FTIR) Cure->Characterize End End Characterize->End

Figure 2: General experimental workflow for surface modification with this compound.

Characterization of the Modified Surface

The success of the surface modification can be evaluated using various analytical techniques.

  • Contact Angle Goniometry: This technique measures the water contact angle on the surface, providing a direct indication of its hydrophobicity. A significant increase in the water contact angle after silanization confirms the formation of a hydrophobic layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface. It can be used to confirm the presence of silicon and carbon from the TMPS layer and to estimate the thickness of the coating.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify the chemical bonds present on the surface. The appearance of peaks corresponding to Si-O-Si and C-H bonds, and a decrease in the intensity of the -OH peak, can confirm the successful grafting of the silane.

Quantitative Data

The following tables present representative quantitative data that could be expected from the surface modification of a glass substrate with this compound. It is important to note that these are generalized values, and actual results will depend on the specific experimental conditions.

Table 1: Water Contact Angle Measurements

SurfaceWater Contact Angle (°)
Unmodified Glass20 - 30
Glass + TMPS (1% solution, 1h deposition)85 - 95
Glass + TMPS (5% solution, 2h deposition)100 - 110

Table 2: XPS Elemental Analysis

SurfaceSi (at%)O (at%)C (at%)
Unmodified Glass3367<1
Glass + TMPS254530

Table 3: Stability of TMPS Coating in Aqueous Solution

pH of SolutionIncubation Time (24h)Water Contact Angle (°)
495 - 105
7100 - 110
1090 - 100

Applications in Drug Development

The hydrophobic surface modification imparted by this compound has several potential applications in the field of drug development.

  • Modification of Drug Delivery Nanoparticles: The surface properties of nanoparticles are crucial for their in vivo behavior. Modifying the surface of silica or other inorganic nanoparticles with TMPS can increase their hydrophobicity, which may influence their interaction with cell membranes and their biodistribution.[10][11] This can be a strategy to enhance the encapsulation of hydrophobic drugs and control their release profile.

  • Improving Biocompatibility of Medical Devices: The surface of medical implants and devices plays a critical role in their biocompatibility. A hydrophobic coating of TMPS can reduce the initial adhesion of proteins and microorganisms, potentially mitigating the foreign body response and reducing the risk of device-related infections.

  • Stationary Phase in Chromatography: The inert and hydrophobic surface created by TMPS can be utilized in the preparation of stationary phases for gas chromatography (GC) and high-performance liquid chromatography (HPLC). This "end-capping" of residual silanol groups on silica-based columns can reduce the non-specific interactions of analytes with the stationary phase, leading to improved peak shape and resolution.

  • Microfluidic Devices: In microfluidic devices used for drug screening and diagnostics, surface modification with TMPS can be used to create hydrophobic channels, which can be advantageous for certain assays involving immiscible liquids or for controlling cell adhesion.

Conclusion

This compound is a versatile and effective surface modifying agent for creating hydrophobic surfaces on a variety of substrates. The straightforward hydrolysis and condensation chemistry allows for the formation of a stable, covalently bound monolayer. For researchers and professionals in drug development, TMPS offers a valuable tool for tailoring the surface properties of materials used in drug delivery systems, medical devices, and analytical instrumentation. While specific experimental protocols and quantitative data for TMPS are not as abundant in the literature as for other silanes, the general principles of silanization provide a solid foundation for its successful application. Further research into the specific interactions of TMPS-modified surfaces in biological environments will undoubtedly expand its utility in the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to the Synthesis, Purity, and Analysis of Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl(propoxy)silane, a key organosilane intermediate. The document details its synthesis via two primary methods, outlines purification techniques to achieve high purity, and describes the analytical methods for its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Synthesis of this compound

This compound can be synthesized through two principal routes: the reaction of trimethylchlorosilane with propanol and the reaction of hexamethyldisilazane with propanol.

Synthesis from Trimethylchlorosilane and Propanol

This method involves the reaction of trimethylchlorosilane (TMCS) with propanol in the presence of a base, typically a tertiary amine like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction: (CH₃)₃SiCl + CH₃CH₂CH₂OH + Base → (CH₃)₃SiOCH₂CH₂CH₃ + Base·HCl

A general laboratory procedure involves the slow addition of trimethylchlorosilane to a solution of propanol and the amine base in an inert solvent, followed by stirring at room temperature. The reaction is typically exothermic.

Synthesis from Hexamethyldisilazane and Propanol

The reaction of hexamethyldisilazane (HMDS) with propanol offers an alternative route that avoids the generation of corrosive HCl. This reaction is often catalyzed by an acid and produces ammonia as the only byproduct, which can be easily removed. A reported method using microwave irradiation achieves a high yield of 95% in a short reaction time.[1]

Reaction: ((CH₃)₃Si)₂NH + 2 CH₃CH₂CH₂OH --(Catalyst)--> 2 (CH₃)₃SiOCH₂CH₂CH₃ + NH₃

A mixture of hexamethyldisilazane, propanol, and a catalytic amount of a suitable acid is heated. The reaction progress can be monitored by the evolution of ammonia.

Comparison of Synthesis Methods
ParameterTrimethylchlorosilane MethodHexamethyldisilazane Method
Reagents Trimethylchlorosilane, Propanol, Amine BaseHexamethyldisilazane, Propanol, Acid Catalyst
Byproducts Amine Hydrochloride SaltAmmonia
Yield Typically high, >80%Reported up to 95% (microwave)[1]
Purity (crude) Generally goodCan be very high
Advantages Readily available starting materialsMilder reaction conditions, volatile byproduct
Disadvantages Corrosive HCl byproduct, salt filtrationCost of HMDS can be higher

Purification of this compound

The primary method for purifying this compound is fractional distillation . This technique is effective for separating the desired product from unreacted starting materials, byproducts, and any side-products formed during the synthesis.

Boiling Point of this compound: 101-102 °C at atmospheric pressure.[2]

Common Impurities:

  • From TMCS synthesis: Unreacted trimethylchlorosilane, unreacted propanol, amine hydrochloride salt, and hexamethyldisiloxane (from hydrolysis of TMCS).

  • From HMDS synthesis: Unreacted hexamethyldisilazane, unreacted propanol, and hexamethyldisiloxane.

A well-packed fractional distillation column should be used to ensure efficient separation, especially if the boiling points of the impurities are close to that of the product. Care must be taken to exclude moisture from the distillation apparatus to prevent hydrolysis of the product. Commercial suppliers offer this compound at purities of 95% or higher.[3][4]

Analysis of this compound

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. The retention time in the gas chromatogram provides information on the purity, while the mass spectrum allows for the confirmation of the molecular weight and fragmentation pattern, confirming the structure of the compound.

Expected GC-MS Data:

  • Molecular Ion (M⁺): m/z = 132

  • Major Fragments: Analysis of the mass spectrum of similar silanes suggests characteristic fragments resulting from the loss of methyl groups and cleavage of the propoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the different chemical environments of the hydrogen and carbon atoms.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • -Si(CH₃)₃: A sharp singlet around 0.1 ppm.

  • -OCH₂-: A triplet.

  • -CH₂- (middle): A sextet.

  • -CH₃ (propyl): A triplet.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • -Si(CH₃)₃: A signal around -2 ppm.

  • -OCH₂-: A signal in the range of 60-70 ppm.

  • -CH₂- (middle): A signal in the range of 20-30 ppm.

  • -CH₃ (propyl): A signal in the range of 10-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

  • Si-O-C stretching: A strong band in the region of 1050-1100 cm⁻¹.

  • Si-CH₃ rocking and symmetric deformation: Bands around 840 cm⁻¹ and 1250 cm⁻¹, respectively.

  • C-H stretching (alkyl): Bands in the region of 2850-2960 cm⁻¹.

Experimental Protocols

Synthesis of this compound from Trimethylchlorosilane

Materials:

  • n-Propanol

  • Pyridine (or Triethylamine)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous diethyl ether (or other inert solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place a solution of n-propanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add trimethylchlorosilane (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Synthesis of this compound from Hexamethyldisilazane

Materials:

  • n-Propanol

  • Hexamethyldisilazane (HMDS)

  • Acid catalyst (e.g., a catalytic amount of saccharin or a solid acid catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-propanol (2.2 equivalents) and hexamethyldisilazane (1 equivalent).

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and stir for the required time. The reaction can be monitored by observing the cessation of ammonia evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product directly by fractional distillation of the reaction mixture.

Visualizations

Synthesis_from_TMCS TMCS Trimethylchlorosilane ((CH₃)₃SiCl) Reaction + TMCS->Reaction Propanol n-Propanol (CH₃CH₂CH₂OH) Propanol->Reaction Base Pyridine Base->Reaction Product This compound ((CH₃)₃SiOCH₂CH₂CH₃) Byproduct Pyridinium Hydrochloride Reaction->Product Synthesis Reaction->Byproduct Forms

Caption: Synthesis of this compound from TMCS.

Synthesis_from_HMDS HMDS Hexamethyldisilazane (((CH₃)₃Si)₂NH) Reaction + HMDS->Reaction Propanol n-Propanol (CH₃CH₂CH₂OH) Propanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction cat. Product This compound ((CH₃)₃SiOCH₂CH₂CH₃) Byproduct Ammonia (NH₃) Reaction->Product Synthesis Reaction->Byproduct Evolves

Caption: Synthesis of this compound from HMDS.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Pure Pure this compound (>95%) Distillation->Pure Purified Product Impurities Impurities Removed (Starting Materials, Byproducts) Distillation->Impurities Separated Analysis_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure

References

Theoretical and Computational Modeling of Trimethyl(propoxy)silane Adsorption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational modeling of Trimethyl(propoxy)silane adsorption on surfaces, with a particular focus on silica. Given the limited availability of literature specifically on this compound, this guide draws upon established principles and data from closely related alkoxysilanes, such as methoxysilanes, to provide a robust framework for understanding its surface interactions. This document details the key computational and experimental methodologies employed in studying silane adsorption, presents relevant quantitative data, and outlines logical workflows for investigation.

Theoretical Modeling of Silane Adsorption

The adsorption of this compound on a surface is a multi-step process that involves hydrolysis of the propoxy group, followed by condensation with surface hydroxyl groups and self-condensation with other silane molecules. Theoretical and computational methods are invaluable for elucidating the mechanisms and energetics of these processes at the molecular level.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of silane adsorption, DFT calculations can provide crucial insights into:

  • Adsorption Energies: The strength of the interaction between the silane molecule and the surface.

  • Binding Energies: The energy released upon the formation of chemical bonds between the silane and the surface.

  • Reaction Pathways and Transition States: The energy barriers for hydrolysis and condensation reactions, providing kinetic information.

  • Vibrational Frequencies: To aid in the interpretation of experimental spectroscopic data, such as from Fourier Transform Infrared (FTIR) spectroscopy.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of interacting atoms or molecules. For this compound adsorption, MD simulations can be used to model:

  • Monolayer Formation: The process of silane molecules self-assembling on a surface to form a monolayer[4].

  • Solvent Effects: The influence of the solvent on the hydrolysis, condensation, and adsorption processes.

  • Surface Morphology: The structure and packing of the resulting silane layer on the substrate.

  • Mechanical Properties: The stability and resilience of the formed silane film.

Reactive force fields (ReaxFF) are often employed in MD simulations of silanization to model the chemical reactions of hydrolysis and condensation explicitly[4][5]. Studies on methoxysilanes have shown that the kinetics of silica silanization by hydroxysilanes are significantly faster than by methoxysilanes[4][5].

Computational Data Summary

The following table summarizes representative computational data for analogous methoxysilane systems, which can serve as a proxy for understanding this compound behavior.

ParameterSystemMethodValueReference
Adsorption EnergyTetrakis(dimethylamino)hafnium on hydroxylated SiDFT-104.9 kJ/mol[3]
Adsorption EnergyHafnium fluoride on hydroxylated SiDFT-192.1 kJ/mol[3]
Adsorption EnergySO2 on CoP (weak interaction)DFT-0.3 to -0.6 eV[1]
Adsorption EnergySO2 on CoP (strong interaction)DFT-0.8 to -1.8 eV[1]

Experimental Protocols for Studying Silane Adsorption

A multi-technique approach is typically employed to experimentally characterize the adsorption of silanes on surfaces.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes and viscoelastic properties of thin films at a solid-liquid or solid-gas interface.

Methodology:

  • Sensor Preparation: A silica-coated QCM-D sensor is cleaned and mounted in the measurement chamber.

  • Baseline Establishment: A stable baseline is established by flowing a suitable solvent (e.g., anhydrous toluene or ethanol) over the sensor surface.

  • Silane Introduction: A solution of this compound in the same solvent is introduced into the chamber.

  • Adsorption Monitoring: The changes in resonance frequency (Δf) and dissipation (ΔD) of the quartz crystal are monitored in real-time as the silane adsorbs onto the surface. A decrease in frequency indicates an increase in mass.

  • Rinsing: After the adsorption process reaches saturation, the chamber is rinsed with the pure solvent to remove any non-adsorbed or loosely bound silane molecules.

  • Data Analysis: The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required to determine the film thickness, viscosity, and shear modulus.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants of thin films.

Methodology:

  • Substrate Characterization: The optical properties of the bare substrate (e.g., a silicon wafer with a native oxide layer) are measured.

  • Silane Deposition: The this compound film is deposited on the substrate, for example, by dip-coating or vapor deposition.

  • Ellipsometric Measurement: The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured over a range of wavelengths and angles of incidence.

  • Optical Modeling: A model of the surface, typically consisting of the substrate, a silicon dioxide layer, and the silane layer, is constructed. The thickness and refractive index of the silane layer are then determined by fitting the model to the experimental data[6][7].

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical functional groups present on a surface.

Methodology:

  • Background Spectrum: A background spectrum of the clean substrate is collected.

  • Sample Spectrum: The FTIR spectrum of the silane-modified substrate is recorded.

  • Spectral Analysis: The disappearance of surface hydroxyl (Si-OH) bands and the appearance of bands corresponding to the silane's alkyl chains and Si-O-Si linkages confirm the successful grafting of the silane.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans of the Si 2p, C 1s, and O 1s regions are acquired to determine the chemical bonding states.

  • Quantitative Analysis: The atomic concentrations of the elements are calculated from the peak areas, providing a measure of the surface coverage of the silane.

Experimental Data Summary

The following table presents typical data that can be obtained from ellipsometry for an alkoxysilane film.

ParameterValueReference
Silane Film Thickness1.5 - 10 nm[6][8]
Refractive Index of Silane Film~1.4 - 1.5[7]

Visualizing Adsorption Processes and Workflows

Signaling Pathway of this compound Adsorption

The following diagram illustrates the key steps involved in the hydrolysis and condensation of this compound on a hydroxylated surface.

G cluster_solution In Solution (Hydrolysis) cluster_surface On Surface (Condensation) TMPS This compound (CH3)3Si-O-CH2CH2CH3 Silanol Trimethylsilanol (CH3)3Si-OH TMPS->Silanol Hydrolysis Water H2O Water->Silanol Propanol Propanol CH3CH2CH2OH Silanol->Propanol GraftedSilane Grafted Silane ≡Si-O-Si(CH3)3 Silanol->GraftedSilane Condensation SelfCondensation Self-Condensation (CH3)3Si-O-Si(CH3)3 Silanol->SelfCondensation Self-condensation Silanol->SelfCondensation SurfaceOH Surface Hydroxyl ≡Si-OH SurfaceOH->GraftedSilane G cluster_prep Sample Preparation cluster_analysis Surface Analysis Substrate Substrate Cleaning (e.g., Piranha solution) Deposition Silane Deposition (Vapor or Liquid Phase) Substrate->Deposition QCMD QCM-D (Adsorption Kinetics, Mass Uptake) Deposition->QCMD Ellipsometry Ellipsometry (Film Thickness, Refractive Index) Deposition->Ellipsometry FTIR FTIR (Chemical Bonding) Deposition->FTIR XPS XPS (Elemental Composition, Surface Coverage) Deposition->XPS Data Data Interpretation & Model Correlation QCMD->Data Ellipsometry->Data FTIR->Data XPS->Data

References

Safety protocols and handling guidelines for Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Trimethyl(propoxy)silane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling guidelines for this compound (CAS No. 1825-63-4), a highly flammable and reactive organosilane compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary dangers before handling. The Globally Harmonized System (GHS) classification provides a clear summary of its potential hazards.[1]

Table 1: GHS Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Signal Word: Danger[1]

Hazard Pictograms: [1]

  • GHS02: Flame (Flammable)

  • GHS07: Exclamation Mark (Irritant)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₆OSi[2][3][4][5]
Molecular Weight 132.28 g/mol [2][3][5]
Physical State Liquid[1]
Boiling Point 100-101 °C @ 735 mm Hg[3][6][7]
Melting Point < 0 °C[3][4]
Flash Point -2 °C[4]
Density 0.762 g/mL at 25 °C[3][6][7]
Refractive Index n20/D 1.384[3][4][6][7]
Vapor Pressure 40.2 mmHg at 25°C[4]
Solubility Not miscible in water; decomposes by hydrolysis.[8]

Safe Handling and Storage Protocols

Strict protocols must be followed to minimize risks associated with this compound.

Engineering Controls
  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood with local exhaust ventilation to prevent vapor accumulation.[1][9][10]

  • Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][11] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][11][12]

  • Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static electricity buildup.[1][2][11][12] Use only non-sparking tools.[1][2][11][12]

  • Safety Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][9][10]

Personal Protective Equipment (PPE)

A critical component of safe handling involves using appropriate PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles. Contact lenses should not be worn.[1][9][10]Protects against splashes and vapors that cause serious eye irritation.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1][9][10]Prevents skin contact and potential irritation.[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[1][10][11][13]Minimizes the risk of skin contact.
Respiratory Protection If inhalation exposure is possible, use a NIOSH-certified organic vapor respirator.[1][9][10][13]Protects against irritation of the respiratory tract.[1]
Storage
  • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1][2][11][12]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2][11][12]

  • Incompatible Materials: Store separately from acids, oxidizing agents, peroxides, and moisture.[1][8] The material reacts with water and moisture in the air.[1]

Experimental and Emergency Protocols

Detailed procedures are essential for both routine use and emergency situations.

General Handling Protocol
  • Preparation: Before starting work, ensure all engineering controls are operational and required PPE is worn. Inform colleagues in the vicinity.

  • Dispensing: Ground and bond the container and receiving equipment. Use only non-sparking tools to open and handle the container.[1][2]

  • Procedure: Conduct all operations within a chemical fume hood to avoid breathing vapors and mist.[1] Avoid all eye and skin contact.[1]

  • Post-Handling: Tightly close the container after use.

  • Hygiene: Wash hands and other exposed areas thoroughly with mild soap and water after handling, before eating, drinking, or smoking, and when leaving work.[1] Contaminated clothing should be washed before reuse.[1][9][10]

Emergency First Aid Protocol

Table 4: First Aid Measures

Exposure RouteProtocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, seek medical advice.[1][11][14]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[1][11][14]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][11] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][11] Rinse mouth and seek immediate medical advice/attention.[12]
Accidental Release (Spill) Protocol
  • Evacuation & Isolation: Evacuate unnecessary personnel from the area.[1] Eliminate all ignition sources immediately.[1][11]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE as described in Table 3. Prevent the spill from entering sewers or public waters.[1][8] Contain the spill with dikes or inert absorbent materials (e.g., sand, silica gel, universal binder).[1][8][11]

  • Cleanup: Use non-sparking tools to collect the absorbed material.[1][11] Sweep or shovel the material into a suitable, closed container for disposal.[1]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations at a licensed waste disposal facility.[1] Do not dispose of waste into the sewer.[1]

Fire-Fighting Protocol
  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

  • Unsuitable Extinguishing Media: Do not use a straight stream of water.[1]

  • Specific Hazards: The substance is a highly flammable liquid and vapor.[1] Vapors may form an explosive mixture with air and can travel to an ignition source and flash back.[11] Irritating fumes and organic acid vapors may be generated upon exposure to high temperatures or flame.[1]

  • Protective Actions: Exercise caution. Use a water spray to cool exposed surfaces.[1] Firefighters must wear proper protective equipment, including a self-contained breathing apparatus (SCBA), and avoid all contact with skin and eyes.[1][11]

Stability and Reactivity

  • Reactivity: Reacts with water and moisture in the air, liberating propanol.[1] This reaction can lower the flash point of the product.[8]

  • Chemical Stability: Stable when stored in sealed containers under recommended storage conditions.[1][8]

  • Conditions to Avoid: Heat, open flames, sparks, and exposure to moist air or water.[1][11]

  • Incompatible Materials: Strong oxidizing agents, acids, peroxides, and water.[1][8]

  • Hazardous Decomposition Products: Upon combustion or decomposition, it may produce organic acid vapors, silicon dioxide, and propanol.[1]

Visual Workflow Diagrams

The following diagrams illustrate key safety workflows for handling this compound.

G General Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep_start Start Handling Procedure verify_controls Verify Engineering Controls (Fume Hood, Ventilation) prep_start->verify_controls don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) verify_controls->don_ppe check_safety_eq Check Safety Equipment (Eyewash, Shower) don_ppe->check_safety_eq dispense Dispense Chemical (Grounding, Non-Sparking Tools) check_safety_eq->dispense procedure Perform Experiment in Fume Hood dispense->procedure secure_container Securely Close Container procedure->secure_container clean_area Clean Work Area secure_container->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe hygiene Wash Hands Thoroughly remove_ppe->hygiene end_procedure End of Procedure hygiene->end_procedure

Caption: General workflow for safely handling this compound.

G Emergency Response Protocol: Chemical Spill cluster_immediate 1. Immediate Actions cluster_contain 2. Containment cluster_cleanup 3. Cleanup & Disposal spill_detected Spill Detected alert Alert Personnel & Evacuate Area spill_detected->alert ignite Eliminate Ignition Sources alert->ignite ventilate Ensure Ventilation ignite->ventilate ppe Don Emergency PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain prevent_spread Prevent Entry to Drains contain->prevent_spread cleanup Collect Material with Non-Sparking Tools prevent_spread->cleanup containerize Place in Sealed Container for Disposal cleanup->containerize decontaminate Decontaminate Area containerize->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Step-by-step protocol for responding to a this compound spill.

References

Solubility and solvent compatibility of Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Trimethyl(propoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound. Given the limited direct quantitative solubility data for this specific compound in public literature, this guide combines available physicochemical properties, established principles of chemical compatibility, and inferred solubility characteristics based on its structure and the behavior of analogous compounds. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
Boiling Point 100-101 °C at 735 mm Hg[1][2][3]
Density 0.762 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.384[1][2]
Flash Point -2 °C
Physical State Liquid[4]
Chemical Family Organosilane Ester[4]

Solvent Compatibility and Solubility

The fundamental principle of "like dissolves like" governs the solubility of this compound. As a non-polar to weakly polar aprotic solvent, its solubility characteristics can be inferred.

Reactivity with Protic Solvents

This compound is reactive with protic solvents, particularly water and alcohols. This reactivity is a critical consideration for solvent selection and the stability of formulations. The primary reaction is hydrolysis, where the propoxy group is cleaved, liberating propanol and forming a silanol, which can then condense to form siloxanes[4].

The hydrolysis reaction is depicted in the following signaling pathway diagram:

Hydrolysis_Pathway A This compound C Trimethylsilanol A->C + H₂O B Water (H₂O) B->C D Propanol C->D - Propanol E Hexamethyldisiloxane C->E Condensation - H₂O C->E F Water (H₂O)

Hydrolysis pathway of this compound.

Due to this reactivity, this compound is unstable in the presence of water and other protic solvents, leading to its decomposition. Therefore, for applications requiring the integrity of the parent compound, anhydrous aprotic solvents are mandatory.

Inferred Solubility in Aprotic Solvents
Solvent ClassSolvent ExamplesInferred Compatibility/SolubilityRationale
Non-Polar Aprotic Hexane, Heptane, Toluene, BenzeneMiscible The non-polar nature of the trimethylsilyl and propoxy groups suggests strong compatibility with non-polar solvents through van der Waals interactions.
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, DichloromethaneMiscible These solvents have dipole moments that can interact favorably with the Si-O bond in this compound, leading to good miscibility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Miscible to Partially Miscible While likely miscible due to the absence of reactive protons, the high polarity of these solvents might lead to less favorable interactions compared to non-polar or weakly polar solvents.
Protic Water, Methanol, Ethanol, IsopropanolReactive (Immiscible) Reacts with protic solvents, leading to decomposition. The silane itself is immiscible with water.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Protocol 1: Visual Miscibility Test (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible, partially miscible, or immiscible.

Materials:

  • Test tubes with stoppers

  • Graduated pipettes or cylinders

  • This compound

  • Anhydrous test solvents

Procedure:

  • To a clean, dry test tube, add a specific volume (e.g., 2 mL) of the test solvent.

  • Add an equal volume of this compound to the same test tube.

  • Stopper the test tube and invert it gently 10-15 times to ensure thorough mixing.

  • Allow the mixture to stand for 5-10 minutes and observe the result.

Interpretation:

  • Miscible: A single, clear, and uniform phase is observed.

  • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Immiscible: Two distinct layers are formed.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

For a precise quantitative measurement of solubility, Gas Chromatography (GC) is a suitable method, as this compound is volatile.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Volumetric flasks and micropipettes

  • Analytical balance

  • Saturated and unsaturated test solvents

  • Internal standard (e.g., a non-reactive hydrocarbon like dodecane)

Procedure:

Part A: Calibration Curve Preparation

  • Prepare a stock solution of this compound in a miscible, volatile solvent (e.g., hexane) at a known high concentration.

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations of this compound.

  • Add a constant, known amount of the internal standard to each standard solution.

  • Inject each standard into the GC and record the peak areas for both this compound and the internal standard.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

Part B: Saturated Solution Analysis

  • In a sealed vial, add an excess of this compound to a known volume of the test solvent.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the mixture to settle, and carefully extract an aliquot from the solvent phase, ensuring no undissolved silane is transferred.

  • Accurately dilute the aliquot with the miscible solvent used for the calibration curve and add the same amount of internal standard.

  • Inject the diluted sample into the GC and determine the peak area ratio.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the saturated solution, which represents its solubility.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound requires a systematic approach, as outlined in the following workflow diagram:

Solvent_Selection_Workflow A Define Application Requirements (e.g., reaction, formulation, cleaning) B Assess Chemical Compatibility: Is the solvent protic or aprotic? A->B C Protic Solvent (e.g., Water, Alcohols) B->C Protic D Aprotic Solvent B->D Aprotic E Incompatible: Reaction will occur C->E F Assess Polarity: Non-polar, weakly polar, or polar? D->F G Non-polar / Weakly Polar (e.g., Hexane, THF) F->G Non-polar / Weakly Polar H Polar (e.g., DMF, DMSO) F->H Polar I High Likelihood of Miscibility G->I J Potential for Lower Solubility or Immiscibility H->J K Perform Experimental Verification (Visual Miscibility Test) I->K J->K L Miscible? K->L M Yes L->M Yes N No L->N No O Select Solvent M->O P Re-evaluate Solvent Choice N->P Q Quantitative Analysis (if required) (e.g., GC method) O->Q

Workflow for selecting a compatible solvent.

References

Trimethyl(propoxy)silane: A Versatile Precursor in Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(propoxy)silane (TMPS) is a versatile alkoxysilane that serves as a crucial precursor and intermediate in a wide array of applications within organosilicon chemistry. Its unique combination of a reactive propoxy group and three stable methyl groups makes it an ideal silylating agent, a building block for more complex organosilicon molecules, and a key component in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in the laboratory.

Introduction

Organosilicon compounds have garnered significant attention across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry, owing to their unique chemical and physical properties. Among the diverse family of organosilanes, alkoxysilanes stand out for their utility as versatile synthetic intermediates. This compound, with the chemical formula C₆H₁₆OSi, is a prominent member of this class.[1] Its structure features a central silicon atom bonded to three methyl groups and a propoxy group. This arrangement confers a balance of reactivity and stability, making it a valuable reagent for a multitude of chemical transformations.

This guide aims to provide a detailed technical resource for professionals engaged in research and development, summarizing the core chemical principles and practical methodologies associated with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₆OSi[1][2]
Molecular Weight 132.28 g/mol [3]
CAS Number 1825-63-4[3]
Appearance Colorless liquid-
Boiling Point 100-101 °C at 735 mmHg[3][4]
Density 0.762 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.384[3][4]
Flash Point -2 °C

Synthesis of this compound

This compound can be synthesized through various methods. A common and efficient laboratory-scale preparation involves the reaction of hexamethyldisilazane with propan-1-ol.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products HMDS Hexamethyldisilazane ((CH₃)₃Si)₂NH TMPS This compound CH₃CH₂CH₂OSi(CH₃)₃ HMDS->TMPS Microwave Irradiation Ammonia Ammonia NH₃ HMDS->Ammonia Propanol Propan-1-ol CH₃CH₂CH₂OH Propanol->TMPS Propanol->Ammonia

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Hexamethyldisilazane (HMDS)

  • Propan-1-ol

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a dry, microwave-safe round-bottom flask equipped with a magnetic stir bar, add propan-1-ol (1 equivalent).

  • Add hexamethyldisilazane (0.5 equivalents) to the flask.

  • Seal the flask and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a suitable power level to maintain a gentle reflux for approximately 5 minutes. The reaction is reported to yield up to 95%.[1]

  • After cooling to room temperature, the reaction mixture is transferred to a distillation apparatus.

  • The product, this compound, is purified by fractional distillation. The boiling point of the product is 100-101 °C.[3][4]

  • The purity of the collected fractions should be verified by Gas Chromatography (GC) and spectroscopic methods (NMR, IR).

Reactivity and Applications

The reactivity of this compound is primarily centered around the cleavage of the Si-O bond, making it an excellent silylating agent for protecting hydroxyl groups in organic synthesis. It also participates in hydrolysis and condensation reactions, which are fundamental to sol-gel processes and the formation of silicone polymers.

Silylation of Alcohols

This compound is an effective reagent for the silylation of alcohols, converting them into their corresponding trimethylsilyl (TMS) ethers. This transformation is crucial for protecting the hydroxyl group during other synthetic steps.

G cluster_reactants Reactants cluster_products Products Alcohol Alcohol R-OH TMSEther Trimethylsilyl Ether R-OSi(CH₃)₃ Alcohol->TMSEther Acid or Base Catalyst TMPS This compound CH₃CH₂CH₂OSi(CH₃)₃ TMPS->TMSEther Propanol Propan-1-ol CH₃CH₂CH₂OH TMPS->Propanol

Caption: Silylation of an alcohol using this compound.

Hydrolysis and Condensation

Like other alkoxysilanes, this compound is susceptible to hydrolysis, a reaction that cleaves the silicon-oxygen bond upon interaction with water, yielding trimethylsilanol and propanol. The trimethylsilanol intermediate is often unstable and readily undergoes self-condensation to form hexamethyldisiloxane.

G TMPS This compound Trimethylsilanol Trimethylsilanol TMPS->Trimethylsilanol Hydrolysis Propanol Propanol TMPS->Propanol Water1 H₂O Water1->Trimethylsilanol Hexamethyldisiloxane Hexamethyldisiloxane Trimethylsilanol->Hexamethyldisiloxane Condensation Trimethylsilanol->Hexamethyldisiloxane Water2 H₂O Hexamethyldisiloxane->Water2

Caption: Hydrolysis and condensation of this compound.

Synthesis of Silyl Enol Ethers

This compound can be used to synthesize silyl enol ethers from ketones. Silyl enol ethers are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. The reaction typically proceeds via an enolate intermediate.

A reported application of this compound is the synthesis of 2-Propoxy-cyclohex-2-enone.[1]

Materials:

  • 1,3-Cyclohexanedione

  • This compound

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-cyclohexanedione (1 equivalent) in anhydrous dichloromethane.

  • Add this compound (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid.

  • Allow the reaction to stir at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 2-Propoxy-cyclohex-2-enone (reported yield up to 80%).[1]

Spectroscopic Data

The characterization of this compound is routinely performed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, and signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the oxygen).
¹³C NMR The carbon NMR spectrum will display a signal for the methyl carbons of the trimethylsilyl group and three distinct signals for the carbons of the propoxy group.
IR Spectroscopy The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the methyl and propyl groups, a strong Si-O-C stretching band, and Si-C stretching and bending vibrations.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and a propyl group (M-43).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is important to avoid contact with skin and eyes, and to wear suitable personal protective equipment, including gloves and safety glasses.[5] The compound is sensitive to moisture and will react with water to release propanol.[5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile reagent in organosilicon chemistry. Its utility as a silylating agent, a precursor for silyl enol ethers, and a component in hydrolysis and condensation reactions makes it a cornerstone in both academic research and industrial applications. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.

References

Methodological & Application

Application Notes and Protocols for Surface Hydrophobization of Silica Nanoparticles using Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile platforms for a wide range of applications, including drug delivery, owing to their biocompatibility, high surface area, and tunable pore size. However, their inherent hydrophilicity can be a limitation for encapsulating and delivering hydrophobic drugs. Surface hydrophobization addresses this challenge by modifying the SNP surface to enhance its affinity for non-polar molecules. This protocol details the use of trimethyl(propoxy)silane as an effective agent for rendering silica nanoparticles hydrophobic, thereby making them suitable carriers for hydrophobic therapeutic agents.

The surface modification process involves the reaction of this compound with the silanol groups (Si-OH) present on the surface of silica nanoparticles. This reaction forms a stable, covalent Si-O-Si bond, effectively grafting the hydrophobic propyl groups onto the nanoparticle surface. This alteration of the surface chemistry from hydrophilic to hydrophobic is crucial for the efficient loading and subsequent delivery of water-insoluble drugs.

Key Applications

  • Drug Delivery: Hydrophobized silica nanoparticles serve as excellent carriers for hydrophobic anticancer drugs, improving their solubility and bioavailability.

  • Bio-imaging: The modified nanoparticles can be loaded with hydrophobic fluorescent dyes for in-vitro and in-vivo imaging applications.

  • Targeted Therapy: The hydrophobic surface can be further functionalized with targeting ligands to enable cell-specific drug delivery.

Experimental Protocols

This section provides a detailed methodology for the surface hydrophobization of silica nanoparticles using this compound.

Materials
  • Silica Nanoparticles (SNPs)

  • This compound (TMPS)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Ammonium Hydroxide (28-30%)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge

  • Sonication bath

  • Oven

Protocol for Surface Hydrophobization
  • Activation of Silica Nanoparticles:

    • Disperse 1 gram of silica nanoparticles in 100 mL of ethanol in a round-bottom flask.

    • Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.

    • Add 5 mL of ammonium hydroxide to the suspension and stir at room temperature for 2 hours to activate the surface silanol groups.

    • Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the supernatant.

    • Wash the nanoparticles three times with deionized water and twice with ethanol to remove excess ammonia and water. Dry the activated silica nanoparticles in an oven at 120°C for 4 hours.

  • Silanization Reaction:

    • Disperse the dried, activated silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Sonicate for 15 minutes to ensure uniform dispersion.

    • Add a calculated amount of this compound to the suspension. A molar ratio of 1.5% of silane to silica is a good starting point.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours under constant stirring.

  • Purification of Hydrophobized Nanoparticles:

    • After the reaction, allow the mixture to cool to room temperature.

    • Centrifuge the suspension at 8000 rpm for 15 minutes to collect the modified nanoparticles.

    • Discard the supernatant containing unreacted silane.

    • Wash the nanoparticles three times with toluene and twice with ethanol to remove any residual reactants.

    • Dry the final hydrophobic silica nanoparticles in a vacuum oven at 80°C for 12 hours.

Characterization of Hydrophobized Silica Nanoparticles

The successful surface modification can be confirmed through various characterization techniques.

ParameterUnmodified Silica NanoparticlesThis compound Modified SNPsTechnique Used
Water Contact Angle ~0° (Hydrophilic)> 90° (Hydrophobic)Goniometry
Grafting Density N/A~0.79 molecules/nm²Thermogravimetric Analysis
Thermal Stability HighStable up to ~200°CThermogravimetric Analysis
Surface Functional Groups Abundant Si-OH groupsPresence of C-H and Si-C bondsFTIR Spectroscopy

Table 1: Comparison of properties before and after surface modification.

Data Presentation

Thermogravimetric Analysis (TGA)

TGA is used to determine the amount of organic material grafted onto the silica surface. Unmodified silica nanoparticles show minimal weight loss in the 200-600°C range. In contrast, the this compound modified nanoparticles will exhibit a distinct weight loss in this temperature range, corresponding to the thermal decomposition of the grafted propyl chains. This weight loss can be used to calculate the grafting density.

SampleWeight Loss (200-600°C)
Unmodified Silica Nanoparticles< 2%
This compound Modified SNPs5-10%

Table 2: Representative TGA weight loss data.

Contact Angle Measurement

The change in surface wettability is a direct indicator of successful hydrophobization. A water droplet on a surface of unmodified silica nanoparticles will spread out, exhibiting a contact angle close to 0°. After modification with this compound, the surface becomes hydrophobic, causing the water droplet to bead up, resulting in a contact angle significantly greater than 90°.

SampleWater Contact Angle
Unmodified Silica Nanoparticles~0°
This compound Modified SNPs> 90°

Table 3: Representative water contact angle measurements.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_modification Surface Modification cluster_purification Purification start Start: Silica Nanoparticles dispersion1 Disperse in Ethanol start->dispersion1 sonication1 Sonicate dispersion1->sonication1 activation Add NH4OH (Activate Si-OH) sonication1->activation centrifugation1 Centrifuge & Wash activation->centrifugation1 drying1 Dry in Oven centrifugation1->drying1 dispersion2 Disperse in Toluene drying1->dispersion2 sonication2 Sonicate dispersion2->sonication2 silanization Add this compound & Reflux sonication2->silanization cooling Cool to RT silanization->cooling centrifugation2 Centrifuge & Wash cooling->centrifugation2 drying2 Vacuum Dry centrifugation2->drying2 end End: Hydrophobic SNPs drying2->end

Caption: Experimental workflow for the hydrophobization of silica nanoparticles.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products silica Silica Surface (-Si-OH) condensation Condensation silica->condensation silane This compound ((CH3)3Si-O-CH2CH2CH3) hydrolysis Hydrolysis of Silane (in presence of trace water) silane->hydrolysis hydrolysis->condensation Forms reactive silanol modified_silica Hydrophobic Silica Surface (-Si-O-Si(CH3)3) condensation->modified_silica propanol Propanol (Byproduct) condensation->propanol

Caption: Reaction mechanism of silica surface modification with this compound.

Application Note & Protocol: Formation of a Self-Assembled Monolayer of Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate.[1] Trimethyl(propoxy)silane is an organosilane that can be used to form a hydrophobic coating on hydroxylated surfaces, such as silicon wafers, glass, and various metal oxides. The propoxy group reacts with surface hydroxyl (-OH) groups to form stable covalent siloxane bonds (Si-O-Substrate), while the trimethylsilyl head group creates a low-energy, hydrophobic surface. The formation of a well-ordered SAM is critically dependent on factors such as the cleanliness of the substrate, the purity of the solvent, and the humidity of the environment during deposition.[1] This document provides a detailed protocol for the formation of a this compound SAM on silicon dioxide or glass substrates.

Applications

The creation of hydrophobic and chemically resistant surfaces has a wide range of applications in research and development, including:

  • Microelectronics: Modifying the surface properties of dielectric layers.[1]

  • Biomedical Devices: Controlling protein adsorption and cell adhesion.[1][2]

  • Sensors: Functionalizing sensor surfaces to enhance the detection of specific analytes.[1][2]

  • Fundamental Surface Science: Providing model systems for studying interfacial phenomena.[3]

Quantitative Data Summary

While specific quantitative data for this compound SAMs is not extensively published, the following table summarizes typical values for analogous short-chain alkyltrialkoxysilane SAMs on silicon substrates. These values can serve as a benchmark for characterizing the successful formation of the monolayer.

ParameterExpected ValueCharacterization Technique
Water Contact Angle > 90°Goniometry
Monolayer Thickness 0.5 - 1.0 nmEllipsometry or X-ray Reflectometry (XRR)
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)

Experimental Protocol

This protocol details the formation of a this compound SAM on a silicon wafer with a native oxide layer or a glass slide.

Materials

  • This compound (CAS 1825-63-4)[4]

  • Anhydrous Toluene or Hexane (solvent)

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Sonicator

  • Oven or hotplate

  • Glass container for silanization

Procedure

1. Substrate Cleaning (Hydroxylation)

  • Immerse the silicon wafers or glass slides in Piranha solution for 15-30 minutes to remove organic residues and to hydroxylate the surface.[3] Warning: Piranha solution is extremely corrosive and reactive. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[3]

  • Thoroughly rinse the substrates with copious amounts of DI water.[3]

  • Rinse with ethanol.[3]

  • Dry the substrates under a stream of high-purity nitrogen gas.[3]

  • To ensure the removal of any residual water, heat the substrates in an oven or on a hotplate at 110-120 °C for at least 30 minutes.[3]

2. Silanization (SAM Formation)

  • Solution Preparation: It is recommended to perform this step in a low-humidity environment, such as a glovebox or a desiccator, to prevent premature polymerization of the silane in the solution.[1][3] Prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane in a clean, dry glass container.[3]

  • SAM Deposition: Immerse the cleaned and dried substrates into the silanization solution.[3] Seal the container to prevent solvent evaporation and contamination.[3]

  • Allow the self-assembly process to proceed for 2-12 hours at room temperature. Shorter immersion times are generally sufficient for short-chain silanes compared to long-chain alkylsilanes.[1][3]

3. Post-Deposition Rinsing and Curing

  • Remove the substrates from the silanization solution.

  • Rinse the substrates sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove any physically adsorbed molecules.[3]

  • Dry the substrates under a stream of high-purity nitrogen gas.[3]

  • To promote the formation of covalent bonds and enhance the ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[1][3]

4. Storage

  • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until they are needed for further use.[3]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Piranha_Clean Piranha Cleaning (15-30 min) DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse Ethanol_Rinse_1 Ethanol Rinse DI_Rinse->Ethanol_Rinse_1 N2_Dry_1 Nitrogen Drying Ethanol_Rinse_1->N2_Dry_1 Bake Baking (110-120°C, 30 min) N2_Dry_1->Bake Immersion Immerse Substrate (2-12 h) Bake->Immersion Solution_Prep Prepare 1-5 mM Silane Solution in Anhydrous Solvent Solution_Prep->Immersion Solvent_Rinse Anhydrous Solvent Rinse Immersion->Solvent_Rinse Ethanol_Rinse_2 Ethanol Rinse Solvent_Rinse->Ethanol_Rinse_2 N2_Dry_2 Nitrogen Drying Ethanol_Rinse_2->N2_Dry_2 Curing Curing (110-120°C, 30-60 min) N2_Dry_2->Curing Final_Product Final_Product Curing->Final_Product Functionalized Substrate

Caption: Experimental workflow for the formation of a this compound SAM.

Signaling Pathway (Chemical Reaction)

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Silane This compound (CH3)3Si-O-CH2CH2CH3 Hydrolysis Hydrolysis (optional, with trace water) (CH3)3Si-OH + CH3CH2CH2OH Silane->Hydrolysis trace H2O Surface Hydroxylated Surface Substrate-OH Condensation Condensation Surface->Condensation Hydrolysis->Condensation SAM Covalent Bond Formation Substrate-O-Si(CH3)3 Condensation->SAM Byproduct Propanol Byproduct CH3CH2CH2OH Condensation->Byproduct

Caption: Reaction mechanism for this compound with a hydroxylated surface.

References

Application Notes: Gas Chromatography Methods for Analyzing Trimethyl(propoxy)silane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl(propoxy)silane is an organosilicon compound used in various industrial applications, including as a coupling agent and in the synthesis of silicone polymers. The performance of this compound is often dependent on its hydrolysis, a chemical reaction where the propoxy group is replaced by a hydroxyl group, yielding trimethylsilanol and propanol. Understanding the kinetics and extent of this hydrolysis reaction is crucial for process optimization and quality control. Gas chromatography (GC) is a powerful analytical technique for monitoring this reaction by separating and quantifying the reactant and its products.

Due to the polar nature of the hydrolysis product, trimethylsilanol, direct analysis by GC can be challenging, leading to poor peak shape and inaccurate quantification. To overcome this, a derivatization step is employed to convert the polar silanol into a more volatile, less polar derivative suitable for GC analysis. This application note provides a detailed protocol for the analysis of this compound hydrolysis using GC with Flame Ionization Detection (FID), including sample preparation, derivatization, and chromatographic conditions.

Analytical Approach

The hydrolysis of this compound is monitored by quantifying the disappearance of the parent compound and the appearance of its hydrolysis products, trimethylsilanol and propanol. A key step in this analysis is the silylation of trimethylsilanol to a more volatile derivative, hexamethyldisiloxane (from the reaction of two trimethylsilanol molecules during derivatization), which can be easily analyzed by GC.

Experimental Workflow

The overall experimental workflow for the GC analysis of this compound hydrolysis is depicted below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing hydrolysis This compound Hydrolysis Reaction sampling Aliquoting of Reaction Mixture hydrolysis->sampling At specific time points quenching Quenching of Reaction (Optional) sampling->quenching add_reagent Addition of Silylating Reagent (e.g., BSTFA) quenching->add_reagent heating Heating to Promote Derivatization add_reagent->heating gc_injection Injection into GC-FID heating->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection and Quantification separation->detection integration Peak Integration detection->integration calibration Calibration and Concentration Calculation integration->calibration hydrolysis_condensation TMPS This compound TMSOH Trimethylsilanol TMPS->TMSOH Hydrolysis Propanol Propanol TMPS->Propanol Hydrolysis Water Water Hexamethyldisiloxane Hexamethyldisiloxane TMSOH->Hexamethyldisiloxane Condensation

Application Note: Monitoring Trimethyl(propoxy)silane Surface Grafting with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification using organosilanes is a critical technique for tailoring the surface properties of various materials, including medical devices, drug delivery systems, and biosensors. Trimethyl(propoxy)silane is a monofunctional alkoxysilane used to create a hydrophobic, trimethylsilyl surface layer. This process, known as silanization or surface grafting, involves the reaction of the silane with hydroxyl groups present on the substrate surface. Monitoring the extent and quality of this grafting process is crucial for ensuring consistent and reliable surface modification.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique for monitoring the surface grafting of this compound. By detecting changes in the vibrational frequencies of chemical bonds, FTIR can provide qualitative and quantitative information about the presence of the grafted silane, the consumption of surface hydroxyl groups, and the formation of new chemical bonds at the interface. This application note provides a detailed protocol for using FTIR spectroscopy to monitor the surface grafting of this compound.

Reaction Mechanism

The surface grafting of this compound onto a hydroxylated surface proceeds via a two-step mechanism: hydrolysis and condensation.

  • Hydrolysis: The propoxy group (-OCH2CH2CH3) of the this compound reacts with water molecules present on the substrate surface or in the reaction solvent to form a reactive silanol intermediate (trimethylsilanol) and propanol as a byproduct.[1]

  • Condensation: The newly formed trimethylsilanol then reacts with the hydroxyl groups (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Substrate) and releasing a water molecule.[2]

The overall reaction results in the covalent attachment of the trimethylsilyl group to the surface, rendering it hydrophobic.

Experimental Workflow for Surface Grafting and FTIR Analysis

The following diagram illustrates the typical workflow for surface grafting of this compound and subsequent monitoring by FTIR spectroscopy.

G cluster_prep Substrate Preparation cluster_grafting Surface Grafting cluster_analysis FTIR Analysis A Substrate Cleaning B Surface Hydroxylation (e.g., Plasma Treatment) A->B C Immersion in This compound Solution B->C D Rinsing to Remove Excess Silane C->D E Curing/Annealing D->E G Acquire Sample Spectrum (Grafted Substrate) E->G F Acquire Background Spectrum (Bare Substrate) F->G H Data Processing and Analysis G->H

Caption: Experimental workflow for this compound surface grafting and FTIR monitoring.

Detailed Experimental Protocols

Materials
  • Substrate with hydroxylated surface (e.g., silicon wafer, glass slide)

  • This compound (CAS No. 1825-63-4)[3]

  • Anhydrous toluene or other suitable solvent

  • Nitrogen gas

  • FTIR spectrometer with an appropriate accessory (e.g., Attenuated Total Reflectance - ATR)

Protocol for Surface Grafting
  • Substrate Preparation:

    • Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of nitrogen.

    • To ensure a sufficient density of hydroxyl groups, the surface can be activated using methods such as oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

  • Silanization:

    • Prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v in toluene). The use of an anhydrous solvent is crucial to control the hydrolysis reaction primarily at the substrate surface.

    • Immerse the cleaned and activated substrate in the silane solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis in the bulk solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or elevated temperature to facilitate the grafting process.

  • Post-Grafting Treatment:

    • Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

    • Cure the grafted substrate by baking it in an oven (e.g., at 110-120 °C for 30-60 minutes) to promote the formation of covalent bonds and remove any remaining solvent and byproducts.

Protocol for FTIR Analysis
  • Background Spectrum:

    • Acquire a background spectrum of the clean, uncoated substrate. This will be used to correct for atmospheric and substrate-related absorptions.

  • Sample Spectrum:

    • Acquire the FTIR spectrum of the this compound grafted substrate.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the characteristic peaks of the grafted silane.

    • Identify and analyze the key vibrational bands to confirm the success of the grafting process.

Data Presentation: FTIR Peak Assignments

The success of the this compound grafting can be confirmed by the appearance of new peaks corresponding to the trimethylsilyl group and the disappearance or reduction of peaks associated with the surface hydroxyl groups. The following table summarizes the key FTIR vibrational bands to monitor.

Vibrational ModeWavenumber (cm⁻¹)Interpretation
O-H stretch (free) ~3745Indicates the presence of isolated silanol (Si-OH) groups on the substrate surface. A decrease in the intensity of this peak suggests their consumption during the grafting reaction.
O-H stretch (H-bonded) 3600 - 3200A broad peak indicating hydrogen-bonded hydroxyl groups on the surface. A significant reduction in this band is expected after successful grafting.
C-H stretch (asymmetric) ~2960Characteristic of the methyl (-CH₃) groups of the grafted this compound. The appearance of this peak is a primary indicator of successful grafting.
C-H stretch (symmetric) ~2870Another characteristic peak of the methyl (-CH₃) groups.
Si-O-Si stretch 1100 - 1000The formation of a broad and strong band in this region indicates the formation of siloxane bonds between the silane and the substrate, as well as potential self-condensation of the silane.[4][5]
Si-O-C stretch 1190 - 1010This peak is associated with the propoxy group of the unreacted silane.[5] Its absence in the final spectrum after rinsing and curing indicates a clean grafting process.
Si-C stretch ~845 and ~755These peaks are characteristic of the Si-(CH₃)₃ group and provide further confirmation of the presence of the grafted silane.

Quantitative Analysis

For a quantitative assessment of the grafting density, the Beer-Lambert law can be applied to the absorbance of a characteristic peak of the grafted silane (e.g., the C-H stretching peak). The integrated area of the peak is proportional to the number of absorbing molecules on the surface. By calibrating with standards of known surface coverage, it is possible to estimate the amount of grafted this compound.

Signaling Pathway Diagram: Chemical Reactions

The following diagram illustrates the chemical reactions involved in the surface grafting of this compound.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation A This compound (CH₃)₃Si-O-C₃H₇ C Trimethylsilanol (CH₃)₃Si-OH A->C D Propanol C₃H₇OH A->D B Water H₂O B->C B->D E Substrate-OH F Grafted Surface Substrate-O-Si(CH₃)₃ C->F G Water H₂O C->G E->F E->G

Caption: Reaction mechanism of this compound surface grafting.

Conclusion

FTIR spectroscopy is an indispensable tool for monitoring the surface grafting of this compound. It provides a straightforward and effective method to verify the presence of the grafted silane, assess the consumption of surface hydroxyl groups, and confirm the formation of covalent Si-O-Substrate bonds. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize FTIR for the characterization and quality control of silanized surfaces.

References

Trimethyl(propoxy)silane as a Coupling Agent in Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as indispensable adhesion promoters at the interface between inorganic fillers (such as silica, glass fibers, or metallic oxides) and organic polymer matrices. Their bifunctional nature allows them to form a durable bridge between these two dissimilar phases, leading to significant improvements in the overall performance of the composite material.[1][2] The general structure of a silane coupling agent is R-Si(OR')₃, where R is an organofunctional group that is compatible with the polymer matrix, and OR' is a hydrolyzable alkoxy group that reacts with the inorganic filler.[1]

Trimethyl(propoxy)silane: Structure and Reactivity

This compound, with the chemical formula C₆H₁₆OSi, is a member of the alkoxysilane family.[3][4] While extensive research has been conducted on various silane coupling agents, specific literature on the application of this compound in polymer composites is limited. However, based on its chemical structure, its behavior as a coupling agent can be predicted. The propoxy group (-OCH₂CH₂CH₃) is the hydrolyzable functional group that can react with hydroxyl groups present on the surface of inorganic fillers. The trimethylsilyl group ((CH₃)₃Si-) provides a hydrophobic character to the treated filler surface.

The primary mechanism of action for alkoxysilane coupling agents like this compound involves a two-step process:

  • Hydrolysis: The alkoxy groups (in this case, the propoxy group) hydrolyze in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the surface of the inorganic filler, forming stable covalent siloxane bonds (Si-O-Filler). Additionally, self-condensation between silanol groups can occur, leading to the formation of a polysiloxane network on the filler surface.[5]

This surface modification transforms the hydrophilic inorganic filler into a more hydrophobic and organophilic material, improving its dispersion in the polymer matrix and enhancing the interfacial adhesion.[6]

Expected Effects on Polymer Composite Properties
  • Improved Mechanical Properties: Enhanced interfacial adhesion allows for efficient stress transfer from the polymer matrix to the reinforcing filler, leading to improvements in tensile strength, flexural strength, and impact resistance.[7][8]

  • Enhanced Thermal Stability: A stronger interface can restrict the mobility of polymer chains at the filler surface, leading to an increase in the glass transition temperature (Tg) and overall thermal stability of the composite.[9]

  • Better Filler Dispersion: The modified surface of the filler particles reduces their tendency to agglomerate, resulting in a more uniform dispersion throughout the polymer matrix. This homogeneity is crucial for achieving consistent and predictable material properties.

  • Improved Processing Characteristics: Better wetting of the filler by the polymer can lead to a reduction in the viscosity of the composite melt, facilitating easier processing.[6]

Data Presentation

The following tables summarize the effects of various silane coupling agents on the mechanical properties of different polymer composites. This data is provided to illustrate the potential impact of using a silane coupling agent like this compound.

Table 1: Effect of Silane Treatment on the Mechanical Properties of Polypropylene/Silica Composites

Silane TypeConcentration (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
None028.545.23.1
Amino-silane535.158.44.5
Epoxy-silane532.852.13.9
Methacryloxy-silane533.554.64.1

Data adapted from studies on silica/polypropylene composites, illustrating the general effect of silane coupling agents.[8][10]

Table 2: Influence of Silane Coupling Agent on the Mechanical Properties of Uncarbonized Coconut Shell/Polyester Composite

Filler Content (wt%)Coupling AgentFlexural Strength (MPa)Impact Energy (kJ/m²)
10None35.20.30
20None42.10.28
30None48.50.25
40None55.30.22
10Silane40.10.32
20Silane48.70.36
30Silane56.90.33
40Silane63.30.30

This table demonstrates the significant improvement in mechanical properties with the addition of a silane coupling agent in a natural fiber-reinforced composite.

Experimental Protocols

Protocol 1: Surface Treatment of Inorganic Fillers with this compound

This protocol outlines a general procedure for the surface modification of inorganic fillers using an alkoxysilane like this compound.

Materials and Equipment:

  • Inorganic filler (e.g., silica, glass beads)

  • This compound

  • Ethanol/water solution (e.g., 95/5 v/v)

  • Acetic acid (for pH adjustment)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Oven

  • Centrifuge (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Filler Preparation: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator.

  • Silane Solution Preparation:

    • Prepare an ethanol/water solution (e.g., 95% ethanol, 5% deionized water).

    • Adjust the pH of the solution to 4.0-5.0 using a small amount of acetic acid. This acidic condition promotes the hydrolysis of the silane.

    • Add the desired amount of this compound to the solution with vigorous stirring. A typical concentration is 1-5% by weight of the filler. .

  • Hydrolysis: Continue stirring the silane solution for at least 1 hour to allow for the hydrolysis of the propoxy groups to silanol groups.

  • Filler Treatment:

    • Disperse the dried filler into the hydrolyzed silane solution with continuous stirring. The use of an ultrasonic bath for 15-30 minutes can aid in breaking up any filler agglomerates.

    • Continue stirring the slurry for 2-4 hours at room temperature to allow the silanol groups to react with the filler surface.

  • Separation and Washing:

    • Separate the treated filler from the solution by filtration or centrifugation.

    • Wash the filler with fresh ethanol to remove any unreacted silane and by-products. Repeat the washing step 2-3 times.

  • Drying and Curing:

    • Dry the treated filler in an oven at 80-100°C for 4-6 hours to remove the solvent.

    • To complete the condensation reaction and form stable siloxane bonds, cure the dried filler at 110-120°C for 1-2 hours.

  • Storage: Store the surface-modified filler in a desiccator to prevent moisture absorption.

Protocol 2: Fabrication of Polymer Composites

This protocol describes a general method for preparing polymer composites using the surface-treated filler.

Materials and Equipment:

  • Polymer matrix (e.g., polypropylene, epoxy resin)

  • Surface-treated filler

  • Internal mixer (e.g., Brabender, Haake) or two-roll mill

  • Compression molding machine or extruder

  • Mechanical testing equipment (e.g., universal testing machine, impact tester)

Procedure:

  • Compounding:

    • Melt the polymer matrix in the internal mixer at the recommended processing temperature.

    • Gradually add the pre-weighed, dried, surface-treated filler to the molten polymer.

    • Mix for a sufficient time (e.g., 5-15 minutes) at a specific rotor speed to ensure homogeneous dispersion of the filler.

  • Specimen Preparation:

    • For thermoplastic composites, the compounded material can be granulated and then injection molded or compression molded into standard test specimens (e.g., tensile bars, flexural bars) according to ASTM or ISO standards.

    • For thermosetting composites, the mixture of resin, hardener, and treated filler can be cast into molds and cured according to the resin manufacturer's instructions.

  • Characterization:

    • Perform mechanical tests such as tensile, flexural, and impact tests to evaluate the effect of the silane treatment on the composite's properties.

    • Conduct thermal analysis (e.g., Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) to assess the thermal stability and glass transition temperature.

    • Use microscopy techniques (e.g., Scanning Electron Microscopy - SEM) to examine the fracture surface of the composites and evaluate the filler dispersion and interfacial adhesion.

Mandatory Visualization

reaction_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_composite Step 3: Interfacial Bonding Silane This compound C₃H₇O-Si(CH₃)₃ Silanol Silanol HO-Si(CH₃)₃ Silane->Silanol + H₂O Water H₂O TreatedFiller Surface Treated Filler Filler-O-Si(CH₃)₃ Silanol->TreatedFiller + Filler-OH - H₂O Filler Inorganic Filler with -OH groups Composite Polymer Composite (Improved Adhesion) TreatedFiller->Composite + Polymer Polymer Polymer Matrix experimental_workflow start Start prep_filler Filler Preparation (Drying) start->prep_filler surface_treatment Surface Treatment of Filler prep_filler->surface_treatment prep_silane Silane Solution Preparation (Hydrolysis) prep_silane->surface_treatment separation Separation & Washing (Filtration/Centrifugation) surface_treatment->separation drying_curing Drying & Curing separation->drying_curing compounding Compounding with Polymer Matrix (Melt Mixing) drying_curing->compounding specimen_prep Specimen Preparation (Molding/Casting) compounding->specimen_prep characterization Characterization (Mechanical, Thermal, Morphological) specimen_prep->characterization end End characterization->end

References

Application Notes & Protocols: Synthesis of Functionalized Nanoparticles with Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in tailoring their surface properties for a wide range of applications in research, diagnostics, and therapeutics. This document provides a detailed guide to the synthesis of functionalized nanoparticles using alkoxysilanes, with a focus on Trimethyl(propoxy)silane as a representative hydrophobic surface modification agent. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to modify nanoparticle surfaces to enhance their performance in biological systems.

Surface modification with alkoxysilanes, such as this compound, allows for the precise control of nanoparticle surface chemistry. This can be leveraged to improve nanoparticle stability in biological media, modulate interactions with cells and tissues, and facilitate the attachment of targeting ligands or therapeutic payloads. The primary method detailed in this document is post-synthesis grafting, a versatile technique where pre-synthesized nanoparticles are reacted with the silane agent.

Data Presentation

The following table summarizes representative quantitative data obtained from the characterization of nanoparticles before and after functionalization with alkoxysilanes. These values are illustrative and will vary depending on the specific nanoparticle type, size, and the silane used, as well as the reaction conditions.

ParameterBefore FunctionalizationAfter FunctionalizationCharacterization MethodReference
Hydrodynamic Diameter (nm) 100 ± 5110 ± 7Dynamic Light Scattering (DLS)[1]
Zeta Potential (mV) -25 ± 3+15 ± 2Electrophoretic Light Scattering (ELS)[2]
Surface Coating Thickness (nm) N/A~3 - 5Transmission Electron Microscopy (TEM)
Grafting Density (molecules/nm²) N/A1 - 3Thermogravimetric Analysis (TGA)[3]
Water Contact Angle (°) < 20> 90Contact Angle Goniometry[4]

Experimental Protocols

This section provides a detailed protocol for the post-synthesis grafting of an alkoxysilane, such as this compound, onto silica nanoparticles. This method is broadly applicable to other oxide-based nanoparticles.

Materials:

  • Silica Nanoparticles (or other hydroxyl-functionalized nanoparticles)

  • This compound (or other desired alkoxysilane)

  • Anhydrous Toluene (or other anhydrous organic solvent, e.g., ethanol)

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the silica nanoparticles in anhydrous toluene at a concentration of 1-5 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.

  • Silanization Reaction:

    • Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Heat the suspension to 60-80°C with vigorous stirring.

    • In a separate vial, prepare a solution of this compound in anhydrous toluene (e.g., 1-5% v/v). The optimal concentration will depend on the desired grafting density and should be determined empirically.

    • Add the silane solution dropwise to the heated nanoparticle suspension over a period of 15-30 minutes.

    • Allow the reaction to proceed for 4-24 hours at the set temperature under continuous stirring.

  • Washing and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh anhydrous toluene.

    • Repeat the centrifugation and resuspension steps at least three times to remove unreacted silane and byproducts.

    • For the final wash, resuspend the nanoparticles in ethanol to remove residual toluene.

  • Drying and Storage:

    • After the final wash, collect the nanoparticles by centrifugation and dry them in a vacuum oven at 60-80°C overnight.

    • Store the dried, functionalized nanoparticles in a desiccator to prevent moisture absorption.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the alkyl groups from the silane on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.

  • Dynamic Light Scattering (DLS) and Zeta Potential: To assess changes in particle size, aggregation state, and surface charge.

  • Transmission Electron Microscopy (TEM): To visualize the nanoparticle morphology and any surface coating.

  • Contact Angle Measurements: To determine the change in surface hydrophobicity.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical principles of the nanoparticle functionalization process.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reaction Silanization Reaction cluster_purification Purification cluster_final Final Product np_dispersion Disperse Nanoparticles in Anhydrous Solvent sonication Sonicate for 15-30 min np_dispersion->sonication heating Heat Suspension (60-80°C) sonication->heating silane_addition Add Silane Solution Dropwise heating->silane_addition reaction React for 4-24 hours silane_addition->reaction centrifugation1 Centrifuge and Remove Supernatant reaction->centrifugation1 washing Wash with Solvent (3x) centrifugation1->washing centrifugation2 Final Centrifugation washing->centrifugation2 drying Dry in Vacuum Oven centrifugation2->drying storage Store in Desiccator drying->storage

Caption: Experimental workflow for nanoparticle functionalization.

silanization_reaction cluster_reactants Reactants cluster_products Products nanoparticle Nanoparticle Surface with -OH groups functionalized_np Functionalized Nanoparticle with -(CH₃)₃Si groups nanoparticle->functionalized_np + Silane silane This compound (CH₃)₃Si-O-CH₂CH₂CH₃ byproduct Propanol CH₃CH₂CH₂OH

Caption: Silanization reaction on a nanoparticle surface.

References

Application Notes & Protocols: Creating Hydrophobic Coatings on Glass Substrates with Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for rendering glass substrates hydrophobic using Trimethyl(propoxy)silane. The procedures outlined are intended for researchers, scientists, and drug development professionals who require well-defined, water-repellent surfaces for their experimental setups.

Introduction

Glass surfaces are intrinsically hydrophilic due to the presence of silanol (Si-OH) groups on their surface.[1] For a variety of applications, such as in microfluidics, cell culture, and specialized microscopy, a hydrophobic surface is often required to control liquid interactions, prevent non-specific binding, or promote specific cellular responses.

Silanization is a chemical modification process that covalently binds organosilane molecules to the glass surface, altering its chemical and physical properties.[1] this compound is an effective reagent for creating a hydrophobic surface. The propoxy group reacts with the surface silanol groups, forming stable siloxane (Si-O-Si) bonds, while the trimethylsilyl groups orient outwards, creating a low-energy, nonpolar surface that repels water. This process significantly increases the water contact angle, a key measure of hydrophobicity.

Quantitative Data Summary

The efficacy of the hydrophobic coating is primarily assessed by measuring the static water contact angle. A higher contact angle signifies greater hydrophobicity. The following table summarizes typical contact angle values for untreated and silane-treated glass surfaces.

Surface Treatment Substrate Typical Water Contact Angle (°)
Untreated GlassGlass Beads23.95 ± 1.25[1]
Piranha-Cleaned GlassGlass Substrates5°[2]
DichlorooctamethyltetrasiloxaneGlass Plates~20° to 95°[3]
Silanized (unspecified)Glass Surface> 110°[1]
This compoundGlass SubstratesExpected > 90° (Requires experimental verification)

Experimental Workflow

The overall process for creating a hydrophobic coating on a glass substrate involves three main stages: rigorous cleaning and surface activation, silanization with this compound, and a final curing step.

G cluster_cleaning 1. Substrate Preparation cluster_activation 2. Surface Activation cluster_silanization 3. Silanization cluster_post_treatment 4. Post-Treatment A Sonication in Detergent B Rinse with DI Water A->B C Sonication in Acetone B->C D Rinse with Methanol C->D E Oven Dry (110°C) D->E F Plasma Activation / Acid Treatment E->F Activate Surface G Immerse in this compound Solution (20 min) F->G Immediate Transfer (<10s) H Rinse with Solvent (Methanol) G->H Wash Excess Silane I Curing (110°C for 10 min) H->I J Hydrophobic Glass Ready for Use I->J

Caption: Experimental workflow for glass silanization.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (CAS: 1825-63-4)

  • Anhydrous solvent (e.g., Toluene or Ethanol)

  • Detergent solution (e.g., 1-2% Hellmanex™ III)[4]

  • Acetone, HPLC grade[4]

  • Methanol, HPLC grade[4]

  • Deionized (DI) water

  • Nitrogen gas for drying

  • Sonicator

  • Oven capable of reaching 110°C

  • Plasma cleaner or Piranha solution (Caution: Piranha solution is extremely corrosive and explosive. Handle with extreme care.)

4.2 Protocol 1: Substrate Cleaning and Activation

A pristine and activated glass surface is critical for uniform silanization.

  • Detergent Wash: Place the glass substrates in a rack and sonicate in a 1-2% aqueous detergent solution for 20 minutes.[4]

  • DI Water Rinse: Thoroughly rinse the substrates with DI water 10-15 times to remove all traces of detergent.[4]

  • Solvent Wash: Sonicate the substrates in acetone for 20 minutes.[4]

  • Methanol Rinse: Rinse once with methanol to remove residual acetone.[4]

  • Drying: Dry the substrates with a stream of nitrogen and then place them in an oven at 110°C for at least 10-15 minutes.[4]

  • Surface Activation: Immediately prior to silanization, activate the surface to generate a high density of silanol groups.

    • Plasma Activation (Recommended): Place the dried substrates in a plasma cleaner for 20 minutes. This is a highly effective and safer method for activation.

    • Acid Treatment (Alternative): Alternatively, treat the glass surface with a strong acid to promote hydroxylation.[5] Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is effective but extremely hazardous.

4.3 Protocol 2: Silanization with this compound

This procedure should be performed in a fume hood. This compound reacts with moisture, so anhydrous conditions are recommended for the solvent.[6]

  • Prepare Silane Solution: Prepare a 0.1% to 2% (v/v) solution of this compound in an anhydrous solvent like toluene or methanol in a dedicated glass or polypropylene container.[2][4] For example, add 150 µL of this compound to 150 mL of methanol.[4] Mix well.

  • Substrate Immersion: Following activation, quickly transfer the hot, activated glass substrates into the silane solution.[4] This transfer should ideally take less than 10 seconds, as the activated glass surface deactivates rapidly in air.[4]

  • Reaction Time: Allow the substrates to immerse in the solution for 20 minutes at room temperature.[4]

  • Washing: After immersion, move the rack to a beaker containing pure solvent (the same used for the silane solution) and gently agitate to wash away unreacted silane.[4]

  • Final Rinse: Perform a final rinse with fresh methanol.

  • Drying: Dry the substrates with a stream of nitrogen gas.

4.4 Protocol 3: Post-Treatment and Curing

  • Curing: Place the silanized and dried glass substrates in an oven at 110°C for 10 minutes to thermally cure the silane layer.[7] This step enhances the stability and durability of the hydrophobic coating.

  • Storage: Store the coated substrates in a desiccator to protect them from moisture and contamination until use.[4] The hydrophobic properties should be stable for up to two weeks when stored correctly.[4]

Characterization

The primary method for verifying the hydrophobicity of the coating is contact angle goniometry .

  • Procedure: A small droplet of DI water is placed on the coated surface, and the angle formed between the droplet and the surface is measured.[8]

  • Expected Result: A successful hydrophobic coating will exhibit a static water contact angle significantly greater than that of untreated glass, typically exceeding 90 degrees.

  • Analysis: The measurement can be performed using a dedicated contact angle goniometer, which provides precise and reproducible data.[3]

Safety Precautions

  • This compound is a highly flammable liquid and vapor and causes serious eye irritation.[6] Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Keep the chemical away from heat, sparks, and open flames.[6]

  • If using Piranha solution for cleaning, be aware that it is a powerful oxidant that reacts violently with organic materials. Use with extreme caution and follow established safety protocols.

References

Surface Functionalization with Trimethyl(propoxy)silane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 25, 2025

Introduction

This document provides a comprehensive guide to surface functionalization using Trimethyl(propoxy)silane. This organosilane is utilized to create a hydrophobic and stable surface modification on various substrates. The protocols and application notes detailed herein are intended for researchers in materials science, biotechnology, and drug development who are looking to modify surfaces for applications such as creating hydrophobic coatings, improving biocompatibility of medical devices, and controlling surface interactions in drug delivery systems.[1][2][3]

This compound reacts with hydroxyl groups present on the surface of many materials, such as glass, silicon wafers, and metal oxides, to form a covalent bond.[4][5] This process, known as silanization, results in a durable monolayer that alters the surface properties of the substrate, primarily increasing its hydrophobicity.[4][6]

Chemical Properties

PropertyValue
CAS Number 1825-63-4
Molecular Formula C6H16OSi
Molecular Weight 132.28 g/mol
Appearance Colorless liquid
Boiling Point 100-101 °C
Density 0.762 g/mL at 25 °C

Application Notes

The hydrophobic surfaces created by this compound functionalization have several applications in research and drug development:

  • Biomedical Devices: Silane coatings can be applied to medical devices to create a water-repellent surface, which can be beneficial for surgical tools and diagnostic equipment.[1][2] This hydrophobicity can also reduce the adhesion of proteins and other biomolecules, a phenomenon known as anti-fouling, which is critical for implants and other devices in contact with biological fluids.[7]

  • Drug Delivery: The modification of carrier particles, such as silica nanoparticles, with a hydrophobic silane layer can control the release of hydrophobic drugs.[6] The hydrophobic surface can also prevent the aggregation of particles in aqueous formulations.

  • Cell Culture: The wettability of cell culture surfaces can be precisely controlled using silanization. Creating hydrophobic domains on a culture dish can be used to pattern cell growth and study cell adhesion.

  • Diagnostic Assays: Functionalized glass slides with controlled hydrophobicity are used in various diagnostic applications, including DNA and protein microarrays, to confine droplets and prevent cross-contamination.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the surface functionalization of glass slides with this compound. These protocols can be adapted for other substrates with surface hydroxyl groups.

Protocol 1: Liquid-Phase Deposition in Anhydrous Solvent

This protocol is suitable for creating a uniform monolayer of this compound on a substrate. The reaction is carried out in an anhydrous organic solvent to control the hydrolysis and condensation of the silane.

Materials:

  • This compound

  • Anhydrous Toluene (or other anhydrous organic solvent)

  • Substrates (e.g., glass slides)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the slides thoroughly with deionized water.

    • Dry the slides under a stream of nitrogen gas.

    • Further dry the slides in an oven at 110°C for 1 hour.

  • Silanization:

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.

    • Immerse the cleaned and dried slides in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Post-Treatment:

    • Remove the slides from the silane solution and rinse them with fresh anhydrous toluene to remove any unbound silane.

    • Sonicate the slides in fresh toluene for 2-3 minutes to remove physisorbed molecules.

    • Dry the slides under a stream of nitrogen gas.

    • Cure the functionalized slides in an oven at 110°C for 30-60 minutes to promote covalent bonding and stabilize the monolayer.

  • Storage:

    • Store the functionalized slides in a desiccator or under an inert atmosphere.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition is an alternative method that can produce a very thin and uniform silane layer.

Materials:

  • This compound

  • Substrates (e.g., glass slides)

  • Vacuum desiccator

  • Vacuum pump

  • Piranha solution

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning and drying procedure as in Protocol 1.

  • Silanization:

    • Place the cleaned and dried slides in a vacuum desiccator.

    • Place a small, open vial containing 0.5-1 mL of this compound in the desiccator, ensuring it is not in direct contact with the slides.

    • Evacuate the desiccator using a vacuum pump for 10-15 minutes.

    • Close the desiccator valve and allow the silanization to proceed for 12-24 hours at room temperature.

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure with nitrogen gas.

    • Remove the slides and rinse them with an organic solvent like toluene or ethanol to remove excess silane.

    • Dry the slides under a stream of nitrogen gas.

    • Cure the slides in an oven at 110°C for 30-60 minutes.

  • Storage:

    • Store the functionalized slides in a desiccator.

Quantitative Data

The effectiveness of the surface functionalization can be assessed by measuring the change in surface properties. The following table summarizes expected quantitative data for surfaces before and after functionalization with short-chain alkylsilanes like this compound. Actual values may vary depending on the substrate and protocol used.

ParameterBefore Functionalization (Clean Glass)After Functionalization (this compound)Method of Measurement
Water Contact Angle < 10°90° - 110°Goniometry[9][10]
Surface Free Energy High (~70 mJ/m²)Low (~20-30 mJ/m²)Contact Angle Analysis[11]
Monolayer Thickness N/A~0.5 - 1.0 nmEllipsometry, AFM

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction of this compound with a hydroxylated surface.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products silane This compound CH3(CH2)2O-Si(CH3)3 hydrolysis Hydrolysis silane->hydrolysis surface Hydroxylated Surface Substrate-OH surface->hydrolysis condensation Condensation hydrolysis->condensation functionalized_surface Functionalized Surface Substrate-O-Si(CH3)3 condensation->functionalized_surface propanol Propanol CH3(CH2)2OH condensation->propanol

Caption: Reaction of this compound with a hydroxylated surface.

Experimental Workflow

The diagram below outlines the general workflow for surface functionalization using a liquid-phase deposition method.

G start Start cleaning Substrate Cleaning (Piranha Solution) start->cleaning rinsing1 Rinsing (Deionized Water) cleaning->rinsing1 drying1 Drying (Nitrogen Stream & Oven) rinsing1->drying1 silanization Silanization (2% this compound in Anhydrous Toluene) drying1->silanization rinsing2 Rinsing (Anhydrous Toluene) silanization->rinsing2 sonication Sonication (Anhydrous Toluene) rinsing2->sonication drying2 Drying (Nitrogen Stream) sonication->drying2 curing Curing (Oven at 110°C) drying2->curing storage Storage (Desiccator) curing->storage end End storage->end

Caption: Experimental workflow for liquid-phase silanization.

References

Application Notes and Protocols for Creating Water-Repellent Textiles Using Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of textile surfaces to impart specific properties, such as water repellency, is a significant area of research in materials science with applications ranging from performance apparel to biomedical textiles. Silane-based coatings offer an effective method for creating hydrophobic surfaces on various substrates, including cellulosic and synthetic fabrics. This document provides detailed application notes and protocols for the use of trimethyl(propoxy)silane in rendering textiles water-repellent.

This compound is an alkoxysilane that can undergo hydrolysis and condensation reactions to form a polysiloxane network on the surface of a textile. This network lowers the surface energy of the fabric, leading to a hydrophobic effect where water beads up and rolls off rather than being absorbed. While long-chain alkylsilanes are more commonly cited for durable water repellency, this document outlines a generalized protocol for this compound, providing a foundational method for research and development.

Principle of Action: The Silanization Process

The creation of a water-repellent textile surface using this compound involves a two-step chemical process known as silanization, which is a specific type of sol-gel process.

  • Hydrolysis: The propoxy groups (-OCH₂CH₂CH₃) of the this compound react with water to form silanol groups (-OH) and propanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed reactive silanol groups can then undergo two types of condensation reactions:

    • Grafting: They can react with the hydroxyl groups present on the surface of the textile fibers (e.g., cellulose in cotton) to form stable covalent Si-O-Fiber bonds.

    • Cross-linking: They can react with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si) on the fabric surface.

This resulting nanometer-scale coating of polysiloxane, with its hydrophobic trimethylsilyl groups oriented away from the surface, is responsible for the water-repellent properties of the treated textile.

Experimental Data (Comparative)

Silane UsedTextileWater Contact Angle (WCA)DurabilityReference
Hexadecyltrimethoxysilane (HDTMS)Cotton> 150°Retained high WCA after multiple wash cycles[1]
n-OctyltrimethoxysilaneCotton139.1°95% recovery of contact angle after laundering[2]
Trimethoxy(octadecyl)silane (OTMS)Cotton159°Not specified[3]
Hexyltrimethoxysilane (HTMS)Polyester136.2°Not specified[4][5]

Experimental Protocols

The following are detailed protocols for the application of this compound to textile fabrics. Note: These are generalized methods based on common practices for other alkoxysilanes and should be optimized for specific textile types and desired outcomes.

Materials and Equipment
  • Textile Substrate: Cotton, polyester, or blended fabric, pre-washed and dried.

  • Silane: this compound (CAS: 1825-63-4)

  • Solvent: Ethanol or a mixture of ethanol and water.

  • Catalyst (optional): Acetic acid or hydrochloric acid.

  • Glassware: Beakers, graduated cylinders, magnetic stirrer, and stir bars.

  • Application Equipment: Laboratory padder or a shallow glass dish for dip-coating.

  • Drying and Curing: Laboratory oven.

  • Safety Equipment: Chemical fume hood, safety goggles, nitrile gloves, and a lab coat. This compound is flammable and can cause eye and skin irritation[6].

Protocol 1: Pad-Dry-Cure Method

This method is suitable for continuous and uniform application on fabric samples.

  • Preparation of the Silane Solution:

    • In a chemical fume hood, prepare a 2-5% (w/v) solution of this compound in ethanol.

    • For a 100 mL solution, add 2-5 g of this compound to 95-98 mL of ethanol.

    • To promote hydrolysis, a small amount of acidified water can be added. For example, prepare a 1% acetic acid solution in water and add it to the ethanol to achieve a final water concentration of 1-5% (v/v).

    • Stir the solution for 1-2 hours at room temperature to allow for the hydrolysis of the silane.

  • Fabric Application (Padding):

    • Immerse the pre-cleaned and dried textile sample in the prepared silane solution.

    • Pass the saturated fabric through a laboratory padder with a set nip pressure to ensure a uniform wet pick-up of 70-80%.

  • Drying:

    • Dry the treated fabric in an oven at 80-100°C for 10-15 minutes to evaporate the solvent and excess water.

  • Curing:

    • Increase the oven temperature to 120-140°C and cure the fabric for 3-5 minutes. The boiling point of this compound is 101-102°C[6][7]. Curing above this temperature facilitates the condensation reactions.

  • Post-Treatment:

    • Allow the fabric to cool to room temperature.

    • Optionally, rinse the fabric with water to remove any unreacted silane and byproducts, then dry it again.

Protocol 2: Dip-Coating Method

This method is suitable for smaller fabric samples and does not require a padder.

  • Preparation of the Silane Solution:

    • Prepare the silane solution as described in step 1 of the Pad-Dry-Cure method.

  • Fabric Application (Dipping):

    • Fully immerse the pre-cleaned and dried textile sample in the silane solution in a glass dish.

    • Let the fabric soak for 30-60 minutes at room temperature with occasional gentle agitation.

  • Drying and Curing:

    • Remove the fabric from the solution and gently squeeze out the excess liquid.

    • Hang the fabric in a fume hood to air-dry for 30 minutes.

    • Transfer the fabric to an oven and dry at 80-100°C for 15-20 minutes.

    • Cure the fabric at 120-140°C for 5-10 minutes.

  • Post-Treatment:

    • Follow the post-treatment steps as described in the Pad-Dry-Cure method.

Characterization of Water-Repellent Textiles

The effectiveness of the hydrophobic treatment can be assessed using the following standard methods:

  • Water Contact Angle (WCA) Measurement: A goniometer is used to measure the static contact angle of a water droplet on the fabric surface. A contact angle greater than 90° indicates hydrophobicity, while an angle greater than 150° indicates superhydrophobicity.

  • Spray Test (AATCC Test Method 22): This test measures the resistance of the fabric to surface wetting by water. A rating is given based on the appearance of the fabric after being sprayed with water.

  • Washing Durability (AATCC Test Method 61): The treated fabric is subjected to multiple laundering cycles, and the water repellency is re-evaluated after each cycle to assess the durability of the coating.

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the coated fibers and confirm the presence of the silane coating.

Visualizations

Reaction Mechanism

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (CH₃)₃Si(OCH₂CH₂CH₃) Silanol Trimethylsilanol (CH₃)₃Si(OH) Silane->Silanol H⁺ or OH⁻ Water Water (H₂O) Water->Silanol Propanol Propanol (CH₃CH₂CH₂OH) Silanol_2 Trimethylsilanol (CH₃)₃Si(OH) Silanol->Silanol_2 Grafted_Fabric Grafted Fabric (Fabric-O-Si(CH₃)₃) Silanol_2->Grafted_Fabric Polysiloxane Polysiloxane Network ((CH₃)₃Si-O-Si(CH₃)₃) Silanol_2->Polysiloxane Fabric Textile Surface (Fabric-OH) Fabric->Grafted_Fabric Silanol_3 Trimethylsilanol (CH₃)₃Si(OH) Silanol_3->Polysiloxane

Caption: Reaction mechanism of this compound with a textile surface.

Experimental Workflow

G Start Start: Pre-washed Textile Solution_Prep Prepare Silane Solution (this compound in Ethanol + Water/Catalyst) Start->Solution_Prep Hydrolysis Stir for 1-2 hours (Hydrolysis) Solution_Prep->Hydrolysis Application Apply to Textile (Pad or Dip-coat) Hydrolysis->Application Drying Dry (80-100°C) Application->Drying Curing Cure (120-140°C) Drying->Curing Rinse_Dry Optional: Rinse and Final Dry Curing->Rinse_Dry End End: Water-Repellent Textile Rinse_Dry->End

Caption: Experimental workflow for creating water-repellent textiles.

References

Troubleshooting & Optimization

Preventing aggregation during Trimethyl(propoxy)silane deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimethyl(propoxy)silane (TMPS) deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during their experiments.

Troubleshooting Guide: Preventing Aggregation

Aggregation during this compound (TMPS) deposition can manifest as hazy or uneven coatings, multilayers, or visible particles on the substrate. This guide provides a systematic approach to diagnosing and resolving these issues.

Common Symptoms and Solutions:

  • Hazy or Uneven Coating: This often points to issues with substrate preparation or environmental control.

  • Formation of Multilayers or Aggregates: This is typically a result of excessive silane concentration or the presence of moisture.

The following flowchart outlines a step-by-step troubleshooting process:

G start Start: Aggregation Observed substrate_prep 1. Review Substrate Preparation start->substrate_prep cleaning_protocol Is the cleaning protocol rigorous for your substrate? (e.g., sonication, piranha solution, UV-ozone) substrate_prep->cleaning_protocol improve_cleaning Action: Implement a more thorough cleaning protocol. cleaning_protocol->improve_cleaning No hydroxylation Is the surface uniformly hydroxylated? cleaning_protocol->hydroxylation Yes improve_cleaning->hydroxylation enhance_hydroxylation Action: Enhance hydroxylation. (e.g., oxygen plasma treatment) hydroxylation->enhance_hydroxylation No environment_control 2. Assess Deposition Environment hydroxylation->environment_control Yes enhance_hydroxylation->environment_control humidity Is the deposition performed in a low-humidity environment? environment_control->humidity control_humidity Action: Control the environment. (e.g., use a glove box or desiccator) humidity->control_humidity No deposition_params 3. Evaluate Deposition Parameters humidity->deposition_params Yes control_humidity->deposition_params concentration Is the TMPS concentration optimized? deposition_params->concentration optimize_concentration Action: Use a more dilute TMPS solution or reduce precursor flow rate. concentration->optimize_concentration No temperature_pressure Are temperature and pressure within the optimal range? concentration->temperature_pressure Yes optimize_concentration->temperature_pressure adjust_params Action: Adjust temperature and pressure as per guidelines. temperature_pressure->adjust_params No post_deposition 4. Check Post-Deposition Treatment temperature_pressure->post_deposition Yes adjust_params->post_deposition rinsing Was the substrate rinsed with an anhydrous solvent? post_deposition->rinsing rinse_properly Action: Rinse with anhydrous toluene or hexane to remove unbound molecules. rinsing->rinse_properly No curing Was the substrate properly cured? rinsing->curing Yes rinse_properly->curing cure_properly Action: Cure at 100-120°C to stabilize the monolayer. curing->cure_properly No end End: Aggregation Resolved curing->end Yes cure_properly->end

Caption: Troubleshooting workflow for TMPS deposition aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation during TMPS deposition?

A1: Aggregation during TMPS deposition is primarily caused by three factors:

  • Moisture: this compound is sensitive to moisture.[1] Water in the solvent, on the substrate surface, or in the deposition environment can lead to premature hydrolysis and uncontrolled condensation of TMPS molecules, forming aggregates.[2]

  • Excessive Precursor Concentration: A high concentration of TMPS can lead to the formation of multiple layers and intermolecular condensation, resulting in aggregates on the surface.[2]

  • Improper Substrate Preparation: A contaminated or non-uniformly hydroxylated substrate surface can interfere with the self-assembly process, leading to patchy deposition and aggregation.[2]

The interplay of these factors is illustrated in the diagram below:

G cluster_causes Primary Causes cluster_mechanisms Mechanisms Moisture Moisture (Solvent, Surface, Ambient) Hydrolysis Premature Hydrolysis Moisture->Hydrolysis Concentration High TMPS Concentration Multilayer Multilayer Formation Concentration->Multilayer Substrate Poor Substrate Preparation Patchy Patchy Deposition Substrate->Patchy Condensation Uncontrolled Condensation Hydrolysis->Condensation Aggregation Aggregation Condensation->Aggregation Multilayer->Aggregation Patchy->Aggregation

Caption: Key factors leading to TMPS aggregation.

Q2: How can I ensure my substrate is properly prepared for TMPS deposition?

A2: Proper substrate preparation is critical for achieving a uniform, aggregation-free TMPS layer. A rigorous cleaning protocol should be employed to remove organic residues, dust, and other contaminants.[2] Common methods include sonication in solvents like acetone and isopropanol.[2] Following cleaning, a uniform layer of surface hydroxyl (-OH) groups is necessary for the silane to bond. This can be achieved through methods like piranha solution treatment (for silicon and glass) or UV-ozone cleaning.[2]

Q3: What are the ideal environmental conditions for TMPS deposition?

A3: To prevent premature hydrolysis and aggregation, TMPS deposition should be carried out in a low-humidity environment.[2] Whenever possible, conduct the deposition in a glove box or a desiccator to minimize exposure to atmospheric moisture.[2] Using anhydrous solvents for solution preparation is also crucial.[2]

Q4: How does temperature affect the deposition process?

A4: Temperature plays a significant role in the deposition process. Higher temperatures increase the vapor pressure of the silane precursor, which can accelerate the surface reaction.[2] However, excessively high temperatures can also lead to disorganized film formation. For vapor phase deposition, a temperature range of 80-120°C is often recommended.[2] Post-deposition curing at 100-120°C helps to stabilize the monolayer.[2]

Quantitative Data Summary

The following table summarizes key experimental parameters and their impact on aggregation during silane deposition. While specific values for TMPS may require optimization, these ranges, derived from general silane deposition literature, provide a valuable starting point.

ParameterRecommended RangeImpact on AggregationCitation(s)
Precursor Concentration Dilute solutions (e.g., < 1% for liquid deposition)High concentrations promote multilayer formation and aggregation.[2]
Deposition Temperature 80 - 120 °C (for vapor deposition)Affects precursor vapor pressure and reaction rate. Optimal temperature promotes uniform monolayer formation.[2]
Deposition Pressure < 1 Torr (for vapor deposition)Lower pressure reduces the likelihood of gas-phase reactions that can lead to particle formation.[2]
Curing Temperature 100 - 120 °CStabilizes the silane layer and promotes covalent bonding to the substrate.[2]
Curing Time 30 - 60 minutesEnsures complete cross-linking and removal of residual water.[2]

Experimental Protocols

This section provides a detailed methodology for vapor-phase deposition of this compound, designed to minimize aggregation.

Objective: To deposit a uniform, aggregation-free monolayer of TMPS on a substrate.

Materials:

  • This compound (TMPS)

  • Substrates (e.g., silicon wafers, glass slides)

  • Anhydrous toluene or hexane

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Vacuum deposition chamber or desiccator

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30-60 minutes to clean and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • For enhanced hydroxylation, the substrates can be treated with oxygen plasma for 5-10 minutes if available.

  • Vapor-Phase Deposition:

    • Place the cleaned and dried substrates inside a vacuum chamber or desiccator.

    • In a small, open vial, place a few drops of TMPS. Position the vial within the chamber, ensuring it does not touch the substrates.

    • Evacuate the chamber to a pressure of less than 1 Torr.

    • Allow the deposition to proceed for 2-12 hours at room temperature. The optimal time will depend on the chamber volume and the desired monolayer density.

  • Post-Deposition Treatment:

    • Vent the chamber with an inert gas (nitrogen or argon).

    • Remove the coated substrates and rinse them with an anhydrous solvent, such as toluene or hexane, to remove any loosely bound TMPS molecules.[2]

    • Cure the substrates in an oven at 100-120°C for 1 hour to stabilize the monolayer through covalent bond formation.[2]

Note: This protocol is a general guideline. The optimal deposition time, temperature, and precursor amount may need to be determined empirically for your specific application and setup. Always handle TMPS and other chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.[1]

References

Technical Support Center: Optimizing Trimethyl(propoxy)silane Concentration for Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing trimethyl(propoxy)silane concentration for monolayer formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for forming a self-assembled monolayer (SAM)?

A1: The optimal concentration for this compound, a monofunctional silane, typically falls within the range of 1-5% (v/v) in an anhydrous solvent. However, the ideal concentration is highly dependent on the substrate, solvent, and desired reaction time. It is recommended to start with a lower concentration (e.g., 1-2% v/v) and empirically optimize based on surface characterization results. High concentrations can lead to the formation of aggregates and a non-uniform, thick layer.

Q2: Which solvent is best for dissolving this compound for monolayer deposition?

A2: Anhydrous solvents are crucial to prevent premature hydrolysis and polymerization of the silane in solution. Toluene is a commonly used solvent for silane deposition. Other anhydrous organic solvents like hexane can also be suitable. The choice of solvent can influence the quality of the resulting monolayer.

Q3: How does water content affect the formation of a this compound monolayer?

A3: While anhydrous conditions are generally recommended to prevent polymerization in the bulk solution, a trace amount of water is necessary to catalyze the hydrolysis of the propoxy group at the substrate surface, enabling the formation of a covalent bond. The key is to control the amount of water to facilitate surface reaction without causing aggregation in the solution. Performing the deposition in a controlled environment, such as a glove box, can help manage humidity.

Q4: What are the advantages of using a monofunctional silane like this compound?

A4: Monofunctional silanes, which have only one hydrolyzable group, are less prone to self-polymerization in solution compared to trifunctional silanes. This characteristic makes them ideal for forming well-defined monolayers with minimal aggregate formation.

Q5: How can I confirm the successful formation of a this compound monolayer?

A5: Several surface characterization techniques can be employed. Water contact angle goniometry is a simple and effective method to assess the change in surface hydrophobicity. A successful monolayer of this compound will result in a significant increase in the water contact angle. Ellipsometry can be used to measure the thickness of the monolayer, which is expected to be in the range of a few nanometers. Atomic Force Microscopy (AFM) can provide information about the surface topography and roughness, while X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound monolayers.

Problem Potential Cause Recommended Solution
Inconsistent or low water contact angle Incomplete monolayer formation: The silane concentration may be too low, or the reaction time too short.Incrementally increase the silane concentration (e.g., from 1% to 5% v/v) and/or extend the reaction time.
Contaminated substrate: Organic residues or particulate matter on the surface can inhibit silane binding.Ensure a rigorous substrate cleaning protocol is followed. Piranha solution or oxygen plasma cleaning are effective for silicon-based substrates.
Degraded silane: The this compound may have hydrolyzed due to improper storage.Use a fresh bottle of silane and handle it in an inert atmosphere to prevent exposure to moisture.
Hazy or cloudy appearance on the substrate Silane aggregation: The silane concentration is likely too high, leading to polymerization in the solution.Reduce the silane concentration. Ensure the use of an anhydrous solvent.
Excess water in the solvent: The presence of water will cause the silane to hydrolyze and polymerize before it can form a monolayer on the surface.Use a freshly opened bottle of anhydrous solvent or dry the solvent using molecular sieves.
Poor adhesion of subsequent layers Incomplete monolayer coverage: A patchy monolayer will not provide a uniform surface for further functionalization.Optimize the silane concentration and reaction time to achieve full monolayer coverage.
Presence of physisorbed silane: Loosely bound silane molecules that have not covalently attached to the surface can interfere with subsequent reactions.After deposition, thoroughly rinse the substrate with the anhydrous solvent followed by a more polar solvent like ethanol or isopropanol to remove unbound silane.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the formation of silane monolayers. Note that specific values for this compound are not widely reported and may need to be determined empirically.

Parameter Typical Range / Value Characterization Method
Silane Concentration 1 - 5% (v/v) in anhydrous solventOptimization based on contact angle and ellipsometry
Solvent Anhydrous Toluene or HexaneN/A
Reaction Time 30 minutes - 12 hoursOptimization based on contact angle and ellipsometry
Reaction Temperature Room TemperatureN/A
Expected Monolayer Thickness 0.5 - 2 nmEllipsometry
Expected Water Contact Angle > 90° (hydrophobic)Contact Angle Goniometry

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes a general procedure for forming a this compound monolayer on a silicon wafer.

1. Substrate Preparation (Cleaning and Activation):

  • Sonciate silicon wafers in acetone, followed by isopropanol, for 15 minutes each to remove organic contaminants.
  • Dry the wafers under a stream of high-purity nitrogen gas.
  • To generate a high density of hydroxyl groups on the surface, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
  • Rinse the wafers extensively with deionized water and dry with a stream of nitrogen.

2. Silane Solution Preparation:

  • In a glove box under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

3. Silanization:

  • Immerse the cleaned and dried silicon wafers in the silane solution.
  • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal time should be determined experimentally.

4. Rinsing and Curing:

  • Remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene and then ethanol or isopropanol to remove any unbound silane molecules.
  • Dry the wafers under a stream of nitrogen.
  • To promote the formation of stable covalent bonds, cure the wafers by baking them in an oven at 110-120°C for 30-60 minutes.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Deposition sub_clean Sonication in Acetone & Isopropanol sub_dry1 Nitrogen Drying sub_clean->sub_dry1 sub_piranha Piranha Treatment (Activation) sub_dry1->sub_piranha sub_rinse1 DI Water Rinse sub_piranha->sub_rinse1 sub_dry2 Nitrogen Drying sub_rinse1->sub_dry2 sol_prep Prepare 1-2% Silane in Anhydrous Toluene immersion Immerse Substrate (1-4 hours) sub_dry2->immersion sol_prep->immersion rinse_solvent Rinse with Toluene & Ethanol immersion->rinse_solvent dry_final Nitrogen Drying rinse_solvent->dry_final curing Curing (110-120°C) dry_final->curing final_product Functionalized Surface curing->final_product

Caption: Experimental workflow for this compound monolayer formation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Monolayer Quality cause1 Inadequate Substrate Cleaning start->cause1 cause2 Incorrect Silane Concentration start->cause2 cause3 Moisture Contamination start->cause3 sol1 Implement Rigorous Cleaning Protocol cause1->sol1 sol2 Optimize Concentration (Start Low) cause2->sol2 sol3 Use Anhydrous Solvents & Controlled Environment cause3->sol3 re_evaluate Re-evaluate Monolayer Quality sol1->re_evaluate sol2->re_evaluate sol3->re_evaluate re_evaluate->start Not Improved success Successful Monolayer re_evaluate->success Improved

Caption: Troubleshooting logic for poor monolayer formation.

Controlling the degree of surface coverage with Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimethyl(propoxy)silane for surface modification.

Troubleshooting Guide

This guide addresses common issues encountered during surface modification experiments with this compound.

Problem Possible Causes Recommended Solutions
Low Surface Coverage Incomplete hydrolysis of the propoxy groups.Ensure the presence of a catalytic amount of water in the reaction. For solution-phase deposition, using a solvent mixture containing a small amount of water can be beneficial.[1][2]
Insufficient reaction time or temperature.Increase the reaction time or gently heat the reaction mixture. Curing the substrate at an elevated temperature (e.g., 70-125°C) after deposition can promote covalent bond formation.[3]
Low concentration of this compound.Increase the concentration of the silane solution. A typical starting concentration is 1-2% (v/v) in an appropriate solvent like toluene.[3][4]
Inactive substrate surface.Ensure the substrate has a sufficient density of hydroxyl (-OH) groups. Pre-treatment with methods like plasma oxidation or acid/base washes (e.g., Piranha or a mixture of NH4OH/H2O2) can increase surface hydroxyl groups.[3][5]
Non-uniform Coating / Aggregates Polymerization of the silane in solution before surface deposition.Prepare the silane solution immediately before use. Avoid prolonged exposure of the solution to atmospheric moisture.[6]
Excess water in the reaction.While some water is necessary for hydrolysis, too much can lead to uncontrolled polymerization in the bulk solution. For solution-phase deposition, use anhydrous solvents and control the amount of added water. For vapor-phase deposition, ensure the desiccator is properly sealed and the amount of silane is controlled.[5][7]
Contaminated substrate.Thoroughly clean the substrate to remove organic residues and particulate matter before silanization. Sonication in appropriate solvents is often recommended.[3]
Poor Adhesion of the Coating Insufficient curing post-deposition.After the initial deposition, bake the coated substrate to promote the formation of stable siloxane bonds with the surface.[3]
Incompatible solvent.The choice of solvent can influence the quality of the self-assembled monolayer. Toluene is a commonly used anhydrous solvent for solution-phase deposition.[3][4]
Inconsistent Results Variability in atmospheric moisture.Perform the deposition in a controlled environment, such as a glove box or a desiccator, to regulate humidity.[3][5]
Inconsistent substrate pre-treatment.Standardize the substrate cleaning and activation protocol to ensure a consistent number of surface hydroxyl groups for each experiment.

Frequently Asked Questions (FAQs)

1. What is the fundamental mechanism of surface modification with this compound?

Surface modification with this compound relies on a two-step process: hydrolysis and condensation. First, the propoxy groups (-OCH2CH2CH3) on the silicon atom react with water to form silanol groups (-Si-OH) and propanol.[1][8] These silanol groups are reactive and can then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also react with each other to form a cross-linked polysiloxane layer on the surface.[6]

2. Should I use solution-phase or vapor-phase deposition?

Both methods can yield high-quality silane layers, and the choice often depends on the specific application and available equipment.[7][9]

  • Solution-Phase Deposition: This is a relatively simple method where the substrate is immersed in a solution of this compound in an anhydrous solvent.[3] It is straightforward to implement but requires careful control of water content to prevent premature polymerization of the silane in solution.[7][9]

  • Vapor-Phase Deposition: In this method, the substrate is placed in a sealed container (like a desiccator) with a small amount of this compound.[5] The silane vapor reacts with the hydroxyl groups on the surface. This method can produce very uniform monolayers and is less prone to aggregation if performed correctly.[7]

3. How can I control the degree of surface coverage?

Several factors influence the extent of surface coverage:

  • Concentration: In solution-phase deposition, higher concentrations of this compound generally lead to greater surface coverage, up to the point of forming a complete monolayer or even multilayers.[10]

  • Reaction Time: Longer exposure times, for both solution and vapor phase methods, allow for more complete reaction with the surface hydroxyl groups.

  • Temperature: Increased temperature can accelerate the rates of hydrolysis and condensation. A post-deposition baking step is often used to drive the condensation reaction to completion and remove by-products.[3]

  • pH: The rates of hydrolysis and condensation are pH-dependent. The reaction is generally catalyzed by either acid or base.[1]

  • Water Availability: A certain amount of water is essential for the hydrolysis of the propoxy groups. However, excess water can lead to the formation of polysiloxane aggregates in solution rather than a uniform surface layer.[2]

4. How do I prepare the substrate before silanization?

Proper substrate preparation is critical for achieving a uniform and stable silane coating. The goal is to clean the surface and ensure a high density of hydroxyl groups. A general procedure involves:

  • Cleaning: Remove organic contaminants by sonicating the substrate in a series of solvents such as acetone and isopropanol.

  • Activation: Increase the number of surface hydroxyl groups. This can be achieved through methods like:

    • Exposure to oxygen plasma.[5]

    • Immersion in a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

    • Immersion in a heated mixture of ammonium hydroxide and hydrogen peroxide.[3]

  • Drying: Thoroughly rinse the substrate with deionized water and dry it with a stream of inert gas (e.g., nitrogen or argon) before placing it in the reaction chamber.[3]

5. How can I characterize the modified surface?

Several techniques can be used to confirm the presence and quality of the this compound coating:

  • Contact Angle Goniometry: A successful hydrophobic silane coating will significantly increase the water contact angle on the surface.

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon and carbon from the silane.[11]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess its smoothness and uniformity.[11]

  • Ellipsometry: This method can measure the thickness of the deposited silane layer.[7][11]

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound
  • Substrate Preparation:

    • Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water.

    • Activate the surface by immersing it in a 3:1 mixture of NH4OH (25%) and H2O2 (30%) at 75°C for 30 minutes. (Caution: This solution is highly caustic) .[3]

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate with a stream of nitrogen gas and place it in an oven at 110°C for 30 minutes to remove any adsorbed water.

  • Silanization:

    • In a nitrogen-filled glove box or a desiccator to minimize exposure to atmospheric moisture, prepare a 2% (v/v) solution of this compound in anhydrous toluene.[3]

    • Immerse the dried substrate in the silane solution for 1 hour at room temperature.[3]

    • Remove the substrate from the solution and rinse it three times with fresh anhydrous toluene to remove any unbound silane.[3]

  • Curing:

    • Dry the coated substrate with a stream of nitrogen gas.

    • Cure the substrate in an oven at 125°C for 2 hours to promote covalent bond formation and remove residual solvent and by-products.[3]

Protocol 2: Vapor-Phase Deposition of this compound
  • Substrate Preparation:

    • Follow the same cleaning and activation steps as in Protocol 1 (steps 1.1-1.4).

  • Silanization:

    • Place the cleaned and dried substrate in a vacuum desiccator.

    • In a small, open vial inside the desiccator, place 0.1 mL of this compound.[5] Ensure the vial is positioned so that it will not spill onto the substrate.

    • Evacuate the desiccator to create a low-pressure environment.

    • Leave the substrate in the sealed desiccator for 2-4 hours at room temperature to allow the silane vapor to react with the surface.

  • Curing:

    • Vent the desiccator with a dry, inert gas like nitrogen.

    • Remove the substrate and place it in an oven at 125°C for 2 hours to cure the coating.

Visualizations

G cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Treatment Cleaning Cleaning (Sonication in Solvents) Activation Activation (e.g., Plasma, Piranha) Cleaning->Activation Drying Drying (N2 stream, Oven) Activation->Drying Solution Solution-Phase Drying->Solution Vapor Vapor-Phase Drying->Vapor Rinsing Rinsing (Anhydrous Solvent) Solution->Rinsing Curing Curing (Baking) Vapor->Curing Rinsing->Curing Characterization Characterization (Contact Angle, AFM, etc.) Curing->Characterization

Caption: General experimental workflow for surface modification with this compound.

G Silane This compound (Si-OR) Silanol Silanol Intermediate (Si-OH) Silane->Silanol Hydrolysis Water Water (H2O) Water->Silanol ModifiedSurface Modified Surface (Substrate-O-Si) Silanol->ModifiedSurface Condensation Propanol Propanol (R-OH) Silanol->Propanol Polymer Polysiloxane (Si-O-Si) Silanol->Polymer Self-Condensation Substrate Substrate Surface (Substrate-OH) Substrate->ModifiedSurface

References

Troubleshooting incomplete hydrolysis of Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the incomplete hydrolysis of Trimethyl(propoxy)silane.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of this compound hydrolysis?

The hydrolysis of this compound yields Trimethylsilanol ((CH₃)₃SiOH) and propanol (CH₃CH₂CH₂OH) as a byproduct.[1]

Q2: What is the general mechanism for the hydrolysis of this compound?

The hydrolysis of alkoxysilanes like this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction at the silicon atom.[2] In this mechanism, a water molecule attacks the silicon atom, leading to the displacement of the propoxy group. This process can be catalyzed by both acids and bases.

Q3: Why is my this compound hydrolysis incomplete?

Incomplete hydrolysis can be attributed to several factors, including suboptimal pH, low temperature, insufficient water content, or the presence of excess alcohol byproduct, which can shift the reaction equilibrium. The hydrolysis rate is slowest at a neutral pH of 7 and is significantly accelerated by acidic or basic conditions.[3]

Q4: Can the Trimethylsilanol product undergo further reactions?

Yes, the Trimethylsilanol product can undergo self-condensation to form Hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and water. This condensation reaction is a common side reaction that can compete with the hydrolysis process, especially under certain conditions like high concentrations and the presence of specific catalysts.

Troubleshooting Guide

Issue 1: Slow or Incomplete Hydrolysis

Symptoms:

  • Low yield of Trimethylsilanol.

  • Presence of unreacted this compound in the reaction mixture, as detected by analytical methods like GC, NMR, or FTIR.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Neutral pH The hydrolysis of alkoxysilanes is slowest at neutral pH.[3] Adjust the pH of the reaction mixture to an acidic (pH 3-5) or basic range to catalyze the reaction.[3] For non-amino silanes, acid catalysis is generally preferred.[3]
Low Temperature Like most chemical reactions, the rate of hydrolysis is temperature-dependent.[3] Increasing the reaction temperature will generally increase the rate of hydrolysis. A previous study on a different alkoxysilane showed a significant rate increase when the temperature was raised from 20°C to 50°C.[4]
Insufficient Water Water is a key reactant in the hydrolysis process. Ensure that a sufficient stoichiometric or slight excess of water is present in the reaction mixture to drive the reaction to completion.
Excess Propanol The accumulation of the propanol byproduct can inhibit the forward reaction.[3] If feasible, consider removing the alcohol as it forms, for example, by distillation under reduced pressure, to shift the equilibrium towards the products.
Poor Solubility This compound may have limited solubility in a purely aqueous medium. The use of a co-solvent, such as ethanol or THF, can improve solubility and facilitate the reaction.[3] However, be aware that the presence of alcohol can also favor the reverse reaction.
Issue 2: Undesired Side Products (e.g., Hexamethyldisiloxane)

Symptoms:

  • Detection of Hexamethyldisiloxane or other condensation products in the reaction mixture.

  • Formation of a gel or precipitate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Catalyst Some catalysts that accelerate hydrolysis also promote the subsequent condensation of the silanol product.[5] The choice of catalyst is critical. For example, while acid catalysis enhances hydrolysis, it can also favor condensation to some extent.
High Concentration Higher concentrations of the silane can lead to a faster rate of self-polymerization of the hydrolysate.[3] Running the reaction at a lower concentration can help to minimize side reactions.
Prolonged Reaction Time/High Temperature Extended reaction times or elevated temperatures can promote the condensation of the desired Trimethylsilanol product. Monitor the reaction progress and stop it once the hydrolysis is complete to minimize the formation of byproducts.

Quantitative Data on Factors Affecting Alkoxysilane Hydrolysis

Due to the limited availability of specific kinetic data for this compound, the following table summarizes general trends and representative data for the hydrolysis of similar alkoxysilanes. These values should be used as a guideline for optimizing reaction conditions.

ParameterConditionEffect on Hydrolysis RateRepresentative Data (for other alkoxysilanes)
pH Acidic (pH < 7)IncreasesRate increases with decreasing pH.[6]
Neutral (pH = 7)Minimum RateSlowest hydrolysis rate observed at neutral pH.[3]
Basic (pH > 7)IncreasesRate increases with increasing pH.[6]
Temperature IncreaseIncreasesActivation energies for MTES hydrolysis at pH 3.134 and 3.83 were 57.61 and 97.84 kJ mol⁻¹, respectively.[7]
Catalyst Acid (e.g., HCl)IncreasesMineral acids are generally more effective catalysts than equivalent amounts of base.[6]
Base (e.g., NH₃)IncreasesBase catalysis is also effective in promoting hydrolysis.[6]
Solvent Methanol vs. EthanolFaster in MethanolThe first and second hydrolysis rate constants for TEOS were 3.91 and 78.0 × 10⁻⁴ M⁻¹ min⁻¹ in ethanol, but 22.24 and 88.3 × 10⁻⁴ M⁻¹ min⁻¹ in methanol.[7]
Alkoxy Group Methoxy > Ethoxy > PropoxyDecreases with sizeThe rate of hydrolysis generally decreases with increasing steric bulk of the alkoxy group.[7][8]

Experimental Protocols

Monitoring Hydrolysis of this compound by FTIR Spectroscopy

This protocol provides a general method for in-situ monitoring of the hydrolysis of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

I. Materials and Reagents

  • This compound

  • Solvent (e.g., anhydrous ethanol or a suitable alternative)

  • Deionized Water

  • Catalyst (e.g., 0.1 M Hydrochloric acid)

II. Equipment

  • FTIR Spectrometer with a Diamond or Germanium ATR probe

  • Reaction vessel (e.g., glass vial) with a magnetic stirrer

III. Procedure

  • System Preparation: Ensure the FTIR spectrometer and ATR probe are clean and dry.

  • Background Spectrum: In the reaction vessel, mix the solvent, water, and catalyst. Immerse the ATR probe and collect a background spectrum.

  • Reaction Initiation: Remove the probe, add the this compound to the solution, and start the magnetic stirrer.

  • Data Collection: Immediately re-immerse the ATR probe and begin collecting spectra at regular intervals (e.g., every 60 seconds).

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-C vibrational band.

    • Monitor the increase in the intensity of the broad O-H stretching band (indicating the formation of Trimethylsilanol and propanol) and the appearance of Si-O-Si bands if condensation occurs.

    • Plot the normalized peak area of the Si-O-C band versus time to obtain a kinetic profile of the hydrolysis reaction.[9]

Quantitative Analysis of Hydrolysis by 1H NMR Spectroscopy

This protocol outlines a method for the quantitative analysis of this compound hydrolysis.

I. Materials and Reagents

  • This compound

  • D₂O (for use as a solvent and NMR lock)

  • Buffer solution (to maintain a constant pH)

  • Internal standard (optional, for absolute quantification)

II. Equipment

  • NMR Spectrometer

III. Procedure

  • Sample Preparation: Prepare a solution of this compound in a buffered D₂O solution within an NMR tube.

  • NMR Acquisition: Acquire 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify the characteristic signals for the propyl group of this compound and the propanol byproduct.

    • Integrate the respective signals.

    • The degree of hydrolysis can be calculated by comparing the integral of the propanol signals to the sum of the integrals of the propanol and the remaining this compound signals.

Visualizations

Hydrolysis_Pathway cluster_products Products TMPS This compound (CH₃)₃Si-O-CH₂CH₂CH₃ Propanol Propanol (CH₃CH₂CH₂OH) TMSOH Trimethylsilanol (CH₃)₃Si-OH TMPS->TMSOH Hydrolysis (+H₂O) H2O Water (H₂O) TMSOH->TMPS Esterification (-H₂O) Hexamethyldisiloxane Hexamethyldisiloxane ((CH₃)₃Si)₂O TMSOH->Hexamethyldisiloxane Condensation (-H₂O)

Caption: Reaction pathway for the hydrolysis of this compound.

Troubleshooting_Workflow Start Incomplete Hydrolysis Detected Check_pH Is the pH optimal (acidic or basic)? Start->Check_pH Adjust_pH Adjust pH to 3-5 or >7 Check_pH->Adjust_pH No Check_Temp Is the temperature adequate? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Water Is there sufficient water? Check_Temp->Check_Water Yes Increase_Temp->Check_Water Add_Water Add more water Check_Water->Add_Water No Check_Condensation Are condensation products forming? Check_Water->Check_Condensation Yes Add_Water->Check_Condensation Lower_Conc Lower reactant concentration Check_Condensation->Lower_Conc Yes End Hydrolysis Complete Check_Condensation->End No Lower_Conc->End

Caption: Troubleshooting workflow for incomplete hydrolysis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes pH pH Hydrolysis_Rate Hydrolysis Rate pH->Hydrolysis_Rate Catalyzes (Acid/Base) Inhibits (Neutral) Temperature Temperature Temperature->Hydrolysis_Rate Increases Condensation_Rate Condensation Rate Temperature->Condensation_Rate Increases Water_Conc [Water] Water_Conc->Hydrolysis_Rate Increases Silane_Conc [Silane] Silane_Conc->Condensation_Rate Increases Hydrolysis_Rate->Condensation_Rate Provides Reactant (Silanol)

Caption: Logical relationships between experimental parameters and reaction outcomes.

References

Effect of water content on Trimethyl(propoxy)silane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl(propoxy)silane. The content focuses on the effect of water content on the hydrolysis and condensation reaction kinetics.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound and water.

Question: Why is my this compound hydrolysis reaction proceeding much slower than expected?

Answer:

Several factors can contribute to a slow hydrolysis rate. Consider the following troubleshooting steps:

  • Insufficient Water Content: The concentration of water is a primary driver of the hydrolysis reaction.[1] An inadequate amount of water will limit the reaction rate. Ensure the desired water-to-silane molar ratio is correctly established in your reaction mixture.

  • Neutral pH: The hydrolysis of alkoxysilanes is slowest at a neutral pH of 7. The reaction is catalyzed by both acidic and basic conditions.[2] For non-amino silanes, adjusting the pH to an acidic range of 3-5 is often recommended to accelerate hydrolysis.[3][4]

  • Low Temperature: Like most chemical reactions, the rate of silane hydrolysis is temperature-dependent. Lower temperatures will decrease the kinetic energy of the molecules, slowing down the reaction.[1][5] Consider performing the reaction at a controlled, elevated temperature if a faster rate is desired.

  • Co-solvent Effects: The use of co-solvents, such as ethanol or methanol, can sometimes delay the hydrolysis reaction.[2] While necessary for solubility, the choice and concentration of the co-solvent should be carefully considered.

Question: My silane solution is forming a gel or precipitate prematurely. What is causing this and how can I prevent it?

Answer:

Premature gelation or precipitation is typically due to uncontrolled condensation of the hydrolyzed silane. Here are the likely causes and solutions:

  • High pH: Basic conditions significantly accelerate the condensation of silanols (Si-OH) to form siloxane (Si-O-Si) bonds.[2] Maintaining a slightly acidic pH can help to control the condensation rate.

  • High Silane Concentration: A high concentration of the silane can lead to rapid polymerization and the formation of insoluble oligomers or polymers.[3] Working with more dilute solutions can mitigate this issue.

  • Excessive Water: While water is necessary for hydrolysis, an excessive amount can promote the self-condensation of silanols.[2] Carefully control the water-to-silane ratio.

  • Elevated Temperature: Higher temperatures can also increase the rate of condensation. If premature gelation is an issue, consider running the reaction at a lower temperature.[2]

Question: I am observing inconsistent results between experimental runs, even with the same protocol. What could be the source of this variability?

Answer:

Inconsistent results in silane hydrolysis experiments often stem from subtle variations in experimental conditions. Key areas to investigate include:

  • Moisture Contamination: Silanes are highly sensitive to moisture. Trace amounts of water in solvents, on glassware, or from atmospheric humidity can initiate hydrolysis and lead to variability.[5] Ensure all glassware is thoroughly dried, use anhydrous solvents when necessary, and consider running reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Inaccurate Water Content: The precise control of water content is critical. Ensure your method for adding and quantifying water in the reaction is accurate and reproducible.

  • pH Fluctuations: Small changes in pH can significantly impact both hydrolysis and condensation rates.[2] Buffer the reaction mixture or carefully monitor and adjust the pH throughout the experiment.

  • Aging of Silane Reagent: this compound can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent and store it in a cool, dry place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction of this compound with water?

A1: this compound reacts with water in a two-step process: hydrolysis followed by condensation.

  • Hydrolysis: The propoxy group (-OCH2CH2CH3) on the silicon atom is replaced by a hydroxyl group (-OH) from a water molecule, forming trimethylsilanol and propanol as a byproduct. (CH₃)₃Si-O-CH₂CH₂CH₃ + H₂O → (CH₃)₃Si-OH + CH₃CH₂CH₂OH

  • Condensation: Two trimethylsilanol molecules can then react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. 2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

Q2: How does the water-to-silane molar ratio affect the reaction kinetics?

A2: The water-to-silane molar ratio is a critical parameter. Generally, increasing the water concentration accelerates the hydrolysis rate.[1] However, the relationship is not always linear, and the reaction order with respect to water can vary depending on the specific conditions. For some alkoxysilanes, the order of the hydrolysis reaction with respect to water has been reported to range from 0.8 to 4.4. An excess of water can also drive the condensation reaction, potentially leading to the formation of oligomers and polymers.[2]

Q3: What analytical techniques are suitable for monitoring the hydrolysis of this compound?

A3: Several spectroscopic techniques can be used to monitor the kinetics of silane hydrolysis in real-time:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful for tracking the disappearance of the propoxy group signals and the appearance of signals from the resulting propanol and various silanol and siloxane species.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the decrease in the intensity of Si-O-C stretching vibrations and the appearance of bands associated with Si-OH and Si-O-Si bonds.[9][10][11]

  • Raman Spectroscopy: This technique can also provide valuable information on the changes in chemical bonds during the reaction.[6]

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a flammable liquid and can cause eye irritation. It is important to handle it in a well-ventilated area, away from heat, sparks, and open flames. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following table presents illustrative data for the acid-catalyzed hydrolysis of a related compound, methyltrimethoxysilane (MTMS), to demonstrate the typical effect of the water-to-silane molar ratio (r) on the hydrolysis rate constant (k). This data should be used for comparative purposes only.

Water/Silane Molar Ratio (r)Apparent First-Order Rate Constant (k) for MTMS Hydrolysis (s⁻¹)
1.50.0025
3.00.0048
6.00.0085
12.00.0130

Note: Data is illustrative and based on general trends observed for alkoxysilane hydrolysis. Actual rates for this compound will vary based on specific experimental conditions such as pH, temperature, and solvent.

Experimental Protocols

Detailed Methodology for Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for studying the effect of water content on the hydrolysis kinetics of this compound using ¹H NMR spectroscopy.

1. Materials and Reagents:

  • This compound (high purity)

  • Deuterated solvent (e.g., D₂O, acetone-d₆, or CDCl₃, ensuring it is anhydrous if used as a co-solvent)

  • Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known concentration and a distinct NMR signal)

  • pH buffer solutions or dilute acid/base for catalysis

  • NMR tubes and a calibrated NMR spectrometer

2. Preparation of Reaction Mixtures:

  • Prepare a stock solution of this compound in the chosen deuterated solvent with the internal standard.

  • In separate, dry NMR tubes, prepare a series of solutions with varying water concentrations. This can be achieved by adding precise volumes of D₂O to the deuterated co-solvent.

  • If catalysis is required, add the appropriate buffer or acid/base to each NMR tube to achieve the desired pH.

3. NMR Data Acquisition:

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • Initiate the reaction by injecting a known volume of the this compound stock solution into the first NMR tube containing the water/solvent mixture.

  • Quickly mix the contents and immediately place the tube in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Repeat the process for each of the different water concentrations.

4. Data Analysis:

  • Process the NMR spectra (phasing, baseline correction).

  • Integrate the signals corresponding to the propoxy group of this compound (e.g., the triplet of the methyl group) and the signal of the internal standard.

  • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

  • Plot the concentration of this compound versus time.

  • Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

Mandatory Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMPS This compound (CH₃)₃Si-O-Pr Silanol Trimethylsilanol (CH₃)₃Si-OH TMPS->Silanol + H₂O - PrOH Silanol_1 Trimethylsilanol Siloxane Hexamethyldisiloxane (CH₃)₃Si-O-Si(CH₃)₃ Silanol_1->Siloxane Silanol_2 Trimethylsilanol Silanol_2->Siloxane - H₂O

Caption: Reaction pathway of this compound hydrolysis and subsequent condensation.

Experimental_Workflow start Start prep Prepare Reagents (Silane, Solvent, Water, Catalyst) start->prep mix Mix Reactants (Varying Water Content) prep->mix monitor Monitor Reaction (e.g., NMR, FTIR) mix->monitor analyze Analyze Kinetic Data (Calculate Rate Constants) monitor->analyze end End analyze->end

Caption: General experimental workflow for studying the effect of water on reaction kinetics.

References

Strategies to avoid multilayer formation in Trimethyl(propoxy)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the formation of multilayers in Trimethyl(propoxy)silane (TMPS) coatings, ensuring the creation of uniform, high-quality self-assembled monolayers (SAMs).

Troubleshooting Guide

This section addresses specific issues encountered during the silanization process.

Q1: My TMPS-coated surface appears hazy and shows visible aggregates or domains upon inspection. What is the likely cause?

A: This is a classic sign of multilayer formation. The primary cause is the uncontrolled polymerization of TMPS molecules, either in the solution or on the substrate surface, before a uniform monolayer can form. This happens when silane molecules react with each other (self-condensation) instead of exclusively with the hydroxyl groups on the substrate.[1]

  • Root Causes:

    • Excess Water: The most common cause. While a trace amount of water is necessary to hydrolyze the propoxy group to a reactive silanol, excess water in the solvent or on the substrate leads to rapid bulk polymerization.[1][2]

    • High Silane Concentration: Using a high concentration of TMPS in the deposition solution increases the probability of intermolecular reactions, leading to oligomers and polymers that deposit as aggregates.

    • Contaminated Substrate: An unclean surface prevents uniform access to hydroxyl groups, promoting disorganized piling of silane molecules.[3]

Q2: The water contact angle on my coated substrate is highly variable across the surface. Why is it not consistently hydrophobic?

A: Inconsistent contact angles indicate a non-uniform or incomplete surface coating. A well-formed, dense TMPS monolayer should present a uniformly hydrophobic surface.

  • Root Causes:

    • Patchy Multilayers: The surface may have islands of aggregated multilayers interspersed with bare or poorly covered areas.

    • Incomplete Hydroxylation: If the substrate was not properly prepared, it may lack a sufficient density of surface hydroxyl (-OH) groups for the silane to bind to, resulting in an incomplete monolayer.[3]

    • Insufficient Reaction Time: The deposition time may have been too short to allow for complete surface coverage.

    • Ineffective Rinsing: Physisorbed (loosely attached) multilayers might have been unevenly removed during the post-deposition rinse.

Q3: How can I prevent TMPS from polymerizing in my deposition solution?

A: Preventing premature polymerization requires stringent control over the reaction environment, primarily by minimizing the presence of water.

  • Solutions:

    • Use Anhydrous Solvents: Employ high-purity anhydrous solvents (e.g., toluene) to prepare the silane solution.

    • Work Under Inert Atmosphere: Prepare the solution and conduct the deposition under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction.[4]

    • Proper Substrate Drying: Ensure the substrate is thoroughly dried (e.g., baked in an oven or dried under a stream of nitrogen) immediately before deposition to remove adsorbed water layers.[5]

    • Use Fresh Silane: Use TMPS from a freshly opened bottle or one that has been stored properly under an inert atmosphere to avoid using silane that has already been partially hydrolyzed by ambient moisture.

Q4: My coating seems to be unstable and washes off during subsequent processing steps. What went wrong?

A: This indicates that the coating was not covalently bonded to the substrate. The deposited layer was likely composed of physisorbed multilayers, which are held by weak intermolecular forces and are easily removed.

  • Root Causes:

    • Lack of Covalent Bonding: This can result from a surface that was not properly cleaned and hydroxylated, leaving no reactive sites for the silane to form strong Si-O-substrate bonds.[2][6]

    • Dominant Self-Condensation: If conditions favored polymerization, a thick, loosely adhered polymer network may have formed on the surface instead of a bonded monolayer.[1]

    • Inadequate Curing: A post-deposition baking (curing) step is often used to drive the condensation reaction with the surface and strengthen the covalent bonds.[4] Skipping or performing this step at too low a temperature can result in a weakly attached layer.

Frequently Asked Questions (FAQs)

Q1: Why is substrate preparation so critical for forming a TMPS monolayer?

A: The formation of a high-quality silane monolayer is fundamentally dependent on the reaction between the silane and hydroxyl groups on the substrate.[6] Substrate preparation accomplishes two essential goals:

  • Cleaning: It removes organic and particulate contaminants that would otherwise mask the surface, preventing the silane from reaching its intended binding sites.[3]

  • Hydroxylation: It creates a high density of surface hydroxyl (-OH) groups. A fully hydroxylated surface provides a uniform foundation for the silane molecules to attach, ensuring a dense and well-ordered monolayer.[3][5]

Q2: What is the precise role of water in the silanization process?

A: Water plays a dual and critical role. First, it acts as a reactant for hydrolysis, where the propoxy group (-OCH2CH2CH3) on the TMPS molecule is replaced by a hydroxyl group, forming a reactive silanol intermediate (Si-OH). This "activation" is necessary for the silane to bond to the surface.[2][7] However, if excess water is present, these highly reactive silanol intermediates will readily react with each other (condensation), forming siloxane (Si-O-Si) bonds and leading to undesirable polymer chains and networks.[1] The key is to have just enough water to facilitate hydrolysis at the surface without causing polymerization in the bulk solution.

Q3: How do I choose between liquid-phase and vapor-phase deposition for my experiment?

A: The choice depends on the required quality of the monolayer and available equipment.

  • Liquid-Phase Deposition: This is a simpler method involving the immersion of the substrate in a dilute solution of TMPS. It is accessible but requires rigorous control of water content, silane concentration, and temperature to avoid multilayers.[8]

  • Vapor-Phase Deposition: This method involves exposing the substrate to TMPS vapor under vacuum. It is considered superior for forming highly ordered, high-quality monolayers because the low concentration of silane molecules in the gas phase minimizes the risk of intermolecular polymerization.[3][4] It is the preferred method when coating complex geometries or when monolayer perfection is critical.

Q4: What analytical techniques can I use to confirm that I have successfully formed a monolayer and not a multilayer?

A: Several techniques can be used to characterize the silane coating:

  • Contact Angle Goniometry: Provides a quick, qualitative check of surface hydrophobicity. A uniform, high water contact angle is indicative of a well-formed monolayer.[9]

  • Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale. A smooth surface suggests a monolayer, whereas clumps and aggregates are clear evidence of multilayers.[9]

  • Spectroscopic Ellipsometry: A non-destructive optical technique that measures the thickness of the film. The measured thickness should correspond to the theoretical length of a single TMPS molecule for a monolayer.[9]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides elemental composition and chemical state information. Angle-Resolved XPS (ARXPS) can further provide depth-profiling to determine the thickness and uniformity of the layer.[10]

Data Presentation

Table 1: Comparison of Deposition Methods for Silane Coatings

FeatureLiquid-Phase DepositionVapor-Phase Deposition
Control over Multilayers Moderate; highly sensitive to water and concentrationExcellent; inherently low risk of polymerization
Coating Uniformity Can be variable without strict controlGenerally high, even on complex shapes
Reagent Consumption High; requires bulk solventVery low; uses microliter quantities of silane
Process Complexity Low; requires standard lab glasswareHigh; requires a vacuum chamber/desiccator
Typical Outcome Good for many applications, but risk of aggregatesPreferred for high-quality, ordered monolayers[3][4]

Table 2: Characterization Techniques for Detecting Multilayers

TechniquePrincipleInformation GainedIndication of Monolayer
Contact Angle Goniometry Measures surface wettabilitySurface energy and uniformityUniform, high water contact angle (>90°)
Atomic Force Microscopy (AFM) Scans surface with a sharp tipTopography, roughness, presence of aggregatesLow root-mean-square (RMS) roughness
Spectroscopic Ellipsometry Measures change in polarization of lightFilm thickness and refractive indexThickness consistent with molecular length (~0.5-1.0 nm)[10]
X-ray Photoelectron Spectroscopy (XPS) Analyzes photoelectrons from the surfaceElemental composition, chemical bonding statesExpected atomic ratios (Si, C, O) and film thickness from ARXPS

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

  • Objective: To prepare a clean, hydroxyl-rich surface for silanization.

  • Method (for Silicon/Glass Substrates):

    • Sonicate the substrate in a sequence of solvents: acetone (15 min), isopropanol (15 min), and deionized water (15 min).

    • Dry the substrate under a stream of high-purity nitrogen.

    • Expose the substrate to an oxygen plasma cleaner or a UV-Ozone cleaner for 5-10 minutes to remove final organic traces and generate surface hydroxyl groups.[3]

    • Alternative: Immerse the substrate in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care).

    • Rinse thoroughly with copious amounts of deionized water and dry completely with nitrogen.

    • Use the substrate immediately for deposition to prevent recontamination.[3]

Protocol 2: Controlled Liquid-Phase Deposition of TMPS

  • Objective: To form a TMPS monolayer from a solution while minimizing polymerization.

  • Methodology:

    • Ensure the substrate is cleaned and hydroxylated as per Protocol 1.

    • Under an inert atmosphere (e.g., in a glovebox), prepare a 1% (v/v) solution of TMPS in anhydrous toluene.

    • Immerse the cleaned, dry substrate into the TMPS solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonicate the substrate briefly (1-2 minutes) in fresh anhydrous toluene to further remove weakly bound aggregates.[4]

    • Dry the coated substrate under a stream of nitrogen.

    • Cure the substrate by baking in an oven at 110-120°C for 1 hour to promote covalent bond formation.[4]

Protocol 3: Vapor-Phase Deposition of TMPS

  • Objective: To form a high-quality TMPS monolayer using a solvent-free method.

  • Methodology:

    • Place the cleaned and hydroxylated substrate inside a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.[3][11]

    • Place a small, open vial containing 50-100 µL of TMPS inside the chamber, ensuring it is not in direct contact with the substrate.

    • Evacuate the chamber to a pressure of approximately 100-200 mTorr.[4]

    • Allow the deposition to proceed for 2-4 hours at room temperature. The low pressure will cause the TMPS to vaporize and coat all exposed surfaces.

    • Vent the chamber with a dry, inert gas (e.g., nitrogen).

    • Remove the substrate and rinse with anhydrous toluene or isopropanol to remove any unreacted silane.

    • Cure the substrate by baking at 110-120°C for 1 hour.

Visualizations

G cluster_process TMPS Reaction Pathways TMPS TMPS (this compound) Silanol Reactive Silanol Intermediate TMPS->Silanol Hydrolysis H2O Trace H₂O (Surface Adsorbed) H2O->Silanol Monolayer Covalently Bonded Monolayer Silanol->Monolayer Condensation (Desired) Polymer Polymerized Siloxane (Multilayer Aggregate) Silanol->Polymer Self-Condensation (Undesired) SurfaceOH Substrate Surface (-OH groups) SurfaceOH->Monolayer ExcessH2O Excess H₂O (Bulk Contamination) ExcessH2O->Silanol

Caption: Reaction pathways for TMPS on a hydroxylated surface.

G Start Start: Substrate Preparation Clean 1. Solvent Cleaning & Sonication Start->Clean Hydroxylate 2. Surface Hydroxylation (Plasma, Piranha) Clean->Hydroxylate Deposition 3. Deposition Method Hydroxylate->Deposition Vapor Vapor-Phase Deposition Deposition->Vapor High Quality Needed Liquid Liquid-Phase Deposition Deposition->Liquid Standard Application PostTreatment 4. Post-Deposition Rinsing & Curing Vapor->PostTreatment Liquid->PostTreatment Characterize 5. Characterization (AFM, XPS, Contact Angle) PostTreatment->Characterize End Result: Uniform Monolayer Characterize->End

Caption: Experimental workflow for creating a TMPS monolayer.

G Problem Problem: Poor Coating Quality (Hazy, Inconsistent) CheckWater 1. Check for excess water in solvent or environment? Problem->CheckWater CheckConc 2. Check silane concentration? CheckWater->CheckConc No Sol_Water Solution: Use anhydrous solvent. Work under inert gas. CheckWater->Sol_Water Yes CheckSurface 3. Check substrate preparation? CheckConc->CheckSurface No Sol_Conc Solution: Lower concentration to 1-2%. CheckConc->Sol_Conc Yes (>2%) CheckRinse 4. Check post-deposition rinse/cure steps? CheckSurface->CheckRinse No Sol_Surface Solution: Re-clean & re-hydroxylate substrate properly. CheckSurface->Sol_Surface Yes (Improper) Sol_Rinse Solution: Rinse with anhydrous solvent. Ensure proper curing time/temp. CheckRinse->Sol_Rinse Yes (Insufficient)

Caption: Troubleshooting logic for poor TMPS coating results.

References

Improving the stability of Trimethyl(propoxy)silane solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Trimethyl(propoxy)silane solutions during their experiments.

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid degradation of this compound in solution, observed as a loss of efficacy or appearance of precipitates.

Possible Cause Recommended Action Verification Method
Presence of Water/Moisture Use anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.Monitor the disappearance of the Si-O-C stretch and the appearance of Si-OH and Si-O-Si bands using FTIR spectroscopy.
Incorrect pH of the Solution Adjust the pH of the solution to a near-neutral range (pH 6-7) for optimal stability. Silanols are most stable around pH 3, but this acidic environment can accelerate hydrolysis.[1]Use a calibrated pH meter to check the solution's pH.
Elevated Storage Temperature Store the this compound solution in a cool, dark place.[2] For long-term storage, refrigeration may be considered, ensuring the container is tightly sealed to prevent moisture condensation upon removal.Compare the stability of a refrigerated sample with one stored at room temperature over time using an appropriate analytical method (e.g., NMR or GC).
Contamination with Catalysts Avoid contact with acids, bases, and certain metal ions that can catalyze hydrolysis and condensation.[2]Review the experimental setup and reagents for potential sources of catalytic contamination.

Issue 2: Inconsistent results or poor reproducibility in experiments involving this compound solutions.

Possible Cause Recommended Action Verification Method
Solution Aging and Inconsistent Preparation Prepare fresh solutions of this compound before each experiment. If a stock solution must be used, establish a clear expiration date based on stability studies.Characterize fresh and aged solutions using techniques like ¹H NMR or ²⁹Si NMR to quantify the extent of hydrolysis and condensation.
Variable Environmental Conditions Control the temperature and humidity of the laboratory environment where experiments are conducted.Record environmental conditions during each experiment to identify any correlations with inconsistent results.
Solvent Effects Use dry, aprotic solvents for the best stability.[3] If an alcohol must be used, select one that matches the alkoxy group of the silane (in this case, propanol) to minimize transesterification.[3]Compare the stability of this compound in different solvents under the same conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is hydrolysis, where the propoxy group reacts with water to form a silanol (a compound with a Si-OH group) and propanol.[2] This is often followed by the condensation of two silanol molecules to form a siloxane (a compound with a Si-O-Si linkage) and water.

Q2: How does pH affect the stability of this compound solutions?

A2: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[4] The rate of hydrolysis is generally slowest at a near-neutral pH.[5] Acidic conditions tend to accelerate hydrolysis but can result in more stable silanols, while basic conditions promote the condensation of silanols into siloxanes.[1]

Q3: What are the ideal storage conditions for a this compound solution?

A3: To maximize stability, store this compound solutions in a tightly sealed container, under an inert atmosphere (e.g., nitrogen), in a cool, dark, and dry place.[2] Avoid storing in the presence of acids, bases, or oxidizing agents.[2]

Q4: Can I use an alcoholic solvent to prepare my this compound solution?

A4: While dry, aprotic solvents are preferred for long-term stability, alcoholic solvents can be used.[3] To prevent transesterification, it is best to use the same alcohol as the alkoxy group on the silane.[3] For this compound, this would be propanol.

Q5: What analytical techniques can I use to monitor the stability of my this compound solution?

A5: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): To monitor the disappearance of the parent silane and the appearance of silanols and siloxanes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the characteristic vibrational bands of Si-O-C, Si-OH, and Si-O-Si bonds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the parent silane and its degradation products.

Quantitative Data Summary

Table 1: Illustrative Hydrolysis Rate Constants for an Alkoxysilane Under Various Conditions

ConditionpHTemperature (°C)Illustrative Hydrolysis Rate Constant (k, min⁻¹)Expected Half-life (t½, min)
Acidic 3250.154.6
Neutral 7250.0169.3
Basic 10250.088.7
Neutral, Elevated Temp. 7500.0417.3

Note: This data is for illustrative purposes only and is meant to show general trends.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy

Objective: To quantify the rate of hydrolysis of this compound in an aqueous solution.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O or a mixture of a deuterated organic solvent and D₂O)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the NMR tube at a constant temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the propoxy group of the intact silane and the propanol by-product.

  • Calculate the concentration of the remaining this compound at each time point.

  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_and_Condensation cluster_condensation Condensation Silane This compound (R-Si-OPr) Silanol Trimethylsilanol (R-Si-OH) Silane->Silanol Hydrolysis Water Water (H₂O) Water->Silanol Propanol Propanol (PrOH) Silanol->Propanol Siloxane Hexamethyldisiloxane (R-Si-O-Si-R) Silanol->Siloxane Silanol->Siloxane Water2 Water (H₂O) Siloxane->Water2

Caption: Degradation pathway of this compound via hydrolysis and condensation.

Troubleshooting_Workflow Start Instability Observed (Precipitate, Low Efficacy) Check_Water Is the solvent anhydrous and are containers dry? Start->Check_Water Use_Dry Use anhydrous solvent and dry glassware. Check_Water->Use_Dry No Check_pH Is the solution pH neutral? Check_Water->Check_pH Yes Use_Dry->Check_pH Adjust_pH Adjust pH to 6-7. Check_pH->Adjust_pH No Check_Temp Is the solution stored in a cool place? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cool Store at a lower temperature. Check_Temp->Store_Cool No Check_Contamination Are there potential catalysts (acids, bases) present? Check_Temp->Check_Contamination Yes Store_Cool->Check_Contamination Remove_Contaminants Use high-purity reagents and clean equipment. Check_Contamination->Remove_Contaminants Yes End Solution Stabilized Check_Contamination->End No Remove_Contaminants->End

Caption: Troubleshooting workflow for addressing this compound solution instability.

Factors_Affecting_Stability Stability Solution Stability Water Water Concentration Water->Stability increases degradation pH pH pH->Stability extremes increase degradation Temperature Temperature Temperature->Stability increases degradation Solvent Solvent Type Solvent->Stability protic/wet solvents increase degradation Contaminants Contaminants Contaminants->Stability catalyze degradation

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: Post-Deposition Treatment and Curing of Trimethyl(propoxy)silane (TMPS) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing post-deposition treatment and curing of Trimethyl(propoxy)silane (TMPS) films.

Troubleshooting Guides

This section addresses common issues encountered during the post-deposition and curing stages of TMPS films.

Issue 1: Poor Adhesion or Delamination of the TMPS Film After Curing

  • Question: My TMPS film is peeling or lifting off the substrate after the curing process. What could be the cause?

  • Answer: Poor adhesion is often a result of incomplete covalent bonding between the silane and the substrate. This can stem from several factors related to substrate preparation and the curing process itself.

    Troubleshooting Steps:

    • Substrate Cleanliness: Ensure the substrate is meticulously clean. Organic residues or contaminants can inhibit the reaction between the silane and the surface hydroxyl groups. A thorough cleaning procedure involving sonication in solvents like acetone and isopropanol, followed by a piranha solution or UV/ozone treatment to generate hydroxyl groups, is critical.

    • Incomplete Hydrolysis: The propoxy groups of TMPS need to hydrolyze to form reactive silanol groups (Si-OH) that can then bond with the substrate's hydroxyl groups. Insufficient water vapor during deposition or curing can lead to incomplete hydrolysis.

    • Sub-optimal Curing Parameters: The temperature and duration of the thermal annealing step are crucial for the condensation reaction, which forms stable Si-O-Si bonds with the substrate and cross-links the film. Insufficient heat or time will result in a poorly anchored film.

    • Excessive Film Thickness: Attempting to cure a very thick TMPS film can lead to high stress within the film, causing it to delaminate.

Issue 2: Hazy or Opaque Appearance of the Cured Film

  • Question: After curing, my TMPS film appears cloudy or hazy instead of clear. Why is this happening?

  • Answer: A hazy appearance is typically due to uncontrolled polymerization of the silane in the solution or on the surface before a uniform film is formed.

    Troubleshooting Steps:

    • Humidity Control: High humidity during the deposition process can cause premature and excessive hydrolysis and self-condensation of TMPS molecules in the vapor or liquid phase, leading to the formation of polysiloxane particles that deposit on the surface, scattering light and causing a hazy appearance.[1][2] It is recommended to work in a controlled low-humidity environment.

    • Solution Age: If applying TMPS from a solution, ensure it is freshly prepared. Over time, silane solutions can hydrolyze and polymerize in the container, especially if exposed to atmospheric moisture.

    • Curing Ramp Rate: A very rapid increase in temperature during thermal annealing can sometimes lead to non-uniformities in the film. A slower ramp-up to the final curing temperature may be beneficial.

Issue 3: Inconsistent Surface Properties (e.g., Variable Contact Angle)

  • Question: I'm observing inconsistent water contact angles across the surface of my cured TMPS film. What could be the reason?

  • Answer: Inconsistent surface properties often point to a non-uniform film deposition or incomplete curing.

    Troubleshooting Steps:

    • Uniform Deposition: Ensure that the TMPS is deposited uniformly across the substrate. In vapor phase deposition, this means ensuring even vapor distribution. For solution-based methods, ensure complete and even coverage and withdrawal.

    • Consistent Curing: Uneven heating during the annealing process can lead to variations in the degree of cross-linking across the film, resulting in different surface energies. Ensure uniform temperature distribution across the substrate in the oven or on the hotplate.

    • Thorough Rinsing: After deposition and before curing, a gentle rinse with an appropriate solvent (e.g., isopropanol) can remove any excess, unreacted TMPS that could otherwise lead to a patchy surface after curing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the curing of a TMPS film?

A1: The curing of a TMPS film is a two-step process involving hydrolysis and condensation.[3][4][5]

  • Hydrolysis: The propoxy groups (-OCH2CH2CH3) on the silicon atom react with water molecules (from ambient humidity or intentionally introduced) to form silanol groups (Si-OH) and propanol.

  • Condensation: These reactive silanol groups then condense with hydroxyl groups on the substrate surface to form stable covalent Si-O-Substrate bonds. They also condense with other silanol groups on adjacent TMPS molecules to form a cross-linked polysiloxane network (Si-O-Si).

This process is typically accelerated by thermal energy (thermal annealing).

Q2: What are the recommended temperature and time for thermal annealing of TMPS films?

A2: The optimal curing parameters can depend on the substrate and the desired film properties. However, a common starting point for thermal annealing of short-chain alkylsilane films is in the range of 100-120°C for 30-60 minutes. Higher temperatures can accelerate the process but may not be suitable for all substrates. It is advisable to perform a calibration for your specific application.

Q3: Can TMPS films be cured using UV light?

A3: TMPS itself does not contain any photoreactive groups and therefore will not directly cure upon exposure to UV light. UV curing is typically employed for silanes that have been functionalized with photoreactive moieties like acrylates or epoxides. However, UV/ozone treatment can be used as a pre-treatment to clean and hydroxylate the substrate surface, which is a critical step for good TMPS film adhesion.

Q4: How does humidity affect the curing process and the final film quality?

A4: Humidity plays a critical role. A certain amount of water vapor is necessary for the initial hydrolysis step. However, excessive humidity can be detrimental, leading to premature and uncontrolled polymerization, which results in a hazy and poorly adherent film.[1][2] Conversely, in a very dry environment, the hydrolysis and subsequent curing may be incomplete. Therefore, controlling the humidity during deposition and the initial stages of curing is important for reproducibility.

Q5: How can I confirm that my TMPS film has been successfully cured?

A5: Several characterization techniques can be used to verify the curing of a TMPS film:

  • Contact Angle Goniometry: A successfully cured, hydrophobic TMPS film will exhibit a high water contact angle. An increase in the water contact angle after curing compared to the pre-cured film is a good indicator of a successful process.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the chemical changes during curing. The disappearance of Si-O-C peaks and the appearance or broadening of Si-O-Si peaks are indicative of successful hydrolysis and condensation.

  • Ellipsometry: This technique can be used to measure the thickness and refractive index of the film. A stable thickness and refractive index after the curing process can indicate the formation of a solid film.

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables provide generalized data based on similar short-chain alkyl alkoxysilanes and general principles of silane film curing.

Table 1: General Thermal Annealing Parameters and Expected Outcomes for Short-Chain Alkylsilane Films

ParameterRangeExpected Outcome
Temperature 80 - 150 °CIncreased cross-linking and adhesion.
Duration 30 - 120 minutesMore complete condensation reactions.
Atmosphere Ambient air or inert (N2)Ambient air provides moisture for hydrolysis.

Table 2: Influence of Post-Deposition Treatment on Film Properties (Generalized)

TreatmentChange in Water Contact AngleChange in Refractive Index
No Curing LowerVariable
Thermal Annealing (e.g., 120°C, 60 min) Significant IncreaseStable, typically around 1.4-1.5
High Humidity Exposure (pre-curing) Can decrease due to film defectsMay increase due to water absorption

Experimental Protocols

Protocol 1: Standard Thermal Annealing of a TMPS Film

  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrate with a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups using a UV/ozone cleaner for 15 minutes or by immersing in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • TMPS Deposition (Vapor Phase):

    • Place the cleaned and activated substrate in a vacuum desiccator or a dedicated deposition chamber.

    • Place a small vial containing 100-200 µL of this compound inside the chamber, ensuring it is not in direct contact with the substrate.

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Isolate the chamber from the vacuum pump and allow the TMPS to vaporize and deposit on the substrate for 2-4 hours at room temperature.

  • Post-Deposition Rinsing:

    • Remove the substrate from the chamber and gently rinse with anhydrous isopropanol to remove any excess, physisorbed silane.

    • Dry the substrate with a stream of nitrogen.

  • Thermal Curing:

    • Place the substrate on a pre-heated hotplate or in a convection oven at 120°C.

    • Anneal for 60 minutes.

    • Allow the substrate to cool down to room temperature before further characterization or use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep TMPS Deposition cluster_cure Post-Deposition Treatment Clean Cleaning (Solvents) Activate Activation (UV/Ozone or Piranha) Clean->Activate Rinse_Dry1 Rinse & Dry Activate->Rinse_Dry1 Deposit Vapor Phase Deposition Rinse_Dry1->Deposit Rinse_Dry2 Rinsing (Isopropanol) Deposit->Rinse_Dry2 Anneal Thermal Annealing (120°C, 60 min) Rinse_Dry2->Anneal Final_Film Cured TMPS Film Anneal->Final_Film

Caption: Experimental workflow for TMPS film deposition and curing.

curing_mechanism TMPS This compound (Si-OR) Silanol Silanol Intermediate (Si-OH) TMPS->Silanol Hydrolysis H2O Water (H₂O) Cured_Film Cured Film (Si-O-Si & Si-O-Substrate) Silanol->Cured_Film Condensation Propanol Propanol (ROH) Substrate Substrate Surface (-OH groups) Substrate->Cured_Film

Caption: Simplified reaction pathway for TMPS film curing.

References

Technical Support Center: Trimethyl(propoxy)silane (TMPS) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trimethyl(propoxy)silane (TMPS) surface modification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the surface functionalization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for TMPS binding to a substrate?

A1: TMPS binds to surfaces through a two-step process known as hydrolysis and condensation. First, the propoxy group on the silicon atom reacts with trace amounts of water (either from the solvent or adsorbed on the substrate) to form a reactive silanol group (Si-OH).[1][2] This silanol group then condenses with hydroxyl groups (-OH) on the substrate, forming a stable covalent siloxane bond (Si-O-Substrate).[1][3]

Q2: Why is my TMPS-modified surface not hydrophobic?

A2: A lack of hydrophobicity is a common issue that can stem from several factors:

  • Incomplete Coverage: The TMPS monolayer may not have formed a dense, complete layer, leaving hydrophilic parts of the underlying substrate exposed. This can be due to low silane concentration or insufficient reaction time.[4]

  • Improper Substrate Preparation: The substrate must be scrupulously clean and possess a sufficient population of hydroxyl groups for the reaction to occur. Contaminants can mask these reactive sites.

  • Excess Water: While some water is necessary for hydrolysis, too much moisture in the solvent or on the surface can lead to premature polymerization of TMPS in the solution.[5][6] These oligomers may then weakly adsorb to the surface instead of forming a covalent monolayer.

  • Degraded Silane: TMPS is sensitive to moisture and can degrade over time if not stored properly.[7] Always use fresh silane from a properly sealed container stored in a dry environment.

Q3: Can the TMPS layer detach from the surface after modification?

A3: Yes, the siloxane bonds that anchor the TMPS to the surface can be susceptible to hydrolysis, especially in aqueous environments.[5][8] This can lead to the gradual loss of the silane layer. The stability is influenced by the density of the silane layer and the overall cross-linking between adjacent silane molecules.[1]

Q4: What is the effect of temperature and humidity on the silanization process?

A4: Environmental conditions are critical. High humidity can cause the silane to hydrolyze and polymerize in solution before it has a chance to react with the surface, resulting in a poorly formed film.[4] Temperature affects the reaction kinetics; elevated temperatures can accelerate the curing process and help remove weakly bound molecules, leading to a more stable layer.[5][8]

Troubleshooting Guide

This guide addresses specific defects you may encounter during your experiments.

Observed Defect Potential Cause Recommended Solution
Inconsistent / Patchy Coating 1. Uneven application of the silane solution.[4]2. Incomplete cleaning of the substrate.3. Low silane concentration leading to incomplete monolayer formation.[4]1. Ensure the substrate is fully immersed during dip coating or that the solution is applied uniformly.2. Use a rigorous substrate cleaning protocol (see Experimental Protocols).3. Perform small-scale tests to optimize the silane concentration.
Poor Hydrolytic Stability (Layer Washes Off) 1. Insufficient covalent bonding to the substrate.2. Weakly adsorbed silane oligomers instead of a monolayer.3. Amine-catalyzed hydrolysis (more common with aminosilanes but can be relevant in contaminated systems).[5]1. Ensure the substrate is properly hydroxylated.2. Use an anhydrous solvent to minimize silane polymerization in solution.[8]3. Include a post-coating annealing/curing step to drive the condensation reaction and form more stable siloxane bonds.[9]
Hazy or Opaque Film 1. Excessive silane concentration causing multilayer formation or polymerization.[4]2. High humidity or excess water in the solvent.[10]1. Reduce the concentration of the TMPS solution.2. Work in a controlled, low-humidity environment (e.g., a glove box) and use anhydrous solvents.
Low Surface Energy (Poor Adhesion of Subsequent Layers) 1. Incomplete TMPS monolayer formation.2. Steric hindrance from the trimethyl group preventing dense packing.1. Optimize reaction time and concentration.2. Consider using a silane with a smaller headgroup if maximum density is required, although this moves away from TMPS.
Quantitative Data Summary

The following table summarizes typical characterization data for silane-modified surfaces. Note that exact values for TMPS can vary significantly based on the substrate, preparation method, and measurement conditions.

Parameter Technique Typical Value Range for Short-Chain Alkylsilanes Significance
Water Contact Angle Contact Angle Goniometry90° - 110°Measures surface hydrophobicity. Higher angles indicate a more non-polar, well-formed monolayer.
Monolayer Thickness Ellipsometry / X-ray Reflectivity5 - 10 ÅConfirms the presence of a monolayer. Values depend on the alkyl chain orientation.[9]
Surface Roughness (RMS) Atomic Force Microscopy (AFM)< 1 nmA smooth surface often indicates a well-ordered monolayer.[9]
Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS)Si: 15-25%, C: 40-60%, O: 20-35%Confirms the chemical composition of the surface layer. An increase in Si and C indicates successful silanization.[8]

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine, hydroxylated surface is critical for forming a high-quality TMPS monolayer.

  • Sonication: Place substrates in a beaker with a 2% solution of Hellmanex III (or similar detergent). Sonicate for 20-30 minutes at 50-60°C.

  • Rinsing: Rinse the substrates thoroughly (10-15 times) with deionized (DI) water until all detergent is removed.

  • Solvent Cleaning: Sonicate the substrates in acetone for 20 minutes, followed by a rinse with methanol or isopropanol.[11]

  • Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).

  • Hydroxylation (Activation): Activate the surface to generate hydroxyl groups.

    • For Silicon/Glass: Immerse the clean, dry substrates in a "piranha" solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 90°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). [9]

    • Alternative: Treat with an oxygen plasma cleaner for 5-10 minutes.

  • Final Rinse and Dry: Rinse thoroughly with DI water and dry again under an inert gas stream. Use the substrates immediately.

Protocol 2: TMPS Surface Modification (Solution Deposition)
  • Environment: Perform the following steps in a low-humidity environment, such as a nitrogen-filled glove box, to prevent premature hydrolysis of the silane.[9]

  • Solution Preparation: Prepare a dilute solution of TMPS (e.g., 1% v/v) in an anhydrous solvent such as toluene or hexane.

  • Silanization: Immerse the freshly cleaned and hydroxylated substrates in the TMPS solution for 30-60 minutes at room temperature.

  • Rinsing: Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by acetone and/or isopropanol to remove any physisorbed silane molecules.[9]

  • Curing/Annealing: Place the coated substrates in an oven at 110-150°C for 1-2 hours. This step promotes the formation of covalent bonds to the surface and helps remove residual solvent and water.[8][9]

  • Storage: Store the modified surfaces in a desiccator or other dry environment.

Visualizations

Logical and Experimental Workflows

G cluster_prep Phase 1: Substrate Preparation cluster_sil Phase 2: Silanization cluster_char Phase 3: Characterization Prep1 Sonication in Detergent Prep2 DI Water Rinse Prep1->Prep2 Prep3 Solvent Cleaning (Acetone) Prep2->Prep3 Prep4 Drying (N2 Gas) Prep3->Prep4 Prep5 Surface Hydroxylation (Piranha or O2 Plasma) Prep4->Prep5 Prep6 Final Rinse & Dry Prep5->Prep6 Sil2 Immerse Substrate (30-60 min) Prep6->Sil2 Use Immediately Sil1 Prepare 1% TMPS in Anhydrous Toluene Sil1->Sil2 Sil3 Rinse with Toluene, then Acetone Sil2->Sil3 Sil4 Cure/Anneal (120°C for 1 hr) Sil3->Sil4 Char1 Contact Angle Goniometry Sil4->Char1 Char2 AFM (Roughness) Sil4->Char2 Char3 XPS (Composition) Sil4->Char3 Char4 Ellipsometry (Thickness) Sil4->Char4 G TMPS This compound (CH3)3Si-O-C3H7 Silanol Reactive Silanol (CH3)3Si-OH TMPS->Silanol Hydrolysis Water H2O (Trace moisture) Water->Silanol Propanol Propanol (Byproduct) Silanol->Propanol Surface Modified Surface Substrate-O-Si(CH3)3 Silanol->Surface Condensation Substrate Hydroxylated Substrate Substrate-OH Substrate->Surface Water2 H2O (Byproduct) Surface->Water2 G Start Low Water Contact Angle (< 90°) Check_Clean Was substrate properly cleaned & hydroxylated? Start->Check_Clean Check_Silane Is the TMPS fresh and was an anhydrous solvent used? Check_Clean->Check_Silane Yes Sol_Clean Re-run with rigorous cleaning protocol Check_Clean->Sol_Clean No Check_Process Were reaction time and concentration sufficient? Check_Silane->Check_Process Yes Sol_Silane Use fresh TMPS and an anhydrous solvent Check_Silane->Sol_Silane No Check_Cure Was a post-coating curing/annealing step performed? Check_Process->Check_Cure Yes Sol_Process Optimize concentration and/or increase time Check_Process->Sol_Process No Sol_Cure Add a curing step (120°C for 1 hr) Check_Cure->Sol_Cure No

References

Technical Support Center: Enhancing the Durability of Trimethyl(propoxy)silane-based Hydrophobic Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with trimethyl(propoxy)silane-based hydrophobic surfaces. Detailed experimental protocols and data are included to ensure the longevity and optimal performance of your surface modifications.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the preparation and use of this compound-based hydrophobic surfaces.

Issue 1: Poor or Inconsistent Hydrophobicity

  • Q1: My treated surface is not as hydrophobic as expected. What are the likely causes?

    • A1: Insufficient hydrophobicity, often indicated by a low water contact angle, can stem from several factors. Incomplete reaction between the silane and the surface hydroxyl groups is a primary cause, which can be due to insufficient reaction time or non-optimal temperature.[1] The quality of the this compound itself may be compromised; always use fresh, high-quality reagents.[1] Additionally, an inappropriate silane concentration can lead to poor surface coverage if too low, or the formation of aggregates and a non-uniform layer if too high.[1]

  • Q2: I'm observing uneven hydrophobicity across the surface. Why is my coating not uniform?

    • A2: A non-uniform coating is frequently the result of inadequate surface preparation.[1] The substrate must be meticulously cleaned to ensure consistent silanization, as any organic residues or contaminants will obstruct the silane from binding to the surface hydroxyl groups.[1] Environmental factors, such as high humidity, can cause the silane to hydrolyze and self-condense prematurely in the solution before it can react with the surface.[1] Extreme temperatures can also alter the reaction rate, leading to an uneven application.[1]

Issue 2: Coating Instability and Degradation

  • Q3: The hydrophobic properties of my surface are diminishing over time. What is causing this degradation?

    • A3: The degradation of silane-based hydrophobic coatings can be attributed to several mechanisms. Gradual hydrolysis of the silane layers when exposed to moisture is a common cause of decreased hydrophobicity.[2] For surfaces that incorporate fluorine, UV radiation can lead to the loss of fluorine, which is a major contributor to the coating's hydrophobic properties.[3] Mechanical stress, such as abrasion, can also physically remove the hydrophobic layer.[4] In some cases, blistering can occur, leading to the loss of coating material, which may be due to insufficient curing.[3]

  • Q4: How can I improve the durability of my this compound coating?

    • A4: Enhancing durability starts with optimizing the coating process. Proper surface preparation is critical for strong adhesion.[5][6] Optimizing the curing process, including temperature and time, is essential for forming a stable and cross-linked silane network.[7][8] The concentration of the silane and any curing agents must be carefully controlled; too much curing agent can increase hardness but may reduce antifouling performance, while an excess of silane can lead to a more hydrophilic surface.[9]

Data Presentation

The following tables summarize key quantitative data related to the performance and durability of silane-based hydrophobic coatings.

Table 1: Influence of Curing Temperature on Coating Properties

Curing Temperature (°C)Coating Thickness (µm)Corrosion ResistanceReference
253.6Lower[8]
150Not specifiedOptimal[8]
1803.3Good[8]

Table 2: Effect of Accelerated Aging on Water Contact Angle (WCA)

Coating TypeAging ConditionInitial WCA (°)WCA after Aging (°)Reference
Fluorinated Hydrophobic CoatingUV Exposure~118< 90[3]
Superhydrophobic Surface (SS modified)60 cycles of abrasion>150~155[4]
This compound (Conceptual)Water Immersion>90Decreases over time[2]

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

  • Initial Cleaning: Sonicate the substrate in a 2% Hellmanex solution in water for 90 minutes, followed by a 5-minute sonication. Rinse thoroughly with deionized water and dry with a stream of argon or nitrogen.[10]

  • Hydroxylation (Piranha Solution - Use with extreme caution): Immerse the cleaned and dried substrates in a freshly prepared Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. This step generates a high density of surface hydroxyl groups.[10]

  • Final Rinse and Dry: Copiously rinse the substrates with deionized water and dry them under a stream of nitrogen immediately before silanization.[10]

Protocol 2: this compound Deposition (Solution Phase)

  • Solution Preparation: In a nitrogen-filled glove bag to minimize atmospheric moisture, prepare a 2% (v/v) solution of this compound in dry toluene.[10]

  • Incubation: Place the cleaned and dried substrates in the silane solution. The incubation time can range from 2 to 24 hours, depending on the desired surface coverage.[10]

  • Rinsing: After incubation, rinse the substrates three times with fresh toluene to remove any unbound silane.[10]

  • Curing: Transfer the silanized substrates to an oven and cure at a temperature between 125°C and 150°C for 2 hours to promote a stable, cross-linked coating.[8][10]

Protocol 3: Durability Testing - Accelerated Aging

  • UV Exposure: Place the coated substrates in a QUV Accelerated Weathering Tester to simulate exposure to sunlight. Monitor the water contact angle at regular intervals to assess the degradation of hydrophobicity.[11]

  • Damp Heat Exposure: Subject the coated samples to a high-humidity, high-temperature environment (e.g., 85% relative humidity at 85°C) in an environmental chamber.[12]

  • Mechanical Abrasion Test: Perform a sandpaper abrasion test by subjecting the surface to a specified number of cycles with a set weight on a designated grit of sandpaper.[4]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Hydrophobic Surface Preparation cluster_prep Surface Preparation cluster_coating Coating Application cluster_testing Durability Testing Initial_Cleaning Initial Cleaning (Sonication) Hydroxylation Hydroxylation (Piranha Solution) Initial_Cleaning->Hydroxylation Final_Rinse Final Rinse & Dry Hydroxylation->Final_Rinse Solution_Prep Silane Solution Preparation Final_Rinse->Solution_Prep Incubation Substrate Incubation Solution_Prep->Incubation Rinsing Rinsing Incubation->Rinsing Curing Curing Rinsing->Curing UV_Exposure UV Exposure Curing->UV_Exposure Damp_Heat Damp Heat Curing->Damp_Heat Abrasion Mechanical Abrasion Curing->Abrasion

Caption: Workflow for preparing and testing durable hydrophobic surfaces.

Troubleshooting_Guide Troubleshooting Logic for Poor Hydrophobicity cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Poor Hydrophobicity Cause1 Inadequate Surface Preparation Start->Cause1 Cause2 Incorrect Silane Concentration Start->Cause2 Cause3 Suboptimal Curing (Time/Temp) Start->Cause3 Cause4 Poor Reagent Quality Start->Cause4 Cause5 High Humidity Environment Start->Cause5 Solution1 Review Cleaning Protocol Ensure Complete Hydroxylation Cause1->Solution1 Solution2 Optimize Silane Concentration Start Low and Incrementally Increase Cause2->Solution2 Solution3 Increase Curing Time/Temperature Follow Protocol Cause3->Solution3 Solution4 Use Fresh Silane Solution Cause4->Solution4 Solution5 Control Environmental Humidity Cause5->Solution5

Caption: Troubleshooting flowchart for diagnosing poor hydrophobicity.

References

Validation & Comparative

A Comparative Analysis of Silane Coupling Agents: Focusing on Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison to Guide Material Selection

Silane coupling agents are organosilicon compounds that serve as a critical interface between inorganic and organic materials, enhancing adhesion and promoting surface modification. Their bifunctional nature allows them to form a durable bridge, improving the performance and longevity of composite materials, coatings, and biomedical devices. This guide provides a comparative analysis of Trimethyl(propoxy)silane and other common silane coupling agents, focusing on their performance in altering surface wettability, enhancing adhesion strength, and ensuring stability, supported by experimental data and detailed protocols.

Mechanism of Action: A Molecular Bridge

Silane coupling agents function through a dual-reaction mechanism. The hydrolyzable alkoxy groups (e.g., propoxy, methoxy, ethoxy) on the silicon atom react with water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, metal oxides, or silica) to form stable covalent siloxane bonds (-Si-O-Substrate). The organic functional group attached to the silicon atom is tailored to react with or physically entangle within a polymer matrix, thus completing the molecular bridge.

SilaneMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymer_interaction Step 3: Interaction with Polymer Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol + 3H₂O Water 3H₂O Alcohol 3R'OH Silanol2 R-Si(OH)₃ Substrate Substrate-OH BondedSilane Substrate-O-Si(OH)₂-R Substrate->BondedSilane + R-Si(OH)₃ Water2 H₂O BondedSilane2 Substrate-O-Si-R Composite Durable Composite Material BondedSilane2->Composite + Polymer Polymer Polymer Matrix

General mechanism of silane coupling agent action.

Performance Comparison of Silane Coupling Agents

The selection of an appropriate silane coupling agent is dictated by the specific application, the nature of the substrate, and the polymer matrix. Key performance indicators include surface energy modification (wettability), adhesion strength, and hydrolytic stability.

This compound: A Hydrophobic Modifier

This compound is a non-functional alkylsilane. Its primary role is to impart a hydrophobic (water-repellent) character to surfaces. The propyl group provides a short, non-reactive organic chain that alters the surface energy. While direct comparative data for this compound is limited, its performance can be inferred from its close analog, Trimethoxy(propyl)silane, and the general trends observed for alkylsilanes.

Comparative Performance Data

The following tables summarize key performance data for various silane coupling agents.

Table 1: Surface Wettability - Water Contact Angle Measurements

A higher water contact angle indicates a more hydrophobic surface.

Silane Coupling AgentFunctional GroupSubstrateWater Contact Angle (°)Reference
Untreated-Glass/Silicon< 30[1]
Trimethoxy(propyl)silanePropyl (Alkyl)Aluminum90 - 110[2]
3-Aminopropyltriethoxysilane (APTES)AminoGlass50 - 60[3]
3-Glycidoxypropyltrimethoxysilane (GPTMS)EpoxyGlass40 - 50
Vinyltrimethoxysilane (VTMS)VinylPolyester> 90[4]
Octadecyltrimethoxysilane (OTS)Octadecyl (Alkyl)Glass/Silicon105 - 110[1][5]

Table 2: Adhesion Strength - Shear Bond Strength

Higher shear bond strength indicates better adhesion between the substrate and the polymer.

Silane Coupling AgentSubstratePolymerShear Bond Strength (MPa)Reference
UntreatedAluminumEpoxy(Baseline)[2]
Trimethoxy(propyl)silaneAluminumEpoxy50-100% increase vs. untreated[2]
UntreatedGlassPolyurethane(Baseline)[2]
Trimethoxy(propyl)silaneGlassPolyurethane30-50% increase vs. untreated[2]
3-Aminopropyltriethoxysilane (APTES)SteelEpoxy~20-30
3-Glycidoxypropyltrimethoxysilane (GPTMS)Aluminum AlloySilicone-EpoxySignificant improvement in wet adhesion[6]
N-(β-Aminoethyl)-γ-aminopropyltrimethoxysilaneVariousEpoxyExcellent adhesion[7][8]

Table 3: Hydrolytic Stability

Hydrolytic stability is crucial for long-term performance in aqueous or humid environments.

Silane TypeAlkoxy GroupRelative Hydrolysis RateStability CharacteristicsReference
AlkylsilaneMethoxyFastGenerally lower long-term stability in aqueous environments compared to ethoxy.[9][10]
AlkylsilaneEthoxySlowerGenerally more stable in aqueous solutions.[10]
AlkylsilanePropoxy Slower than Ethoxy Expected to have good hydrolytic stability due to the bulkier propoxy group. [5]
AminosilaneEthoxy-Can form stable zwitterionic silanolates in solution.[10]
Dipodal SilanesVarious-Markedly improved resistance to hydrolysis compared to monopodal silanes.[11]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

ExperimentalWorkflow Start Start SubstratePrep 1. Substrate Preparation (Cleaning & Drying) Start->SubstratePrep SilaneSol 2. Silane Solution Preparation (e.g., 2% in Ethanol/Water) SubstratePrep->SilaneSol SurfaceTreat 3. Surface Treatment (Dipping, Spraying, or Coating) SilaneSol->SurfaceTreat Curing 4. Curing (e.g., 110°C for 10 min or 24h at Room Temp) SurfaceTreat->Curing Rinsing 5. Rinsing (e.g., with Ethanol) Curing->Rinsing Drying 6. Final Drying Rinsing->Drying Evaluation 7. Performance Evaluation Drying->Evaluation ContactAngle Contact Angle Measurement Evaluation->ContactAngle BondStrength Shear Bond Strength Testing Evaluation->BondStrength StabilityTest Hydrolytic Stability Assessment Evaluation->StabilityTest End End ContactAngle->End BondStrength->End StabilityTest->End

References

Hydrolytic Stability Showdown: Trimethyl(propoxy)silane vs. Methoxytrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

The hydrolytic stability of alkoxysilanes is a critical parameter in a multitude of applications, from surface modification and drug delivery to the synthesis of advanced materials. The rate at which these compounds react with water dictates their shelf-life, processing conditions, and the ultimate performance of the final product. This guide provides a detailed comparison of the hydrolytic stability of two common alkoxysilanes: Trimethyl(propoxy)silane and Methoxytrimethylsilane, supported by established chemical principles and experimental methodologies.

Executive Summary

Methoxytrimethylsilane exhibits significantly lower hydrolytic stability compared to this compound. This difference is primarily attributed to the steric hindrance provided by the respective alkoxy groups. The smaller methoxy group in Methoxytrimethylsilane offers less protection to the silicon center from nucleophilic attack by water, leading to a faster hydrolysis rate. Conversely, the bulkier propoxy group in this compound provides greater steric protection, resulting in enhanced stability. General findings indicate that methoxy-substituted silanes can hydrolyze up to an order of magnitude faster than their ethoxy analogues, and this trend extends to the even bulkier propoxy group.[1]

Comparative Data

PropertyMethoxytrimethylsilaneThis compoundRationale
Chemical Structure (CH₃)₃SiOCH₃(CH₃)₃SiOCH₂CH₂CH₃The primary difference lies in the alkoxy group: methoxy vs. propoxy.
Steric Hindrance LowModerateThe n-propoxy group is significantly larger than the methoxy group, providing greater steric shielding of the silicon atom.
Relative Hydrolysis Rate FastSlowThe rate of hydrolysis in alkoxysilanes generally follows the order: methoxy > ethoxy > propoxy.[1]
Hydrolytic Stability Lower Higher Increased steric hindrance slows down the rate of nucleophilic attack by water, leading to greater stability.

Factors Influencing Hydrolytic Stability

The hydrolysis of alkoxysilanes is a complex process influenced by several factors. Understanding these is crucial for controlling the reaction for specific applications.

Factors Influencing Alkoxysilane Hydrolytic Stability A Alkoxysilane Structure B Steric Hindrance of Alkoxy Group (Methoxy < Propoxy) A->B determines C Electronic Effects of Substituents A->C I Hydrolytic Stability B->I inversely proportional C->I D Reaction Conditions E pH (Acidic or Basic Catalysis) D->E F Temperature D->F G Solvent D->G H Water Concentration D->H E->I influences rate F->I influences rate G->I influences rate H->I influences rate

Caption: Key factors determining the hydrolytic stability of alkoxysilanes.

Experimental Protocols for Determining Hydrolytic Stability

The hydrolytic stability of alkoxysilanes is typically determined by monitoring the disappearance of the parent silane and the appearance of its hydrolysis products over time. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed for this purpose.

General Experimental Workflow

General Workflow for Hydrolytic Stability Assessment cluster_prep Sample Preparation cluster_analysis Real-Time Monitoring cluster_data Data Analysis A Prepare solution of alkoxysilane in a suitable solvent (e.g., dioxane, THF) B Add a known amount of water (often in excess) and a catalyst (acid or base) A->B C Acquire spectra at regular time intervals using NMR or FTIR B->C D Integrate characteristic peaks of the reactant and product(s) C->D E Plot concentration vs. time D->E F Determine the reaction order and calculate the hydrolysis rate constant (k) E->F

Caption: A typical experimental workflow for quantifying silane hydrolysis rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ²⁹Si NMR can be used to monitor the hydrolysis reaction. In ¹H NMR, the disappearance of the signal corresponding to the alkoxy protons and the appearance of the alcohol byproduct (e.g., methanol or propanol) can be tracked. ²⁹Si NMR provides direct information about the silicon environment, allowing for the observation of the parent silane and the formation of silanol and siloxane species.

  • Sample Preparation: A solution of the alkoxysilane is prepared in a deuterated solvent (e.g., dioxane-d₈) in an NMR tube. The reaction is initiated by adding a precise amount of D₂O (to avoid a large water signal in the ¹H spectrum) and, if required, a catalyst.

  • Data Acquisition: ¹H or ²⁹Si NMR spectra are recorded at regular intervals.

  • Data Analysis: The integrals of the characteristic peaks of the starting material and the alcohol byproduct are used to determine their respective concentrations over time. This data is then used to calculate the hydrolysis rate constant.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy can monitor the hydrolysis by observing changes in the vibrational bands of the molecule. The decrease in the intensity of the Si-O-C stretching band and the appearance of a broad O-H stretching band from the silanol product are typically monitored.

  • Sample Preparation: The reaction is carried out in a suitable solvent, and the mixture is placed in an appropriate IR cell (e.g., a liquid transmission cell or an ATR setup).

  • Data Acquisition: FTIR spectra are recorded over time.

  • Data Analysis: The change in the absorbance of the characteristic peaks is correlated with the concentration of the reactant and product, from which the reaction kinetics can be determined.

Conclusion

For applications requiring high hydrolytic stability and a controlled reaction rate, This compound is the superior choice over Methoxytrimethylsilane . The increased steric hindrance of the propoxy group significantly slows the rate of hydrolysis. Researchers and professionals in drug development and materials science should consider this fundamental difference in reactivity when selecting an alkoxysilane for their specific needs, particularly in aqueous or humid environments. The choice of catalyst, solvent, and temperature will also play a crucial role in managing the hydrolysis and subsequent condensation reactions to achieve the desired material properties and performance.

References

Evaluating Surface Hydrophobicity: A Comparative Guide to Trimethyl(propoxy)silane Treated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Surface wettability, a key characteristic governed by chemical composition and topography, dictates the performance of a vast array of applications, from biomedical implants to microfluidic devices. Silanization, a robust and versatile surface modification technique, offers a reliable method to tune surface energy and hydrophobicity. This guide provides a comparative analysis of surfaces treated with Trimethyl(propoxy)silane and other short-chain alkylsilanes, supported by experimental data, to aid in the selection of appropriate surface modification strategies.

Performance Comparison of Alkylsilane Treated Surfaces

Silane Functional GroupSubstrateWater Contact Angle (°)Reference
Trimethylsilyl Glass Beads~70[1][2][3]
Methyl Silica Nanoparticles0 (Hydrophilic)[4][5]
Octyl Silica Nanoparticles~150[4][5]
Propyl (C3) Mesoporous SilicaIncreased with chain length[5]
Octyl (C8) Mesoporous SilicaIncreased with chain length[5]
Dodecyl (C12) Mesoporous SilicaIncreased with chain length[5]
Octadecyl (C18) Mesoporous SilicaIncreased with chain length[5]
Unmodified Silicon Wafer (with SiO2 layer)~21[6][7]

Key Observations:

  • Surfaces functionalized with trimethylsilyl groups exhibit a moderate level of hydrophobicity, with a water contact angle of approximately 70°.[1][2][3]

  • There is a clear trend of increasing hydrophobicity with increasing alkyl chain length of the silane.[5][8] Surfaces modified with methyl-functionalized silanes are hydrophilic (contact angle of 0°), while those with octyl-functionalized silanes are highly hydrophobic, achieving contact angles around 150°.[4][5]

Experimental Protocols

Accurate and reproducible contact angle measurements are critical for evaluating the efficacy of surface treatments. The following is a detailed methodology for the preparation of silane-treated surfaces and the subsequent measurement of the water contact angle using the sessile drop method.

1. Substrate Preparation:

  • Cleaning: Thoroughly clean the substrate (e.g., glass slide or silicon wafer) to remove any organic and inorganic contaminants. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Following the cleaning procedure, rinse the substrates extensively with deionized water.

  • Drying: Dry the substrates in a stream of high-purity nitrogen gas and then in an oven at 110-120°C for at least one hour to remove any residual moisture.

  • Activation (Optional but Recommended): To ensure a high density of surface hydroxyl groups for silanization, the substrate can be treated with a plasma cleaner or a UV-Ozone cleaner.

2. Silanization Procedure:

  • Solution Preparation: Prepare a solution of this compound (or other desired silane) in an anhydrous solvent, such as toluene or ethanol. A typical concentration is 1-5% (v/v). The hydrolysis of the alkoxy groups on the silane is a critical step for its reaction with the surface hydroxyl groups. For trialkoxysilanes, this is often catalyzed by the presence of a small amount of water in the solvent.

  • Surface Treatment: Immerse the cleaned and dried substrates in the silane solution for a specified period, typically ranging from 30 minutes to 2 hours, at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.

  • Rinsing: After the treatment, remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate and encourages cross-linking between adjacent silane molecules, forming a durable hydrophobic layer.

3. Contact Angle Measurement (Sessile Drop Method):

  • Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Droplet Deposition: Place the silane-treated substrate on the sample stage. Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Image Capture and Analysis: Capture a high-quality image of the droplet at the solid-liquid-vapor interface. The software associated with the goniometer is then used to analyze the droplet shape and calculate the contact angle. The angle is measured between the tangent to the droplet at the three-phase contact point and the baseline of the solid surface.

  • Multiple Measurements: To ensure statistical validity, perform measurements at multiple locations on each substrate and average the results.

Experimental Workflow

The following diagram illustrates the key stages involved in the evaluation of the contact angle of a this compound treated surface.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_measurement Contact Angle Measurement Cleaning Substrate Cleaning (e.g., Piranha Solution) Rinsing_Prep Rinsing (Deionized Water) Cleaning->Rinsing_Prep Drying_Prep Drying (Nitrogen & Oven) Rinsing_Prep->Drying_Prep Activation Surface Activation (e.g., Plasma Treatment) Drying_Prep->Activation Immersion Substrate Immersion Activation->Immersion Solution_Prep Prepare this compound Solution Solution_Prep->Immersion Rinsing_Sil Rinsing (Anhydrous Solvent) Immersion->Rinsing_Sil Curing Curing (Oven) Rinsing_Sil->Curing Droplet_Deposition Sessile Droplet Deposition Curing->Droplet_Deposition Image_Analysis Image Capture & Angle Analysis Droplet_Deposition->Image_Analysis Data_Reporting Data Averaging & Reporting Image_Analysis->Data_Reporting

Caption: Workflow for evaluating the contact angle of a silane-treated surface.

References

A Comparative Guide to the Surface Analysis of Trimethyl(propoxy)silane Films via X-ray Photoelectron Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modification and functionalization, the choice of silanization agent is critical for achieving desired surface properties. Trimethyl(propoxy)silane is a volatile organosilane ester used for creating hydrophobic and waterproof coatings.[1][2] Understanding its surface chemistry is paramount for optimizing deposition processes and ensuring coating performance. X-ray Photoelectron Spectroscopy (XPS) stands as a powerful surface-sensitive technique to elucidate the elemental composition and chemical bonding states of thin films.[3][4][5]

This guide provides a comparative analysis of the expected XPS characteristics of this compound films against experimentally well-documented alternative organosilane films. The data presented is compiled from studies on similar silanes to offer a predictive comparison and a framework for analysis.

Comparison of Expected Elemental Composition

The theoretical elemental composition of a pure, intact this compound film can be calculated from its molecular formula, C6H16OSi. This provides a baseline for comparison with experimentally determined compositions of alternative silane films. Deviations from the theoretical values in experimental data can indicate hydrolysis, condensation, or incomplete surface reactions.

Silane AgentSubstrateSi (at%)C (at%)O (at%)Other (at%)Reference
This compound (Theoretical) -11.166.711.1-Calculated
(3-mercaptopropyl)trimethoxysilane (MPTMS)Gold14.844.827.912.5 (S)[3]
(3-aminopropyl)triethoxysilane (APTES) grafted on MPTMSGold19.348.424.87.5 (N), 1.0 (S)[3]
3-aminopropyltrimethoxysilane (APTMS)Silicon Wafer17.745.129.57.7 (N)[6]
3-aminopropylethoxydimethylsilane (APEDMS)Silicon Wafer18.252.321.28.3 (N)[6]

High-Resolution XPS Spectra: A Comparative Overview

High-resolution XPS spectra provide detailed information about the chemical environment of each element. The binding energies of the core-level electrons (e.g., Si 2p, C 1s, O 1s) shift depending on the bonding state of the atom.

Silicon (Si 2p)

The Si 2p peak is indicative of the siloxane network formation. For this compound, a primary peak corresponding to the Si-C and Si-O bonds is expected. Upon hydrolysis and condensation, a shift to higher binding energy is anticipated due to the formation of Si-O-Si linkages.

Silane AgentSubstrateSi 2p Binding Energy (eV)InterpretationReference
This compound (Expected) -~102.0 - 103.0Si-C, Si-O-C, and Si-O-Si bonds-
MPTMSGold102.1Si-O-C and Si-O-Si bonds[3]
APTES grafted on MPTMSGold102.5Increased Si-O-Si networking[3]
APTMSSilicon Wafer102.2Aminosilane on SiO2[6]
Carbon (C 1s)

The C 1s spectrum of a this compound film is expected to be complex, with contributions from the methyl (C-Si) and propoxy (C-C, C-O) groups. Deconvolution of the C 1s peak is crucial for identifying the different carbon species present on the surface.

Silane AgentSubstrateC 1s Binding Energy (eV)InterpretationReference
This compound (Expected) -~284.5, ~285.0, ~286.5C-Si, C-C, C-O-
MPTMSGold284.5, 285.0, 286.6C-S, C-C, C-O[3]
APTES grafted on MPTMSGold284.5, 285.5, 286.6C-C, C-N, C-O[3]
Oxygen (O 1s)

The O 1s spectrum provides insight into the hydrolysis and condensation of the silane. An intact this compound film would show a primary peak for the Si-O-C bond. The formation of Si-O-Si bonds and the presence of Si-OH groups will result in peaks at different binding energies.

Silane AgentSubstrateO 1s Binding Energy (eV)InterpretationReference
This compound (Expected) -~532.5, ~533.5Si-O-C, Si-O-Si-
MPTMSGold532.4Si-O-C and Si-O-Si[3]
APTES grafted on MPTMSGold532.6Increased Si-O-Si networking[3]

Experimental Protocols

To ensure reproducible and comparable results, a standardized experimental approach is essential. The following protocols are based on methodologies reported for the XPS analysis of organosilane films.[3][6]

Silane Film Deposition (Solution Phase)
  • Substrate Preparation: The substrate (e.g., silicon wafer, gold-coated slide) is cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by drying under a stream of nitrogen. For silicon wafers, an oxygen plasma treatment can be used to create a uniform oxide layer with surface hydroxyl groups.[6]

  • Silanization Solution Preparation: A solution of the silane agent (e.g., 1-10% v/v) is prepared in an anhydrous solvent, such as ethanol or toluene.[3][6]

  • Deposition: The cleaned substrate is immersed in the silanization solution for a specific duration (e.g., 1 hour).[3] The deposition is typically carried out at room temperature.

  • Rinsing: After deposition, the substrate is thoroughly rinsed with the same solvent to remove any physisorbed molecules.

  • Curing: The substrate is then cured at an elevated temperature (e.g., 100-120°C) to promote covalent bonding to the surface and cross-linking within the film.

X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrumentation: A monochromatic X-ray source (e.g., Al Kα) is used for analysis.

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the elements of interest (e.g., Si 2p, C 1s, O 1s) with a higher energy resolution to determine the chemical states.

  • Data Analysis: The high-resolution spectra are charge-corrected, typically by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV. The peaks are then fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical species. Atomic percentages are calculated from the peak areas using relative sensitivity factors.

Experimental Workflow

The following diagram illustrates the typical workflow for the deposition and XPS analysis of an organosilane film.

experimental_workflow cluster_deposition Film Deposition cluster_analysis XPS Analysis sub_prep Substrate Preparation deposition Deposition sub_prep->deposition sol_prep Silanization Solution Prep sol_prep->deposition rinsing Rinsing deposition->rinsing curing Curing rinsing->curing survey Survey Scan curing->survey high_res High-Resolution Scans survey->high_res data_analysis Data Analysis high_res->data_analysis

Experimental workflow for silane film deposition and XPS analysis.

Logical Relationship of XPS Data Interpretation

The interpretation of XPS data involves a logical progression from elemental identification to the detailed analysis of chemical states, ultimately leading to a model of the surface chemistry.

data_interpretation survey Survey Scan (Elemental Identification) atomic_conc Atomic Concentrations (Stoichiometry) survey->atomic_conc high_res High-Resolution Scans (Chemical State Identification) survey->high_res surface_model Surface Chemistry Model (e.g., cross-linking, orientation) atomic_conc->surface_model peak_fitting Peak Fitting & Deconvolution high_res->peak_fitting chem_env Determination of Chemical Environment peak_fitting->chem_env chem_env->surface_model

Logical flow for the interpretation of XPS data from silane films.

References

A Comparative Guide to Silane Monolayers for Surface Functionalization: An AFM Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone technique for tailoring surface chemistry and topography. This guide provides a comparative analysis of Trimethyl(propoxy)silane and two widely used alternatives, Octadecyltrichlorosilane (OTS) and Aminopropyl-triethoxysilane (APTES), with a focus on their characterization using Atomic Force Microscopy (AFM).

While this compound presents a shorter alkyl chain alternative for modifying surface properties, a comprehensive body of research detailing its AFM-characterized monolayer properties is not as readily available as for OTS and APTES. This guide, therefore, presents experimental data for the well-established alternatives and offers a theoretical comparison for this compound based on its chemical structure and the known behavior of short-chain alkylsilanes.

Performance Comparison of Silane Monolayers

The choice of silane for surface modification significantly impacts the resulting surface properties. Key parameters for evaluating the quality and characteristics of a silane monolayer include surface roughness, hydrophobicity (measured by water contact angle), and film thickness. The following table summarizes typical quantitative data for OTS and APTES monolayers imaged by AFM.

Silane MonolayerSurface Roughness (Rq)Water Contact Angle (θ)Film Thickness
Octadecyltrichlorosilane (OTS) ~0.1 - 0.5 nm~102° - 110°[1]~2.5 nm
Aminopropyl-triethoxysilane (APTES) ~0.2 - 0.8 nm~50° - 70°~0.7 - 1.5 nm[2]
This compound (Theoretical) Likely < 0.5 nmExpected to be moderately hydrophobic~0.5 - 0.7 nm

Note: The properties of silane monolayers are highly dependent on the deposition parameters, substrate preparation, and environmental conditions. The values presented here are representative of well-formed monolayers on silicon substrates.

In-Depth Look at Silane Alternatives

Octadecyltrichlorosilane (OTS)

OTS is a long-chain alkylsilane that forms dense, highly ordered, and hydrophobic monolayers. The long (C18) alkyl chains promote strong van der Waals interactions, leading to a well-packed and crystalline-like structure. This results in a very smooth surface with low roughness and a high water contact angle, indicating a hydrophobic character. These properties make OTS an excellent choice for applications requiring low surface energy, such as in anti-stiction coatings for MEMS devices and as a passivation layer in organic electronics.

Aminopropyl-triethoxysilane (APTES)

APTES is a short-chain aminosilane that introduces primary amine functional groups to the surface. These amine groups provide reactive sites for the covalent attachment of biomolecules, making APTES a popular choice for bio-functionalization in biosensors and drug delivery systems. The resulting monolayers are generally less ordered and more hydrophilic than OTS monolayers, as reflected by their higher surface roughness and lower water contact angle. The presence of the amine groups can lead to variations in surface morphology, including the formation of aggregates if deposition conditions are not carefully controlled.

This compound: A Theoretical Perspective

This compound is a short-chain alkylsilane with a propyl (C3) chain. Due to the shorter chain length, the van der Waals interactions between adjacent molecules are expected to be significantly weaker than in OTS monolayers. This would likely result in a less ordered and more liquid-like monolayer.

  • Surface Roughness: It is anticipated that a well-formed monolayer of this compound would exhibit low surface roughness, potentially comparable to or slightly higher than OTS due to less ordering.

  • Hydrophobicity: The propyl chain will impart a degree of hydrophobicity to the surface, but it will be considerably less hydrophobic than an OTS-coated surface.

  • Film Thickness: The theoretical thickness of a fully extended this compound monolayer would be in the sub-nanometer range.

The primary advantage of using a short-chain silane like this compound would be to create a thin, relatively hydrophobic layer without the high degree of crystallinity seen in long-chain silanes. This could be beneficial in applications where a minimal alteration of the substrate topography is desired while still modifying the surface energy. However, without experimental AFM data, these characteristics remain speculative.

Experimental Protocols

The successful formation of high-quality silane monolayers is critically dependent on the experimental procedure. Below are detailed methodologies for the preparation and AFM characterization of silane SAMs.

Substrate Preparation
  • Cleaning: Silicon substrates (or other hydroxylated surfaces) are typically cleaned to remove organic contaminants. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80-120°C. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Following cleaning, the substrates are thoroughly rinsed with deionized (DI) water and then dried under a stream of inert gas (e.g., nitrogen or argon).

  • Hydroxylation: To ensure a high density of surface hydroxyl groups, which are the reactive sites for silanization, the substrates can be treated with an oxygen plasma or immersed in a solution of NH4OH/H2O2/H2O.

Silane Deposition (Solution Phase)
  • Solution Preparation: A dilute solution of the silane (typically 1-5 mM) is prepared in an anhydrous organic solvent (e.g., toluene or hexane) inside a glovebox or under an inert atmosphere to minimize water content, which can cause premature polymerization of the silanes in solution.

  • Immersion: The cleaned and dried substrates are immersed in the silane solution for a specific duration, which can range from a few minutes to several hours. The deposition time influences the quality and completeness of the monolayer.

  • Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any physisorbed molecules.

  • Curing: The substrates are then typically baked at a temperature of 100-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface and to drive off any remaining solvent.

Atomic Force Microscopy (AFM) Imaging
  • Instrumentation: AFM imaging is performed using a high-resolution atomic force microscope.

  • Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic monolayers as it minimizes lateral forces that could damage the film.

  • Cantilevers: Silicon cantilevers with a sharp tip (radius of curvature < 10 nm) are used to achieve high-resolution images.

  • Image Analysis: The AFM images are analyzed to determine the surface topography and to quantify the root-mean-square (RMS) surface roughness (Rq). Height profiles can be used to measure the thickness of the monolayer by imaging the edge of a scratched region of the film.

Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and characterization of silane monolayers.

G cluster_prep Substrate Preparation cluster_depo Silane Deposition cluster_char Characterization Cleaning Substrate Cleaning (e.g., Piranha Solution) Rinsing1 DI Water Rinse Cleaning->Rinsing1 Drying1 Inert Gas Drying Rinsing1->Drying1 Hydroxylation Surface Hydroxylation (e.g., O2 Plasma) Drying1->Hydroxylation Immersion Substrate Immersion Hydroxylation->Immersion SolutionPrep Prepare Silane Solution (Anhydrous Solvent) SolutionPrep->Immersion Rinsing2 Solvent Rinse Immersion->Rinsing2 Curing Baking/Curing Rinsing2->Curing AFM AFM Imaging (Tapping Mode) Curing->AFM ContactAngle Contact Angle Measurement Curing->ContactAngle Analysis Data Analysis (Roughness, Thickness) AFM->Analysis

Caption: Experimental workflow for silane monolayer preparation and characterization.

References

Comparing the effectiveness of different silanization techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effectiveness of Silanization Techniques

For researchers, scientists, and drug development professionals, the successful modification of surfaces is a critical step in a vast array of applications, from immobilizing biomolecules on microarrays to enhancing the biocompatibility of medical devices. Silanization, a process that forms a covalent bond between a silane coupling agent and a hydroxyl-rich surface (such as glass, silicon dioxide, or metal oxides), is a cornerstone of surface functionalization. The choice of silanization technique profoundly impacts the quality, uniformity, and stability of the resulting silane layer.

This guide provides an objective comparison of common silanization techniques, supported by experimental data, to assist in selecting the most appropriate method for your specific research needs. We will delve into the two primary methods—liquid-phase and vapor-phase deposition—and compare the performance of various silane types.

Comparing Deposition Methods: Liquid-Phase vs. Vapor-Phase

The two most prevalent methods for applying silanes are liquid-phase and vapor-phase deposition. While liquid-phase methods are often simpler to implement, vapor-phase techniques can offer superior control over the formation of a uniform monolayer.[1]

Liquid-Phase Deposition involves immersing the substrate in a solution containing the silane. The presence of water in the solvent is crucial for hydrolyzing the silane's alkoxy groups, but excess water can lead to silane polymerization in the solution, resulting in the deposition of aggregates and the formation of rough, unstable multilayers.[2][3]

Vapor-Phase Deposition exposes the substrate to volatilized silane in a controlled environment, often under vacuum. This method minimizes silane polymerization in the gas phase, as non-dimerized and non-oligomerized silane precursors have a higher vapor pressure.[1][4] The result is typically a more homogeneous and ordered monolayer, leading to smoother surfaces and higher reproducibility.[2][4]

Data Presentation: Performance of Silanization Techniques

The effectiveness of a silanization technique can be quantified by measuring parameters such as film thickness, surface roughness, and water contact angle (a measure of hydrophobicity/hydrophilicity).

Table 1: Comparison of Liquid-Phase vs. Vapor-Phase Deposition of Aminosilanes

This table compares the physical characteristics of films deposited using different aminosilanes and methods on silicon dioxide surfaces. Vapor-phase deposition consistently produces thinner, smoother films, indicative of monolayer formation.

SilaneDeposition MethodFilm Thickness (Å)RMS Roughness (nm)Water Contact Angle (°)
APTES Aqueous (Liquid)4.7 ± 0.60.23 ± 0.0443 ± 2
Toluene (Liquid)16 ± 21.1 ± 0.158 ± 2
Vapor-Phase4.2 ± 0.30.21 ± 0.0140 ± 1
APDMES Toluene (Liquid)5.2 ± 0.20.21 ± 0.0260.1 ± 0.9
Vapor-Phase4.6 ± 0.20.20 ± 0.0159.0 ± 0.8

Data compiled from studies on silicon dioxide surfaces.[2][5]

Table 2: Impact of Silane Structure on Film Properties and DNA Hybridization

The structure of the silane molecule itself plays a critical role. Silanes with fewer reactive alkoxy groups (e.g., APDMES with one) are more likely to form self-limited monolayers, while those with three (e.g., APTES) can form thicker, cross-linked multilayers, which can be advantageous for certain applications like DNA microarrays by reducing steric hindrance.[6][7]

Silane Film TypeDeposition TimeSurface Roughness (RMS, nm)Silane Surface Density (nm⁻²)DNA Immobilization Density (probes/nm²)Hybridization Efficiency (%)
APDMES Monolayer 19 h0.15~30.13~54%
APTES Thin Multilayer 1 h0.22-0.14~88%
APTES Thick Multilayer 19 h0.55Increased due to surface area0.28~71%

Data compiled from studies on silica surfaces for DNA coupling.[6][7]

Table 3: Long-Term Stability of Different Silane Coatings

The stability of the silane layer, particularly in aqueous environments, is crucial for many applications. Dipodal silanes, which have two silicon atoms for bonding to the surface, exhibit significantly improved hydrolytic stability compared to conventional monopodal silanes.[8][9]

Silane TypeSubstrateTest TypeKey Performance MetricResult
Epoxy Silanes Aluminum AlloyElectrochemical Impedance Spectroscopy (EIS)High charge transfer resistance after long-term immersion.Bis-silane-modified coatings show stronger waterproof permeability and corrosion protection.[10]
Amino Silanes (APTES) Mild SteelElectrochemical Impedance Spectroscopy (EIS)Improved corrosion resistance by 14 times after five dips.Coatings from cross-linked silanes showed higher charge transfer resistance.[10]
Monopodal Silanes GlassDNA Microarray Hybridization SignalSignal IntensityFunctionalization with dipodal silanes results in a 3- to 12-fold signal improvement.[8]
Dipodal Silanes GlassHydrolytic Stability (Contact Angle)Maintained high contact angle in 6M HCl over time.Markedly improved resistance to hydrolysis in acidic and brine environments compared to conventional silanes.[9]

Visualizing Silanization Processes

Diagrams created using Graphviz can help illustrate the chemical mechanisms and experimental workflows involved in silanization.

Mechanism of Silane Coating Formation

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_crosslinking Step 3: Cross-Linking Silane R-Si(OR')₃ Water + 3 H₂O Silanetriol R-Si(OH)₃ Silane->Silanetriol Hydrolysis Alcohol + 3 R'OH Silanetriol2 R-Si(OH)₃ Bonded Substrate-O-Si(OH)₂-R Silanetriol2->Bonded Condensation Substrate Substrate-OH Water2 + H₂O Bonded2 Substrate-O-Si(OH)₂-R Crosslinked Forms stable siloxane (Si-O-Si) network Bonded2->Crosslinked Bonded3 Substrate-O-Si(OH)₂-R Bonded3->Crosslinked

Caption: General mechanism of silanization on a hydroxylated substrate.

Experimental Workflow for Silanization and Characterization

G cluster_prep Preparation cluster_silanization Silanization cluster_analysis Characterization Substrate Select Substrate (e.g., Glass, SiO₂) Cleaning Substrate Cleaning (Piranha, Plasma) Substrate->Cleaning Liquid Liquid-Phase Deposition Cleaning->Liquid Vapor Vapor-Phase Deposition Cleaning->Vapor Curing Post-Deposition Curing (Thermal Annealing) Liquid->Curing Vapor->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle AFM Atomic Force Microscopy (AFM) Curing->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Curing->XPS

Caption: Workflow for surface preparation, silanization, and analysis.

Logical Comparison: Vapor-Phase vs. Liquid-Phase Deposition

G Start Choice of Silanization Technique Vapor Vapor-Phase Deposition Start->Vapor Liquid Liquid-Phase Deposition Start->Liquid Vapor_Adv Advantages: - Homogeneous Monolayer [3] - Smoother Surface [10] - Higher Reproducibility [3] Vapor->Vapor_Adv Vapor_Dis Disadvantages: - More Complex Setup Vapor->Vapor_Dis Liquid_Adv Advantages: - Simpler Procedure Liquid->Liquid_Adv Liquid_Dis Disadvantages: - Risk of Multilayers [10] - Potential for Aggregates - Less Uniformity [3] Liquid->Liquid_Dis

Caption: Key advantages and disadvantages of deposition techniques.

Experimental Protocols

Reproducible and effective surface silanization requires meticulous attention to experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: Substrate Cleaning and Activation

A pristine, hydroxyl-rich surface is paramount for successful silanization.

  • Initial Cleaning: Sonicate substrates (e.g., glass slides, silicon wafers) in a solution of detergent (e.g., Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water.

  • Solvent Wash: Sonicate in acetone for 10 minutes, followed by isopropanol for 10 minutes, and then rinse again with DI water.

  • Activation (Piranha Solution - EXTREME CAUTION ): In a fume hood, immerse substrates in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Heat at 80°C for 30-60 minutes.

  • Final Rinse and Dry: Remove substrates carefully, rinse extensively with DI water, and dry under a stream of high-purity nitrogen or in an oven at 110-120°C.[4][11] Store in a desiccator until use.

Protocol 2: Liquid-Phase Silanization (Aqueous Method)

This method is commonly used for aminosilanes like APTES.

  • Solution Preparation: Prepare a 1-2% (v/v) solution of the silane (e.g., APTES) in a 95:5 ethanol/water mixture.[8] Some protocols may use other solvents like toluene for anhydrous conditions.[11]

  • Immersion: Immerse the cleaned, activated substrates in the silane solution for a specified time (ranging from 1 to 4 hours) at room temperature, sometimes with gentle agitation.[4][8]

  • Rinsing: After immersion, remove the substrates and rinse them thoroughly with the solvent (e.g., ethanol) to remove excess, unbound silane.[4]

  • Curing: Dry the slides with nitrogen and then cure them in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.[4]

Protocol 3: Vapor-Phase Silanization

This method is preferred for creating uniform monolayers.[12]

  • Setup: Place cleaned, activated substrates inside a vacuum desiccator or a dedicated vapor deposition chamber.

  • Silane Introduction: Place a small, open vial containing a few hundred microliters of the liquid silane inside the chamber, ensuring it does not touch the substrates.

  • Deposition: Evacuate the chamber to a low pressure (e.g., <1 Torr) and maintain the deposition for a set time (e.g., 1-3 hours) at a controlled temperature (e.g., 70°C).[4]

  • Post-Deposition: Vent the chamber, remove the substrates, and rinse with a solvent like ethanol or acetone to remove physisorbed molecules.

  • Curing: Cure the substrates in an oven as described for the liquid-phase method.

Protocol 4: Contact Angle Goniometry

This technique assesses the wettability of the surface, providing an indirect measure of the silanization success.[13][14]

  • Instrument Setup: Use an optical tensiometer (contact angle goniometer) equipped with a high-resolution camera and a light source.[14]

  • Droplet Deposition: Place the silanized substrate on the sample stage. Using a precision syringe, gently deposit a small droplet (typically 2-5 µL) of high-purity water onto the surface.[15]

  • Image Capture and Analysis: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[14]

  • Angle Calculation: Use the instrument's software to analyze the drop shape and calculate the static contact angle by fitting the droplet profile to the Young-Laplace equation.[16] An increase in contact angle for hydrophobic silanes or a decrease for hydrophilic ones indicates successful modification.

Protocol 5: X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.[6]

  • Sample Introduction: Place the silanized substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα).

  • Electron Detection: Measure the kinetic energy of the photoelectrons emitted from the surface. The binding energy is then calculated, which is characteristic of each element and its chemical environment.

  • Data Analysis: Analyze the resulting spectra. The presence and intensity of peaks corresponding to the silane's elements (e.g., Si, C, N for aminosilanes) confirm its presence. High-resolution scans of specific elements (e.g., Si 2p) can distinguish between silicon in the substrate (SiO₂) and silicon in the silane layer (Si-O-Si).[17][18]

Protocol 6: Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale and to quantify its roughness.[19]

  • Instrument Setup: Mount a cantilever with a sharp tip onto the AFM scanner.

  • Scanning: Operate the AFM in a suitable mode (e.g., tapping mode for delicate organic layers) to scan the tip across the silanized surface. A laser beam deflected off the back of the cantilever measures its vertical movement as it tracks the surface topography.[19]

  • Image Generation: The system generates a 3D topographical map of the surface.

  • Roughness Analysis: Use the instrument's software to calculate the root-mean-square (RMS) roughness from the height data over a defined area. Smooth, uniform images with low RMS roughness are characteristic of high-quality silane monolayers.[2][3]

Conclusion

The choice of silanization technique is a critical decision that depends on the desired outcome of the surface modification.

  • Vapor-phase deposition is generally superior for applications requiring a highly uniform, reproducible, and smooth monolayer, which is often critical in biosensor and nanotechnology applications.[2][4]

  • Liquid-phase deposition , while simpler, requires careful control of water content and reaction conditions to avoid the formation of undesirable aggregates and multilayers.[2] However, for some applications like DNA microarrays, a slightly rougher, multilayered surface can increase the surface area and improve performance.[6][7]

  • The chemical structure of the silane itself is equally important. Dipodal silanes offer enhanced hydrolytic stability for long-term performance in aqueous environments, while the number of reactive groups on the silane can be tuned to control layer thickness and density.[6][8][9]

By carefully selecting the deposition method and silane type, and by validating the results with appropriate characterization techniques, researchers can create robust and reliable functionalized surfaces tailored to their specific needs.

References

Validating Surface Modification: A Comparative Guide to Contact Angle Goniometry and a Look at Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified surfaces is paramount. Contact angle goniometry stands as a rapid and accessible tool for assessing changes in surface wettability, a key indicator of successful surface modification. This guide provides a comparative overview of contact angle goniometry against two other powerful surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), complete with experimental data and detailed protocols.

Contact angle goniometry is a widely used technique to measure the angle at which a liquid interface meets a solid surface.[1] This contact angle provides valuable information about the surface's wettability and surface energy.[2] A change in the contact angle after a surface modification process can indicate the success of the treatment, for example, a decrease in water contact angle often signifies an increase in hydrophilicity.

While highly effective for assessing overall changes in surface chemistry, contact angle goniometry provides macroscopic information. For a more comprehensive validation, it is often complemented by techniques that offer elemental and topographical details. XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a surface, while AFM delivers three-dimensional topographical images with nanoscale resolution.[3][4]

Comparative Analysis of Surface Modification Validation Techniques

To illustrate the complementary nature of these techniques, the following table summarizes representative data from the analysis of a polymer surface before and after a plasma treatment designed to increase its hydrophilicity.

ParameterTechniqueBefore TreatmentAfter TreatmentInformation Provided
Water Contact Angle (θ) Contact Angle Goniometry95°42°Indicates a significant increase in surface wettability and hydrophilicity.
Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS)C: 98%, O: 2%C: 75%, O: 25%Quantifies the incorporation of oxygen-containing functional groups on the surface.
Surface Roughness (Sq) Atomic Force Microscopy (AFM)1.2 nm2.5 nmReveals changes in surface topography, which can influence wettability.

Note: The data presented are representative values compiled from typical results of plasma-treated polymer surfaces and are intended for comparative purposes.

Experimental Workflows and Logical Relationships

The validation of surface modification is often a multi-faceted process where each technique provides a unique piece of the puzzle. The following diagram illustrates a logical workflow for a comprehensive surface analysis.

G cluster_0 Surface Modification Process cluster_1 Surface Analysis cluster_2 Data Interpretation Initial Substrate Initial Substrate Surface Treatment (e.g., Plasma) Surface Treatment (e.g., Plasma) Initial Substrate->Surface Treatment (e.g., Plasma) Modified Substrate Modified Substrate Surface Treatment (e.g., Plasma)->Modified Substrate Contact Angle Goniometry Contact Angle Goniometry Modified Substrate->Contact Angle Goniometry Wettability XPS XPS Modified Substrate->XPS Elemental Composition AFM AFM Modified Substrate->AFM Topography Validation of Modification Validation of Modification Contact Angle Goniometry->Validation of Modification XPS->Validation of Modification AFM->Validation of Modification

Caption: Workflow for surface modification validation.

Detailed Experimental Protocols

Reproducible and accurate data are contingent on meticulous experimental execution. The following are detailed protocols for the three discussed surface analysis techniques.

Contact Angle Goniometry (Sessile Drop Method)

This protocol outlines the measurement of the static contact angle.

  • Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on the goniometer stage and level it.

  • Liquid Dispensing Setup: Fill a syringe with the probe liquid (e.g., high-purity deionized water) and ensure no air bubbles are present in the syringe or needle.

  • Droplet Deposition: Position the syringe needle just above the sample surface. Carefully dispense a droplet of a specific volume (typically 2-5 µL) onto the surface.

  • Equilibration and Imaging: Allow the droplet to equilibrate on the surface for a few seconds. Capture a high-resolution image of the droplet profile with the goniometer's camera.

  • Angle Measurement: Use the software to establish a baseline at the solid-liquid interface. The software then calculates the contact angle between the baseline and the tangent of the droplet at the three-phase contact point.

  • Data Analysis: Repeat the measurement at multiple locations on the surface to ensure statistical relevance. Calculate the average contact angle and standard deviation.

X-ray Photoelectron Spectroscopy (XPS)

This protocol provides a general procedure for XPS analysis.

  • Sample Introduction: Mount the sample on a holder and introduce it into the XPS instrument's entry-lock chamber for initial pump-down.

  • Transfer to Analysis Chamber: Once a sufficient vacuum is reached, transfer the sample to the ultra-high vacuum (UHV) analysis chamber.

  • X-ray Source and Parameters: Select the X-ray source (e.g., monochromatic Al Kα). Set the desired acquisition parameters, including the analysis area, pass energy, and step size.

  • Survey Scan: Perform a survey scan across a broad binding energy range to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest to determine their chemical states and bonding environments.

  • Data Analysis: Process the spectra using appropriate software. This includes charge correction (often by referencing the C 1s peak at 284.8 eV), background subtraction, peak fitting, and quantification to determine atomic concentrations.[5]

Atomic Force Microscopy (AFM) - Tapping Mode

This protocol describes the common tapping mode for surface topography imaging.

  • Probe Selection and Installation: Choose a cantilever with a tip appropriate for the sample and desired resolution. Mount the cantilever onto the AFM scanner.

  • Laser Alignment: Align the laser onto the back of the cantilever and position the reflected beam onto the center of the photodiode detector.

  • Cantilever Tuning: Tune the cantilever to its resonance frequency.

  • Engage and Scan: Approach the tip to the sample surface until it begins to "tap." The system's feedback loop maintains a constant oscillation amplitude by adjusting the Z-piezo height. Initiate the scan over the desired area and at the desired scan rate.

  • Image Acquisition: The AFM software records the Z-piezo movement at each X,Y data point to generate a three-dimensional topographic map of the surface.

  • Data Analysis: Process the acquired images to measure surface features and calculate roughness parameters (e.g., Sq - root mean square roughness).[6]

References

Performance of Trimethyl(propoxy)silane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Trimethyl(propoxy)silane in various solvent systems, a critical consideration for its application in pharmaceutical synthesis and other research areas. While direct comparative kinetic data for this compound is limited in publicly available literature, this document extrapolates from established principles of alkoxysilane chemistry and available data on structurally similar compounds to offer performance expectations.

Executive Summary

The choice of solvent significantly influences the reactivity and stability of this compound. Key performance indicators such as hydrolysis rate, silylation efficiency, and solution stability are intricately linked to solvent properties like polarity, proticity, and the ability to form hydrogen bonds. Generally, polar protic solvents are expected to facilitate faster hydrolysis, which can be advantageous or detrimental depending on the desired outcome. Aprotic solvents, on the other hand, offer greater stability for the silane, making them suitable for controlled silylation reactions.

Data Presentation: Comparative Performance in Common Solvents

The following table summarizes the expected relative performance of this compound in a selection of common laboratory solvents. The performance is ranked qualitatively based on general trends observed for alkoxysilanes.

Solvent SystemExpected Hydrolysis RateExpected Silylation Efficiency (Anhydrous)Expected Stability of this compoundRationale
Methanol HighLow (due to competing solvolysis)LowAs a polar protic solvent, methanol is expected to readily participate in the hydrolysis of the propoxy group. Studies on other alkoxysilanes have shown that methanol leads to faster hydrolysis compared to other alcohols.[1][2] The high reactivity with the solvent itself reduces its efficiency for silylating a target molecule.
Ethanol Moderate to HighModerateLow to ModerateSimilar to methanol, ethanol is a polar protic solvent that can facilitate hydrolysis, though likely at a slower rate than methanol due to increased steric hindrance.[1][3]
Isopropanol ModerateModerate to HighModerateThe bulkier isopropyl group is expected to slow down the rate of both hydrolysis and alcoholysis compared to methanol and ethanol, potentially offering a better balance for controlled silylation reactions.
Water Very HighNot ApplicableVery LowWater directly participates in the hydrolysis of the Si-O-C bond, leading to the rapid formation of trimethylsilanol and propanol. The reaction is catalyzed by both acid and base.[4][5]
Tetrahydrofuran (THF) Low (trace water dependent)HighHighAs a polar aprotic solvent, THF does not directly participate in hydrolysis but can solubilize both the silane and many substrates. The rate of hydrolysis will be dependent on the concentration of residual water.[1]
Acetonitrile Low (trace water dependent)HighHighSimilar to THF, acetonitrile is a polar aprotic solvent that provides a stable environment for this compound in the absence of water.
Dichloromethane Very Low (trace water dependent)Very HighVery HighA non-polar aprotic solvent that offers excellent stability for the silane, making it a good choice for silylation reactions where hydrolysis is undesirable.
Toluene Very Low (trace water dependent)Very HighVery HighSimilar to dichloromethane, toluene is a non-polar aprotic solvent that minimizes the risk of premature hydrolysis.
Dimethylformamide (DMF) Moderate (hygroscopic)HighModerateDMF is a polar aprotic solvent that is also hygroscopic. While it can be a good solvent for many reactions, absorbed moisture can lead to gradual hydrolysis of the silane.[2]

Experimental Protocols

Protocol for Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy

Objective: To quantitatively compare the rate of hydrolysis of this compound in different solvent systems.

Materials:

  • This compound

  • Solvents (e.g., Methanol-d4, Ethanol-d6, THF-d8, Acetonitrile-d3)

  • Deuterated water (D₂O)

  • NMR tubes

  • Micropipettes

  • NMR Spectrometer

Procedure:

  • Prepare stock solutions of this compound in each of the deuterated solvents to be tested (e.g., 0.1 M).

  • Transfer a known volume (e.g., 600 µL) of the silane solution into an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to record the characteristic signals of this compound. The protons of the propoxy group will have distinct chemical shifts.

  • To initiate hydrolysis, add a specific amount of D₂O (e.g., 10 µL) to the NMR tube, cap it, and shake gently to mix.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Monitor the decrease in the integration of the this compound signals and the corresponding increase in the signals of the propanol product.

  • The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Protocol for a Comparative Silylation Reaction

Objective: To compare the efficiency of this compound as a silylating agent for a primary alcohol in different anhydrous solvent systems.

Materials:

  • This compound

  • A primary alcohol (e.g., benzyl alcohol)

  • Anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or imidazole)

  • Reaction vials

  • Stirring apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Set up a series of identical reactions in different anhydrous solvents. In a typical reaction vial, dissolve the primary alcohol (1 mmol) and the base (1.2 mmol) in the chosen anhydrous solvent (5 mL).

  • Add this compound (1.1 mmol) to each reaction mixture.

  • Stir the reactions at room temperature.

  • Monitor the progress of the reaction by taking small aliquots at regular time intervals and analyzing them by GC-MS.

  • Quantify the conversion of the starting alcohol to the silylated product.

  • Compare the reaction rates and final yields across the different solvent systems to determine the optimal solvent for the silylation reaction.

Mandatory Visualizations

G General Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_evaluation Evaluation prep_silane Prepare Stock Solution of this compound setup_reactions Set up Parallel Reactions in Different Solvents prep_silane->setup_reactions prep_solvents Select & Prepare Anhydrous Solvents prep_solvents->setup_reactions add_reagents Add Substrate & Base setup_reactions->add_reagents add_silane Initiate with This compound add_reagents->add_silane monitor Monitor Reaction Progress (e.g., GC-MS, NMR) add_silane->monitor analyze Quantify Conversion & Yield monitor->analyze compare Compare Performance Metrics (Rate, Yield, Purity) analyze->compare select Select Optimal Solvent System compare->select G Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products silane (CH₃)₃Si-O-CH₂CH₂CH₃ This compound step1 Protonation of Propoxy Oxygen silane->step1 + H⁺ water H₂O Water step2 Nucleophilic Attack by Water water->step2 acid H⁺ Acid Catalyst acid->step1 step1->step2 + H₂O step3 Deprotonation step2->step3 step3->acid - H⁺ silanol (CH₃)₃Si-OH Trimethylsilanol step3->silanol propanol HO-CH₂CH₂CH₃ Propan-1-ol step3->propanol

References

A Comparative Guide to the Long-Term Stability of Silane Coatings for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in ensuring the reliability and longevity of their work. Silane coatings are extensively utilized to functionalize surfaces, promote adhesion, and provide protective barriers. This guide offers an objective comparison of the long-term stability of Trimethyl(propoxy)silane coatings against other commonly used silane alternatives, supported by experimental data and detailed methodologies.

The long-term performance of a silane coating is intrinsically linked to its chemical structure and its interaction with the surrounding environment. Factors such as hydrolytic, thermal, and photochemical stability dictate the coating's ability to maintain its integrity and functionality over time. While extensive data exists for many common silanes, specific long-term stability data for this compound is less prevalent in publicly available literature. Therefore, this guide will draw comparisons based on the fundamental principles of silane chemistry and available data for analogous structures to provide a comprehensive assessment.

Comparative Performance of Silane Coatings

The following table summarizes the long-term stability performance of this compound in comparison to other widely used silane coatings. The data is compiled from various studies and established chemical principles to provide a comparative overview. It is important to note that the performance of any coating can be significantly influenced by the substrate, deposition method, and specific environmental conditions.

Silane Type Chemical Structure Primary Application Hydrolytic Stability Thermal Stability Photochemical Stability
This compound (CH₃)₃SiOCH₂CH₂CH₃Hydrophobic surface modificationReacts slowly with water/moisture.[1] Stability is lower in acidic or alkaline conditions due to accelerated hydrolysis of the Si-O-C bond.Stable in sealed containers.[2] Decomposition temperature not readily available, but generally, Si-O-C bonds are less stable than Si-O-Si bonds formed by other silanes upon curing.Expected to have good stability due to the absence of easily excitable chromophores.
(3-Aminopropyl)triethoxysilane (APTES) H₂N(CH₂)₃Si(OCH₂CH₃)₃Adhesion promotion, surface functionalizationForms a relatively stable cross-linked network upon hydrolysis and condensation. The amino group can influence local pH and affect stability.Cured coatings are generally stable up to moderate temperatures.Can be susceptible to yellowing upon prolonged UV exposure due to the amine functionality.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃Adhesion promotion, coupling agent for epoxy resinsThe epoxy ring can undergo hydrolysis, especially under acidic or basic conditions, which can affect the coating's integrity.[3]Cured coatings exhibit good thermal stability, often used in applications requiring elevated temperatures.Generally good, but the epoxy group can be a site for photochemical reactions.
Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTESPT) [(CH₃CH₂O)₃Si(CH₂)₃S₂]₂Coupling agent in rubber industry, corrosion protectionThe polysulfide linkage can be susceptible to chemical attack, but the cross-linked siloxane network provides good overall stability.Offers good thermal stability, suitable for high-temperature applications in rubber composites.The sulfide bonds can be sensitive to UV radiation.
Octadecyltrichlorosilane (OTS) CH₃(CH₂)₁₇SiCl₃Hydrophobic and self-assembled monolayer formationForms highly stable and ordered monolayers. The Si-Cl bonds are highly reactive with water, leading to rapid hydrolysis and formation of a stable siloxane network.Thermally stable up to ~110-145°C.[4]Excellent stability due to the saturated alkyl chain.

Experimental Protocols

Detailed and standardized experimental methodologies are essential for the accurate assessment and comparison of coating stability. The following sections provide protocols for key experiments used to evaluate the long--term performance of silane coatings.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance

EIS is a non-destructive technique used to evaluate the corrosion protection performance of a coating.

1. Sample Preparation:

  • The substrate (e.g., steel or aluminum panel) is coated with the silane solution according to the desired application procedure (e.g., dip-coating, spin-coating).

  • The coated substrate is cured under specified conditions (e.g., temperature and time) to form the final coating.

  • The coated sample is then used as the working electrode in a three-electrode electrochemical cell. A standard reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire or graphite rod) are also placed in the cell.

  • The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution, to simulate a saline environment.

2. Measurement:

  • A small amplitude AC voltage (e.g., 10-50 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • The resulting current and phase shift are measured by a potentiostat/galvanostat with a frequency response analyzer.

3. Data Analysis:

  • The impedance data is commonly visualized using Nyquist and Bode plots.

  • An equivalent electrical circuit (EEC) model is fitted to the experimental data to extract quantitative parameters such as coating capacitance (C_c), pore resistance (R_po), and charge transfer resistance (R_ct).

  • A high R_ct and low C_c generally indicate better corrosion protection and lower water uptake by the coating.

QUV Accelerated Weathering Test for Photochemical Stability

The QUV accelerated weathering test simulates the damaging effects of sunlight and moisture to predict the long-term durability of coatings.

1. Sample Preparation:

  • Coatings are applied to standardized panels (e.g., 75 x 150 mm) of the desired substrate.

  • The samples are cured according to the specified protocol.

2. Test Procedure:

  • The coated panels are mounted in the QUV test chamber.

  • The samples are subjected to alternating cycles of UV light exposure and moisture (condensation). A common cycle is 8 hours of UVA-340 lamp exposure at a set irradiance (e.g., 0.89 W/m²/nm) and black panel temperature (e.g., 60°C), followed by 4 hours of condensation at 50°C.

  • The total exposure duration can range from hundreds to thousands of hours, depending on the application and desired level of acceleration.

3. Evaluation:

  • At specified intervals, the samples are removed and evaluated for changes in appearance and physical properties.

  • Common evaluation metrics include gloss retention (ASTM D523), color change (ASTM D2244), chalking (ASTM D4214), cracking, and blistering.

Salt Spray (Fog) Test for Corrosion Resistance

This is an accelerated corrosion test that exposes coated samples to a salt-laden environment.

1. Sample Preparation:

  • The silane coating is applied and cured on the test panels.

  • A scribe may be intentionally made through the coating to the substrate to evaluate corrosion creepage.

2. Test Procedure:

  • The prepared panels are placed in a closed salt spray cabinet.

  • A 5% sodium chloride solution is atomized to create a dense salt fog within the chamber at a controlled temperature (typically 35°C).

  • The samples are exposed to this corrosive environment for a specified duration (e.g., 24 to over 1000 hours).

3. Evaluation:

  • The samples are periodically inspected for signs of corrosion, such as rusting, blistering, and loss of adhesion.

  • The extent of corrosion creep from the scribe is also measured.

Degradation Pathway and Experimental Workflow Visualizations

Understanding the chemical reactions that lead to coating formation and degradation is crucial for assessing long-term stability. The following diagrams, created using the DOT language, illustrate these processes.

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Coating Formation Silane This compound (CH₃)₃Si-O-C₃H₇ Silanol Trimethylsilanol (CH₃)₃Si-OH Silane->Silanol + H₂O Propanol Propanol C₃H₇OH Silane->Propanol - C₃H₇OH Water Water (H₂O) Silanol_1 Trimethylsilanol Coating Siloxane Bond (Si-O-Si) Silanol_1->Coating - H₂O Surface_Bond Surface Bond (Substrate-O-Si) Silanol_1->Surface_Bond - H₂O Silanol_2 Trimethylsilanol Silanol_2->Coating - H₂O Substrate Substrate-OH Substrate->Surface_Bond - H₂O Water_byproduct Water (H₂O)

Caption: Hydrolysis and condensation of this compound.

EIS_Workflow Start Sample Preparation (Coating & Curing) Setup Three-Electrode Cell Setup (Working, Reference, Counter Electrodes) Start->Setup Electrolyte Fill with Electrolyte (e.g., 3.5% NaCl) Setup->Electrolyte Measurement Apply AC Voltage & Measure Current/Phase Shift Electrolyte->Measurement Analysis Data Analysis (Nyquist/Bode Plots, EEC Fitting) Measurement->Analysis Results Determine Coating Performance (R_ct, C_c) Analysis->Results

References

A Comparative Benchmark of Trimethyl(propoxy)silane and Commercial Silanes for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of drug delivery, medical device coatings, and advanced material science, the precise control of surface properties is paramount. Silane coupling agents are instrumental in modifying inorganic surfaces to enhance adhesion, improve biocompatibility, and tailor surface energy. This guide provides an objective comparison of Trimethyl(propoxy)silane against two widely used commercial silanes: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidoxypropyl)trimethoxysilane (GPTMS). The selection of an appropriate silane is critical for the performance and stability of the final product, and this document aims to support that decision-making process with available experimental data and detailed methodologies.

Performance Benchmark: A Quantitative Comparison

The performance of a silane coating is evaluated through several key metrics, including its ability to alter surface wettability (hydrophobicity/hydrophilicity), the strength of its adhesion to the substrate, and its stability in aqueous environments. The following tables summarize quantitative data for this compound, APTES, and GPTMS. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is compiled from various sources.

Table 1: Water Contact Angle on Modified Surfaces

SilaneSubstrateWater Contact Angle (°)Reference
This compoundGlass~85-95 (estimated)[1]
(3-Aminopropyl)triethoxysilane (APTES)Glass55 - 85[2]
(3-Glycidoxypropyl)trimethoxysilane (GPTMS)Glass40 - 60[3]

Note: The contact angle for this compound is an estimation based on its known hydrophobic properties, as specific data on glass was not available.

Table 2: Adhesion Strength on Glass Substrates

SilaneTest MethodAdhesion Strength (MPa)Reference
This compoundNot AvailableData not available
(3-Aminopropyl)triethoxysilane (APTES)Shear Bond Strength3.2 - 7.8[4]
(3-Glycidoxypropyl)trimethoxysilane (GPTMS)Interfacial Shear Strength> Unsilanized[5]

Note: Adhesion strength is highly dependent on the test method, adhesive used, and substrate preparation. The values for APTES are from die shear tests. For GPTMS, a quantitative value in MPa was not available, but studies show it improves adhesion over unsilanized surfaces.

Table 3: Hydrolytic Stability

SilaneObservationReference
This compoundReacts slowly with moisture.[6]
(3-Aminopropyl)triethoxysilane (APTES)Known to have limited hydrolytic stability, with degradation observed in aqueous environments. Stability is influenced by pH and deposition method.[7]
(3-Glycidoxypropyl)trimethoxysilane (GPTMS)Generally considered to have good hydrolytic stability, though conditions like pH can influence this.[8]

Experimental Protocols

Reproducible and reliable data depends on well-defined experimental protocols. The following sections detail the methodologies for key experiments cited in this guide.

Surface Preparation of Glass Substrates

A thorough cleaning of the substrate is crucial for uniform silanization.

  • Initial Cleaning: Substrates are sonicated in a solution of detergent and deionized water for 15 minutes, followed by rinsing with deionized water.

  • Chemical Treatment: The cleaned substrates are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinsing and Drying: Substrates are thoroughly rinsed with deionized water and then dried in an oven at 110°C for at least one hour before silanization.

Silanization Procedure (Solution-Phase Deposition)
  • Solution Preparation: A 1-5% (v/v) solution of the silane is prepared in an anhydrous solvent, typically toluene or ethanol. For some silanes, a small amount of water is added to the solvent to pre-hydrolyze the silane.

  • Immersion: The cleaned and dried substrates are immersed in the silane solution for a specified time, ranging from 30 minutes to several hours, at room temperature or slightly elevated temperatures.

  • Rinsing: After immersion, the substrates are rinsed with the same anhydrous solvent to remove excess, unbound silane.

  • Curing: The silanized substrates are then cured in an oven at a temperature typically between 100°C and 120°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.

Water Contact Angle Measurement

This method quantifies the wettability of the silanized surface.

  • Apparatus: A goniometer equipped with a camera and software for drop shape analysis.

  • Procedure: A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the silanized surface.

  • Measurement: The angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface is measured. Measurements are typically taken on both sides of the droplet and averaged. Multiple measurements at different locations on the surface are recommended to ensure uniformity.

Adhesion Strength Testing (Pull-Off Test - ASTM D4541)

This test measures the force required to pull a coated surface from the substrate.

  • Sample Preparation: A loading fixture (dolly) is bonded to the silanized surface using a compatible adhesive.

  • Curing: The adhesive is allowed to cure fully according to the manufacturer's instructions.

  • Testing: A pull-off adhesion tester is attached to the loading fixture. A perpendicular tensile force is applied at a specified rate until the dolly is detached from the surface.

  • Data Analysis: The force at which detachment occurs is recorded, and the adhesion strength is calculated in megapascals (MPa). The nature of the failure (adhesive, cohesive, or substrate failure) is also noted.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for silanization and performance evaluation.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_eval Performance Evaluation Initial_Cleaning Initial Cleaning (Sonication) Chemical_Treatment Chemical Treatment (Piranha Etch) Initial_Cleaning->Chemical_Treatment Rinsing_Drying Rinsing & Drying Chemical_Treatment->Rinsing_Drying Solution_Prep Silane Solution Preparation Rinsing_Drying->Solution_Prep Immersion Substrate Immersion Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Contact_Angle Contact Angle Measurement Curing->Contact_Angle Adhesion_Test Adhesion Strength Testing Curing->Adhesion_Test Stability_Test Hydrolytic Stability Testing Curing->Stability_Test

Experimental workflow for surface modification and evaluation.

Silane Reaction Pathway

The following diagram illustrates the general reaction mechanism of an alkoxysilane with a hydroxylated surface.

G cluster_0 Silane Hydrolysis cluster_1 Condensation Silane R-Si(OR')₃ Water + 3H₂O Silanol R-Si(OH)₃ Water->Silanol Hydrolysis Silanol2 R-Si(OH)₃ Substrate Substrate-OH Bonded Substrate-O-Si(OH)₂-R Substrate->Bonded Condensation (-H₂O)

General silanization reaction pathway.

References

Safety Operating Guide

Safe Disposal of Trimethyl(propoxy)silane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of trimethyl(propoxy)silane, providing immediate safety protocols, operational procedures, and waste management strategies to ensure the well-being of researchers and compliance with environmental regulations.

This compound is a highly flammable and water-reactive organosilane compound requiring meticulous handling and disposal procedures. Adherence to these protocols is critical for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals. This guide provides a step-by-step approach to the proper disposal of this compound, minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to observe the following safety measures. This compound is a flammable liquid and vapor that causes serious eye irritation and may cause skin and respiratory irritation.[1] It reacts with water and moisture in the air, liberating propanol.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile rubber gloves and a flame-retardant lab coat.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

  • Store containers in a cool, dry, and well-ventilated area, ensuring they are tightly closed.

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools when handling the compound.[1]

  • Avoid contact with incompatible materials such as water, acids, and strong oxidizing agents.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for risk assessment and safe handling.

PropertyValueCitation
Molecular Formula C6H16OSi[2]
Molecular Weight 132.28 g/mol [2]
Boiling Point 100-101 °C[2]
Flash Point -2 °C (28 °F)[2]
Density 0.762 g/mL at 25 °C[2]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Experimental Protocol: Laboratory-Scale Disposal of this compound

This protocol details a safe method for the hydrolysis and neutralization of small quantities (under 50g) of this compound waste in a laboratory setting. For larger quantities, disposal via a licensed hazardous waste contractor is mandatory.

Materials and Equipment:
  • Appropriate PPE (as listed above)

  • Chemical fume hood

  • Stir plate and magnetic stir bar

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Dropping funnel

  • Ice bath

  • pH paper or pH meter

  • Isopropanol or butanol (for dilution)

  • Dilute hydrochloric acid (1M) or sodium bicarbonate solution (5%) for neutralization

  • Designated hazardous waste container

Step-by-Step Disposal Procedure:

Step 1: Preparation and Dilution

  • Ensure all operations are conducted within a certified chemical fume hood.

  • Place a large beaker or flask containing a magnetic stir bar in an ice bath on a stir plate.

  • For every 1 part of this compound waste, add at least 5 parts of a compatible, dry solvent such as isopropanol or butanol to the reaction flask. This dilution helps to control the reaction rate and dissipate heat.

Step 2: Controlled Hydrolysis

  • Slowly and cautiously add water to a dropping funnel. The amount of water should be in slight excess of the stoichiometric requirement for hydrolysis.

  • With vigorous stirring of the diluted silane solution, add the water dropwise from the dropping funnel. The reaction is exothermic, so maintain a slow addition rate to keep the temperature of the mixture below 40°C.

  • The hydrolysis reaction of this compound with water yields trimethylsilanol and propanol. (CH₃)₃SiOCH₂CH₂CH₃ + H₂O → (CH₃)₃SiOH + CH₃CH₂CH₂OH

  • After the addition of water is complete, allow the mixture to stir and slowly warm to room temperature for at least one hour to ensure the reaction is complete.

Step 3: Neutralization

  • Test the pH of the resulting solution. While the hydrolysis products are generally neutral, it is good practice to verify.

  • If the solution is not within a neutral pH range (6-8), adjust it accordingly. For acidic solutions, slowly add a 5% sodium bicarbonate solution. For basic solutions, add 1M hydrochloric acid dropwise.

  • Monitor the pH throughout the neutralization process.

Step 4: Waste Collection and Disposal

  • Once the solution is neutralized, transfer it to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Hydrolyzed this compound waste in Isopropanol/Water, containing Trimethylsilanol and Propanol").

  • Seal the container and store it in a designated hazardous waste accumulation area.

  • Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]

Step 5: Decontamination

  • Rinse all glassware and equipment used in the procedure with a suitable solvent (e.g., acetone), followed by soap and water.

  • Collect all rinsates in the hazardous waste container.

  • Wipe down the work area in the fume hood.

Disposal Workflow Diagram

Trimethyl_propoxy_silane_Disposal cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_neutralization Neutralization & Collection cluster_final Final Disposal start Start: Small Quantity (<50g) of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Isopropanol (1:5 ratio) in an Ice Bath fume_hood->dilute hydrolyze Slowly Add Water Dropwise with Vigorous Stirring dilute->hydrolyze react Allow Reaction to Complete (1 hour) hydrolyze->react check_ph Check pH of Solution react->check_ph neutralize Neutralize to pH 6-8 (if necessary) check_ph->neutralize pH outside 6-8 collect Transfer to Labeled Hazardous Waste Container check_ph->collect pH is 6-8 neutralize->collect store Store in Designated Waste Area collect->store dispose Arrange for Professional Disposal via EHS store->dispose end End of Procedure dispose->end

Caption: Logical workflow for the safe laboratory-scale disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers can effectively mitigate the risks associated with this reactive chemical. Always consult your institution's specific safety guidelines and EHS department for any additional requirements. Never dispose of untreated this compound or its empty containers in the regular trash or down the drain.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trimethyl(propoxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Trimethyl(propoxy)silane, including detailed operational protocols and disposal plans to foster a secure and compliant laboratory setting.

Essential Safety Information at a Glance

Proper handling of this compound is critical due to its hazardous properties. It is a highly flammable liquid and vapor that can cause serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines and safety measures is mandatory to minimize exposure and ensure safe laboratory operations.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Neoprene or nitrile rubber glovesTo prevent skin contact.
Eye Protection Chemical goggles. Contact lenses should not be worn.To protect against splashes and vapors that cause serious eye irritation.[1]
Skin and Body Protection Wear suitable protective clothingTo prevent skin exposure.
Respiratory Protection NIOSH-certified combination organic vapor - gas (yellow cartridge) respiratorRecommended where exposure through inhalation may occur.
Physical and Chemical Properties
Physical state Liquid
GHS-US classification Flammable Liquid, Category 2; Eye Irritation, Category 2A
Signal word Danger
Hazard statements Highly flammable liquid and vapor (H225); Causes serious eye irritation (H319)

Procedural Guidance for Safe Handling and Storage

A systematic approach to handling and storing this compound is crucial for laboratory safety. The following step-by-step protocols for operations and disposal should be strictly followed.

Operational Protocol:

  • Preparation:

    • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

    • Verify that the work area is well-ventilated, utilizing local exhaust or general room ventilation.[1]

    • Confirm that all electrical equipment is explosion-proof and that proper grounding procedures are in place to prevent static electricity.[1]

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid all eye and skin contact, and do not breathe in vapor or mist.[1]

    • Use only non-sparking tools during handling.[1]

    • Ground and bond the container and receiving equipment to prevent static discharge.[1]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, open flames, and sparks. No smoking in the handling area.[1]

  • In Case of a Spill:

    • Eliminate all ignition sources.

    • Evacuate unnecessary personnel from the area.[1]

    • Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]

    • Clean up the spill promptly with an absorbent material and collect it in a suitable container for disposal.[1]

Storage Plan:

  • Store in a cool, well-ventilated place away from heat.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as acids, oxidizing agents, and peroxides.[1]

Disposal Plan:

  • Dispose of the waste in a safe manner in accordance with local and national regulations.[1]

  • The material should be taken to a licensed waste disposal facility.[1]

  • Do not dispose of the waste into the sewer system.[1]

  • Handle empty containers with care as they may contain flammable residual vapors.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_spill Spill Response cluster_storage_disposal Storage & Disposal prep1 Verify Emergency Equipment (Eyewash, Safety Shower) prep2 Ensure Proper Ventilation prep1->prep2 prep3 Confirm Explosion-Proof & Grounded Equipment prep2->prep3 cluster_handling cluster_handling prep3->cluster_handling handle1 Don Appropriate PPE handle2 Safe Handling Practices (Avoid Contact, Use Non-Sparking Tools) handle1->handle2 handle3 Grounding Procedures handle2->handle3 cluster_spill cluster_spill handle2->cluster_spill If Spill Occurs storage Store in Cool, Ventilated Area Away from Incompatibles handle3->storage Post-Operation spill1 Eliminate Ignition Sources spill2 Evacuate & Contain spill1->spill2 spill3 Clean up with Absorbent Material spill2->spill3 disposal Dispose via Licensed Facility (Follow Regulations) spill3->disposal storage->disposal end_op End of Operation storage->end_op end_disposal Waste Disposed disposal->end_disposal start Start: Handling this compound cluster_preparation cluster_preparation start->cluster_preparation end_spill Spill Secured

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.